2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
Description
Propriétés
IUPAC Name |
2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2S/c10-5-7-6-3-1-2-4-8(6)12-9(7)11/h1-4,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHVMGAFAKSNOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30196864 | |
| Record name | 2-Amino-4,5,6,7-tetrahydrobenzo(b)thiophene-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30196864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4651-91-6 | |
| Record name | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4651-91-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-4,5,6,7-tetrahydrobenzo(b)thiophene-3-carbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004651916 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4651-91-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86907 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-4,5,6,7-tetrahydrobenzo(b)thiophene-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30196864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.805 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
This compound, a member of the 2-aminothiophene class of compounds, has emerged as a pivotal intermediate in the synthesis of a wide array of biologically active molecules and functional materials.[1] Its fused ring system, incorporating a thiophene ring, and the presence of both an amino and a nitrile group, offer multiple sites for chemical modification, making it a valuable scaffold for constructing complex molecular architectures. The basicity of the 2-amino group is a critical parameter that dictates its reactivity, influences its physiological behavior in drug discovery, and governs its handling and application in various synthetic transformations.[2]
The synthesis of this compound is most commonly achieved through the Gewald reaction, a one-pot multicomponent condensation of a ketone (cyclohexanone), an active methylene nitrile (malononitrile), and elemental sulfur in the presence of a basic catalyst.[3]
Unraveling the Basicity: Structural and Electronic Insights
The basicity of an amine is fundamentally determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton. In this compound, several structural and electronic factors come into play:
-
The Thiophene Ring: Compared to its furan analogue, the thiophene ring is less effective at withdrawing electron density from the amino group due to the lower electronegativity of sulfur relative to oxygen. This suggests that 2-aminothiophenes are generally more basic and nucleophilic than 2-aminofurans.[4]
-
Electron-Withdrawing Groups: The presence of the electron-withdrawing nitrile (-CN) group at the 3-position of the thiophene ring will decrease the basicity of the 2-amino group through inductive and resonance effects. These effects delocalize the lone pair of electrons on the nitrogen, making them less available for protonation.
-
Hybridization: The nitrogen atom of the amino group is sp2 hybridized due to resonance with the thiophene ring. This gives it more s-character compared to a typical sp3 hybridized alkyl amine, resulting in the lone pair being held more closely to the nucleus and thus being less basic.
-
Aromaticity: The delocalization of the nitrogen's lone pair into the thiophene ring contributes to the overall aromaticity of the system. Protonation of the amino group would disrupt this delocalization, which is energetically unfavorable and thus reduces the basicity.
Considering these factors, this compound is expected to be a weak base. A precise pKa value, which is the negative logarithm of the acid dissociation constant of its conjugate acid, is essential for quantitative understanding and prediction of its behavior in different pH environments.
Experimental Determination of pKa: A Practical Guide
Due to the compound's limited solubility in water, a potentiometric titration in a mixed solvent system is the recommended method for accurate pKa determination.[2] This section provides a detailed protocol based on established methodologies for poorly soluble amines.
Principle of Potentiometric Titration
Potentiometric titration involves the gradual addition of a titrant (a strong acid) to a solution of the basic analyte while monitoring the pH of the solution using a calibrated pH electrode. The pKa is determined from the resulting titration curve, typically as the pH at the half-equivalence point.
Materials and Instrumentation
-
This compound
-
Methanol (or other suitable organic co-solvent like acetonitrile), HPLC grade
-
Deionized water
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Potassium Chloride (KCl) for maintaining ionic strength
-
Calibrated pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Burette (10 mL or 25 mL)
-
Volumetric flasks and pipettes
Detailed Experimental Protocol
Step 1: Preparation of the Analyte Solution
-
Accurately weigh approximately 20-40 mg of this compound.
-
Dissolve the compound in a minimal amount of the chosen organic co-solvent (e.g., 10 mL of methanol) in a 100 mL volumetric flask.
-
Once dissolved, add deionized water to the mark to create a mixed-solvent solution (e.g., 10% methanol in water). The final concentration should be in the range of 1-5 mM. Ensure the compound remains fully dissolved.
Step 2: Titration Setup
-
Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).
-
Transfer a known volume (e.g., 50 mL) of the analyte solution to a beaker.
-
Add a magnetic stir bar and place the beaker on a magnetic stirrer.
-
Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged but not in the path of the stir bar.
-
If necessary, adjust the initial pH of the solution to the basic range (e.g., pH 10-11) by adding a small amount of 0.1 M NaOH. This ensures the amine is in its free base form at the start of the titration.
Step 3: The Titration Procedure
-
Fill the burette with the standardized 0.1 M HCl solution.
-
Begin the titration by adding small increments (e.g., 0.1-0.2 mL) of the HCl solution to the analyte solution.
-
After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.
-
Continue the titration until the pH drops significantly and then levels off in the acidic region (e.g., pH 2-3).
Data Analysis and pKa Calculation
-
Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the point of steepest inflection on the curve. This can be found by calculating the first derivative of the titration curve (ΔpH/ΔV) and identifying the volume at which this value is maximal.
-
The pKa of the conjugate acid of the amine is the pH at the half-equivalence point (the volume of HCl added is half of that at the equivalence point).
The following diagram illustrates the workflow for the experimental determination of the pKa value.
Reactivity and Implications of Basicity
The basicity of the 2-amino group directly influences the reactivity of this compound.
-
Nucleophilicity: The lone pair of electrons on the nitrogen atom makes it a nucleophile, capable of reacting with electrophiles. The basicity is a good indicator of its nucleophilic strength. This allows for a variety of synthetic transformations, such as acylation, alkylation, and the formation of Schiff bases.
-
Salt Formation: As a base, it will react with acids to form salts. This property is crucial in drug development for controlling solubility, dissolution rate, and bioavailability.
-
Catalysis: In some reactions, the amino group can act as a basic catalyst.
-
Reaction with Nitrous Acid: Primary aromatic amines react with nitrous acid to form diazonium salts, which are versatile intermediates in organic synthesis.[5]
The following diagram illustrates the relationship between the basic properties of the amino group and its resulting reactivity.
Conclusion
While a definitive pKa value for this compound remains to be published, a thorough understanding of its structural and electronic features allows for a qualitative assessment of its basicity. This technical guide has provided the theoretical framework for understanding these properties and, more importantly, a detailed and practical protocol for their experimental determination. By following the outlined procedures, researchers can obtain a reliable pKa value, which is indispensable for the rational design of synthetic routes and the development of novel therapeutics based on this versatile molecular scaffold.
References
An In-depth Technical Guide to 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile: Synthesis, Properties, and Applications in Drug Discovery
Introduction: A Versatile Scaffold in Medicinal Chemistry
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, a heterocyclic compound featuring a thiophene ring fused with a cyclohexane ring, has emerged as a pivotal building block in the realm of medicinal chemistry and organic synthesis. Its unique structural arrangement, possessing multiple functional groups including an amino group, a nitrile group, and a fused ring system, offers numerous sites for chemical modification. This inherent versatility makes it an ideal starting point for the synthesis of a diverse array of complex molecules with significant biological activities.[1][2] The 2-aminothiophene core is a recognized "privileged scaffold," meaning its structure is frequently found in compounds with a wide range of pharmacological properties.[1][3][4] This guide provides a comprehensive technical overview of this compound, from its synthesis and chemical properties to its extensive applications in drug discovery.
Chemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in synthesis and drug design.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂S | [5] |
| Molecular Weight | 178.26 g/mol | [6] |
| CAS Number | 4651-91-6 | |
| Appearance | Beige crystals | [7] |
| Melting Point | 181–182 °C | [7] |
| Crystal Structure | Monoclinic | [5][8] |
The crystal structure of the title compound has been elucidated, revealing that the cyclohexane ring adopts a half-chair conformation while the thiophene ring is essentially planar.[5][8] The crystal packing is stabilized by intermolecular hydrogen bonds.[5][8]
Synthesis via the Gewald Reaction: A Cornerstone of 2-Aminothiophene Chemistry
The most prominent and efficient method for synthesizing this compound is the Gewald three-component reaction.[9][10][11] This one-pot synthesis involves the condensation of a ketone (cyclohexanone), an active methylene nitrile (malononitrile), and elemental sulfur in the presence of a basic catalyst.[5][12]
Reaction Mechanism
The mechanism of the Gewald reaction has been a subject of detailed study.[13] It commences with a Knoevenagel condensation between cyclohexanone and malononitrile, catalyzed by a base, to form a stable intermediate.[11] This is followed by the addition of elemental sulfur and subsequent cyclization to yield the final 2-aminothiophene product.[11]
Caption: The Gewald reaction mechanism for the synthesis of the title compound.
Experimental Protocol: A Step-by-Step Guide
The following protocol is a representative example for the synthesis of this compound.
Materials:
-
Cyclohexanone
-
Malononitrile
-
Elemental Sulfur
-
Morpholine (or another suitable base like diethylamine)[7]
-
Ethanol (or methanol)[7]
Procedure:
-
To a solution of cyclohexanone (1 equivalent), malononitrile (1 equivalent), and elemental sulfur (1 equivalent) in a suitable solvent such as ethanol, add a catalytic amount of morpholine dropwise with stirring.[5][7]
-
The reaction mixture is typically stirred at a moderately elevated temperature (e.g., 50-60 °C) for a specified period (e.g., 1-12 hours).[7][14]
-
Upon completion, the reaction mixture is cooled to room temperature, allowing the product to precipitate.[14]
-
The solid product is collected by filtration, washed with a cold solvent (e.g., ethanol) to remove impurities, and dried.[7]
-
Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.[8]
A Privileged Scaffold in Drug Discovery and Development
The true significance of this compound lies in its role as a versatile scaffold for the development of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, making it a focal point in medicinal chemistry research.[1][3][4][15]
Caption: Role as a versatile scaffold in drug discovery.
Anticancer Activity
Derivatives of this scaffold have shown significant promise as anticancer agents.[7][16] They have been investigated for their ability to target various cancer-related pathways. For instance, some derivatives act as potent microtubule targeting agents, inhibiting cancer cell proliferation.[14] Others have been designed as histone deacetylase (HDAC) inhibitors, which are a promising class of anticancer drugs.[17] The antiproliferative effects of these compounds have been evaluated against a range of cancer cell lines, including those of the breast, colon, liver, and stomach.[18]
Anti-inflammatory and Other Therapeutic Applications
The 2-aminothiophene core is also associated with anti-inflammatory properties.[5] Furthermore, derivatives have been explored as modulators of the Retinoic Acid Receptor-related Orphan Receptor γt (RORγt), a nuclear receptor that is a potential drug target for autoimmune and inflammatory diseases.[19] The broad biological profile of this scaffold also includes antimicrobial, analgesic, and antipsychotic activities.[4][15]
Conclusion and Future Perspectives
This compound stands as a testament to the power of heterocyclic chemistry in drug discovery. Its straightforward and efficient synthesis via the Gewald reaction, coupled with its amenability to chemical modification, has solidified its status as a privileged scaffold. The diverse range of biological activities exhibited by its derivatives underscores its immense potential for the development of novel therapeutics. Future research will undoubtedly continue to explore the vast chemical space accessible from this versatile starting material, leading to the discovery of new and improved drug candidates for a multitude of diseases.
References
- 1. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnrjournal.com [pnrjournal.com]
- 5. 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Amino-4,5,6,7-tetrahydrobenzo(b)thiophene-3-carbonitrile | C9H10N2S | CID 78382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. β-Enaminonitrile in the synthesis of tetrahydrobenzo[ b ]thiophene candidates with DFT simulation, in vitro antiproliferative assessment, molecular do ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03363A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. quod.lib.umich.edu [quod.lib.umich.edu]
- 10. researchgate.net [researchgate.net]
- 11. Gewald reaction - Wikipedia [en.wikipedia.org]
- 12. d-nb.info [d-nb.info]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of novel tetrahydrobenzo[b]thiophene-3-carbonitriles as histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and cytotoxicity evaluation of thiazole derivatives obtained from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene- 3-carbonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure Elucidation of CAS 4651-91-6: 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
This guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the structural elucidation of the compound registered under CAS number 4651-91-6. Our focus will be on the synergistic application of modern spectroscopic techniques to unequivocally confirm the molecular structure of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who require a deep, practical understanding of structural characterization.
Introduction to CAS 4651-91-6
The compound with CAS number 4651-91-6 is chemically identified as this compound[1][2]. It belongs to the class of tetrahydrobenzothiophenes, a scaffold of significant interest in medicinal chemistry due to its presence in various biologically active molecules. The accurate determination of its structure is the foundational step for understanding its chemical reactivity, biological activity, and for ensuring quality control in its synthesis and application.
Molecular Identity:
| Identifier | Value | Source |
| CAS Number | 4651-91-6 | [2] |
| IUPAC Name | 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile | [1] |
| Molecular Formula | C₉H₁₀N₂S | [1][2][3] |
| Molecular Weight | 178.25 g/mol | [2] |
The structure consists of a cyclohexene ring fused to a thiophene ring, which is substituted with an amino group at position 2 and a carbonitrile (cyano) group at position 3. The elucidation of this specific arrangement of atoms and functional groups is the primary objective of the analytical workflow described herein.
The Analytical Workflow: A Multi-technique Approach
The confirmation of a chemical structure is not reliant on a single analytical technique but rather on the convergence of evidence from multiple, orthogonal methods. This principle of self-validation is critical for ensuring the trustworthiness of the final structural assignment. The workflow for the structure elucidation of this compound is outlined below.
Figure 1: A generalized workflow for the structure elucidation of an organic compound, beginning with synthesis and purification, followed by multi-technique spectroscopic analysis, and culminating in the final structural confirmation through data integration.
Mass Spectrometry: Determining the Molecular Formula
Mass spectrometry (MS) is the initial and one of the most crucial steps in structure elucidation. It provides the mass-to-charge ratio (m/z) of the molecule, which directly gives the molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass with high precision, allowing for the determination of the molecular formula.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of the purified compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this compound, which is expected to be polar. Atmospheric pressure chemical ionization (APCI) can also be used.
-
Analysis: The sample is introduced into a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer.
-
Data Acquisition: The mass spectrum is acquired in positive ion mode to observe the protonated molecule [M+H]⁺.
Data Interpretation:
For C₉H₁₀N₂S, the expected exact mass of the neutral molecule is 178.0565. The protonated molecule [M+H]⁺ would have an exact mass of 179.0643. The observation of a peak at or very close to this m/z value in the HRMS spectrum would strongly support the proposed molecular formula.
Infrared Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a "fingerprint" of the molecule's composition.
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet.
-
Data Acquisition: The FTIR spectrum is recorded over the standard mid-IR range (typically 4000-400 cm⁻¹).
Expected IR Absorptions for this compound:
| Functional Group | Characteristic Absorption (cm⁻¹) | Expected Presence |
| N-H (Amino group) | 3500-3300 (two bands for primary amine) | Yes |
| C-H (Aliphatic) | 3000-2850 | Yes |
| C≡N (Nitrile) | 2260-2220 | Yes |
| C=C (Thiophene ring) | ~1600 | Yes |
Published IR data for this compound shows characteristic peaks at 3447, 3329, and 2198 cm⁻¹[2]. The two bands at 3447 and 3329 cm⁻¹ are indicative of the N-H stretching vibrations of a primary amine. The sharp, strong absorption at 2198 cm⁻¹ is a clear indication of the C≡N stretching of the nitrile group[2].
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for structure elucidation, as it provides detailed information about the connectivity of atoms and their chemical environment. A combination of ¹H NMR and ¹³C NMR experiments is typically employed.
¹H NMR Spectroscopy
¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, their relative numbers, and their neighboring protons.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: The compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is often used as an internal standard (0 ppm).
-
Data Acquisition: The ¹H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
Interpretation of the ¹H NMR Spectrum of this compound:
Based on the structure, we would expect the following signals:
-
Amino Protons (-NH₂): A broad singlet, typically in the range of 4-6 ppm. Its chemical shift can be variable and it may exchange with D₂O. Published data indicates a broad peak at 4.62 ppm, integrating to 2H[2].
-
Aliphatic Protons (Cyclohexene ring): The eight protons on the tetrahydro portion of the ring system would appear as multiplets in the upfield region (typically 1.5-3.0 ppm). The protons on the carbons adjacent to the thiophene ring (positions 4 and 7) would be expected to be more deshielded than the protons at positions 5 and 6. Literature data shows multiple peaks between 2.46-2.53 ppm (4H) and 1.73-1.85 ppm (4H), which is consistent with this structure[2].
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides information about the different types of carbon atoms in the molecule.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Data Acquisition: The ¹³C NMR spectrum is typically acquired with proton decoupling to simplify the spectrum to a series of single peaks for each unique carbon atom.
Interpretation of the ¹³C NMR Spectrum of this compound:
The structure has 9 carbon atoms, and we would expect to see a corresponding number of signals depending on molecular symmetry.
-
Nitrile Carbon (-C≡N): This carbon is typically found in the range of 115-125 ppm. Published data shows a signal at 120.7 ppm[2].
-
Thiophene Ring Carbons: The carbons of the thiophene ring are expected in the aromatic/olefinic region. The carbon bearing the amino group (C2) would be significantly deshielded. The carbon at position 3, attached to the nitrile group, would also be in this region. The quaternary carbons of the fused ring system would also appear here. Literature data shows signals at 159.9, 132.4, 115.5, and 88.8 ppm, consistent with the substituted thiophene ring[2].
-
Aliphatic Carbons (Cyclohexene ring): The four sp³ hybridized carbons of the cyclohexene ring would appear in the upfield region, typically between 20-40 ppm. Published data shows signals at 24.5, 24.1, 23.4, and 22.1 ppm[2].
Figure 2: Correlation of NMR spectral data with the structural features of this compound.
Conclusion: The Convergent Picture
The structure elucidation of CAS 4651-91-6, this compound, is achieved through the systematic and integrated application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy.
-
Mass Spectrometry confirms the molecular formula as C₉H₁₀N₂S.
-
Infrared Spectroscopy provides definitive evidence for the presence of a primary amine (-NH₂) and a nitrile (-C≡N) functional group, along with the aliphatic C-H bonds.
-
¹H and ¹³C NMR Spectroscopy provide the detailed map of the carbon-hydrogen framework, confirming the presence of the tetrahydrobenzothiophene core and the specific substitution pattern.
The convergence of these independent lines of evidence provides a high degree of confidence in the assigned structure. For an unambiguous and definitive confirmation of the three-dimensional structure, single-crystal X-ray diffraction would be the ultimate technique, should a suitable crystal be obtained.
References
A Comprehensive Technical Guide to 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile: Synthesis, Characterization, and Applications in Drug Discovery
This guide provides an in-depth analysis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, a pivotal heterocyclic building block in modern medicinal chemistry. We will dissect its formal nomenclature, detail its cornerstone synthesis via the Gewald reaction, present its characteristic analytical profile, and explore its significant role in the development of novel therapeutics.
Decoding the IUPAC Nomenclature: A Structural Perspective
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile [1][2]. Let's deconstruct this name to understand the molecule's architecture:
-
benzo[b]thiophene : This is the parent heterocyclic system. It indicates a benzene ring fused to a thiophene ring. The '[b]' specifies that the fusion occurs at the 'b' face (the 2,3-bond) of the thiophene ring.
-
4,5,6,7-tetrahydro : This prefix reveals that the benzene part of the fused system is fully saturated, meaning the double bonds are absent and replaced by hydrogen atoms at positions 4, 5, 6, and 7. This saturated six-membered ring is a cyclohexane ring.
-
-3-carbonitrile : A nitrile group (-C≡N) is attached to the 3rd position of the thiophene ring.
-
2-amino : An amino group (-NH₂) is substituted at the 2nd position of the thiophene ring.
The numbering of the fused ring system starts from the atom adjacent to the fusion in the heterocyclic ring, proceeding around the ring in a manner that gives the heteroatom (sulfur) the lowest possible number.
Synthesis: The Gewald Reaction as a Cornerstone
The most prominent and efficient method for synthesizing this compound is the Gewald aminothiophene synthesis [3][4][5][6][7]. This one-pot, multi-component reaction is a staple in heterocyclic chemistry due to its operational simplicity and the high value of its 2-aminothiophene products[8][9][10].
The reaction involves the condensation of a ketone (cyclohexanone), an active methylene nitrile (malononitrile), and elemental sulfur in the presence of a basic catalyst, such as morpholine or another secondary amine[3][5][6][7].
Mechanistic Insights
The mechanism of the Gewald reaction is well-elucidated and proceeds through several key stages[3][4][8][11].
-
Knoevenagel Condensation : The reaction initiates with a base-catalyzed Knoevenagel condensation between cyclohexanone and malononitrile to form an α,β-unsaturated nitrile intermediate (cyclohexylidene-malononitrile)[3][4][8][11].
-
Sulfur Addition : Elemental sulfur (typically in its S₈ crown form) is then added to the activated methylene group of the Knoevenagel adduct. The base facilitates the deprotonation, allowing the resulting carbanion to attack and open the sulfur ring, forming a polysulfide intermediate[8][9][11].
-
Cyclization and Tautomerization : The sulfur-containing intermediate undergoes intramolecular cyclization. A subsequent tautomerization and elimination of hydrogen sulfide (or polysulfides) leads to the formation of the aromatic thiophene ring, yielding the final product[3][4].
The overall thermodynamic driving force for the reaction is the formation of the stable, aromatic 2-aminothiophene ring system[8][9].
Experimental Protocol: A Step-by-Step Guide
The following is a representative laboratory-scale procedure for the synthesis of this compound.
Materials:
-
Cyclohexanone
-
Malononitrile
-
Elemental Sulfur
-
Morpholine (catalyst)
-
Ethanol (solvent)
Procedure:
-
To a stirred mixture of cyclohexanone (1 equivalent) and malononitrile (1 equivalent) in ethanol, add morpholine (0.1-0.2 equivalents) as a catalyst.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add elemental sulfur (1.1 equivalents) to the reaction mixture.
-
Heat the mixture to reflux (approximately 50-60°C) and maintain for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
Filter the solid product, wash with cold ethanol to remove unreacted starting materials and impurities.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or isopropanol) to obtain pure this compound as a crystalline solid.
Workflow Visualization
Caption: Workflow for the Gewald Synthesis.
Analytical Characterization
The structural identity and purity of this compound are confirmed using standard spectroscopic techniques.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂S | [1][5][7] |
| Molecular Weight | 178.26 g/mol | [1] |
| Appearance | White to cream crystalline powder | [2] |
| Melting Point | 143-152 °C | [2] |
Spectroscopic Data
| Technique | Key Features and Observed Signals |
| FTIR (cm⁻¹) | Strong absorption for the nitrile group (C≡N) around 2210 cm⁻¹. N-H stretching vibrations for the primary amine appear as two bands in the 3300-3500 cm⁻¹ region. C-H stretching of the saturated ring below 3000 cm⁻¹. |
| ¹H NMR | Signals for the two methylene groups of the cyclohexane ring appear as multiplets in the δ 1.7-1.9 ppm range. The other two methylene groups adjacent to the thiophene ring resonate around δ 2.5-2.8 ppm. The amino (-NH₂) protons typically appear as a broad singlet around δ 5.0-6.0 ppm, which is exchangeable with D₂O. |
| ¹³C NMR | Resonances for the four sp³ hybridized carbons of the cyclohexane ring. Signals for the aromatic carbons of the thiophene ring, with the carbon bearing the nitrile group appearing at lower field. The nitrile carbon itself is observed around δ 115-120 ppm. |
| Mass Spec (MS) | The molecular ion peak (M⁺) is observed at m/z = 178, corresponding to the molecular weight of the compound. |
Note: Specific chemical shifts (ppm) and absorption frequencies (cm⁻¹) can vary slightly depending on the solvent and instrument used. Free spectral data is available on platforms like SpectraBase[12][13].
Applications in Drug Discovery and Medicinal Chemistry
The 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene scaffold is a "privileged structure" in drug discovery. Its rigid, fused-ring system and multiple points for functionalization make it an ideal starting point for creating libraries of compounds with diverse biological activities[14].
Key Therapeutic Areas
Derivatives of this core structure have shown promise in a multitude of therapeutic areas:
-
Antimicrobial Agents : Novel derivatives have been synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds showing potency comparable to or exceeding that of established antibiotics like ciprofloxacin[15][16].
-
Anti-inflammatory and Antioxidant : The tetrahydrobenzothiophene nucleus is associated with significant anti-inflammatory and antioxidant properties[10][17]. Certain derivatives have demonstrated the ability to inhibit free radical-induced damage[10].
-
Nuclear Receptor Modulation : This scaffold has been instrumental in the discovery of potent modulators for nuclear receptors like the Retinoic Acid Receptor-related Orphan Receptor γt (RORγt), a key target for autoimmune diseases[18].
-
Other Activities : The versatility of this scaffold has led to its investigation for a wide range of other biological activities, including antiarrhythmic, serotonin antagonist, and analgesic properties[5][7].
Logical Pathway for Drug Development
The journey from this core scaffold to a potential drug candidate follows a logical, multi-step process.
Caption: Drug Development Pathway from Core Scaffold.
This structured approach, combining synthetic versatility with rigorous biological evaluation, underscores the immense value of this compound to the pharmaceutical and life sciences research communities.
References
- 1. 2-Amino-4,5,6,7-tetrahydrobenzo(b)thiophene-3-carbonitrile | C9H10N2S | CID 78382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 97% 1 g | Buy Online [thermofisher.com]
- 3. Gewald_reaction [chemeurope.com]
- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
- 5. journals.iucr.org [journals.iucr.org]
- 6. researchgate.net [researchgate.net]
- 7. 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. spectrabase.com [spectrabase.com]
- 13. spectrabase.com [spectrabase.com]
- 14. nbinno.com [nbinno.com]
- 15. researchgate.net [researchgate.net]
- 16. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 18. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]
physical and chemical properties of C9H10N2S
An In-Depth Technical Guide to Key Isomers of C₉H₁₀N₂S: Physicochemical Properties, Synthesis, and Applications in Drug Discovery
Abstract
The molecular formula C₉H₁₀N₂S represents a diverse class of heterocyclic isomers that form the backbone of numerous biologically active compounds. Due to their unique structural features, these scaffolds are of significant interest to researchers in medicinal chemistry and drug development. This technical guide provides an in-depth analysis of the physical and chemical properties of prominent C₉H₁₀N₂S isomers, with a primary focus on 2-Amino-4-phenylthiazole and a comparative overview of 2-Amino-6-methylbenzothiazole . We will explore their synthesis, analytical characterization, and established applications, offering field-proven insights for professionals engaged in the discovery of novel therapeutic agents. The narrative emphasizes the causality behind experimental choices and is grounded in authoritative references to ensure scientific integrity.
Part 1: The Landscape of C₉H₁₀N₂S Isomers
Isomers are compounds that share the same molecular formula but differ in the arrangement of their atoms. This structural variance can lead to dramatically different physical, chemical, and biological properties.[1] For the formula C₉H₁₀N₂S, the possible arrangements give rise to several important heterocyclic systems, including:
-
Thiazoles: Five-membered rings containing one sulfur and one nitrogen atom. The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, known for its wide range of biological activities.[2]
-
Benzothiazoles: A bicyclic structure formed by the fusion of a benzene ring and a thiazole ring. These compounds are prevalent in research targeting cancer, microbial infections, and neurodegenerative diseases.
-
Benzothiazepines: A seven-membered heterocyclic ring containing nitrogen and sulfur fused to a benzene ring. Derivatives of this structure have shown potential as α-glucosidase inhibitors and CNS depressants.[3][4]
The specific placement of substituent groups on these core structures dictates the molecule's overall polarity, ability to form hydrogen bonds, and steric profile, all of which are critical determinants of its interaction with biological targets.[5] This guide will focus on specific, well-characterized examples from these classes to provide a practical framework for researchers.
Part 2: Deep Dive: 2-Amino-4-phenylthiazole (CAS: 2010-06-2)
2-Amino-4-phenylthiazole is a cornerstone building block in synthetic and medicinal chemistry.[6] Its structure, featuring a reactive amino group and a phenyl substituent on the thiazole core, allows for extensive functionalization, making it a versatile intermediate for creating diverse molecular libraries.[6]
2.1: Core Physicochemical Properties
The physical properties of 2-Amino-4-phenylthiazole are well-documented, providing a solid foundation for its use in experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈N₂S | [7] |
| Molecular Weight | 176.24 g/mol | [7] |
| Appearance | White to light brown solid/powder | [8] |
| Melting Point | 149-153 °C | [8][9] |
| IUPAC Name | 4-phenyl-1,3-thiazol-2-amine | [7] |
| SMILES String | Nc1nc(cs1)-c2ccccc2 | |
| InChI Key | PYSJLPAOBIGQPK-UHFFFAOYSA-N | [7] |
| Assay (Purity) | ≥96.0% (HPLC) | [8] |
The compound's favorable solubility and compatibility with various organic solvents enhance its utility in laboratory synthesis.[6] Its stability under common reaction conditions further solidifies its role as a reliable synthetic intermediate.
2.2: Synthesis and Mechanistic Insights
The most common and efficient method for synthesizing 2-amino-4-phenylthiazole and its derivatives is the Hantzsch Thiazole Synthesis . This reaction involves the condensation of an α-haloketone with a thiourea or thioamide.
Causality in Experimental Design:
-
α-Haloketone (2-bromoacetophenone): This reactant provides the C4 and C5 atoms of the thiazole ring. The bromine atom serves as a leaving group, facilitating the crucial ring-closing cyclization step. The ketone carbonyl is the site of initial nucleophilic attack.
-
Thiourea: This molecule provides the sulfur atom, the C2 atom, and the two nitrogen atoms of the final aminothiazole structure. Its nucleophilic sulfur atom initiates the reaction.
-
Solvent (Ethanol): Ethanol is a common choice as it effectively dissolves both reactants and is relatively inert under the reaction conditions. Its polar protic nature can help stabilize charged intermediates.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thiourea (0.1 mol) in 150 mL of ethanol.
-
Addition of Reactant: To the stirring solution, add 2-bromoacetophenone (0.1 mol) portion-wise over 15 minutes. The addition is done carefully to control any initial exotherm.
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C) for 3-4 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, cool the mixture to room temperature. The product, 2-amino-4-phenylthiazole hydrobromide, will often precipitate.
-
Neutralization & Purification: Filter the precipitate and wash it with cold ethanol. Resuspend the solid in water and neutralize with a base (e.g., ammonium hydroxide or sodium bicarbonate) until the solution is alkaline. This deprotonates the amino group and precipitates the free base.
-
Final Product: Filter the resulting solid, wash thoroughly with water, and dry under vacuum. Recrystallization from ethanol or an ethanol/water mixture can be performed to obtain a high-purity product.[10]
Caption: Workflow for the Hantzsch synthesis of 2-Amino-4-phenylthiazole.
2.3: Analytical Characterization Workflow
Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any protocol. A multi-pronged analytical approach is standard.[11]
-
Melting Point Determination: The melting point is measured and compared to the literature value (149-153 °C). A sharp melting range close to the expected value is an initial indicator of high purity.
-
Infrared (IR) Spectroscopy: The sample is analyzed to identify key functional groups. Expected peaks include N-H stretching (for the amino group) around 3100-3500 cm⁻¹, C=N stretching within the thiazole ring, and aromatic C-H and C=C bands.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment. One would expect to see signals corresponding to the aromatic protons of the phenyl group, a singlet for the proton on the thiazole ring (C5-H), and a broad singlet for the -NH₂ protons.
-
¹³C NMR: Shows the different carbon environments, confirming the presence of the phenyl ring carbons and the distinct carbons of the thiazole core.
-
-
Mass Spectrometry (MS): This analysis confirms the molecular weight of the compound. A peak corresponding to the molecular ion [M]+ or protonated molecule [M+H]+ at m/z ≈ 176.24 is expected.[7]
-
High-Performance Liquid Chromatography (HPLC): Used to determine the final purity of the compound, often reported as a percentage area of the main peak.[8]
Caption: A comprehensive workflow for the analytical validation of C₉H₁₀N₂S isomers.
2.4: Applications in Drug Development
The 2-amino-4-phenylthiazole scaffold is a privileged structure in drug discovery due to its ability to engage in multiple types of non-covalent interactions (hydrogen bonding, π-stacking) with biological targets. It is a key intermediate in the synthesis of compounds with a wide array of therapeutic activities.[6]
-
Anticancer Agents: It has been used to prepare suberoylanilide hydroxamic acid (SAHA) analogs and ketone histone deacetylase (HDAC) inhibitors, which have shown potent cancer cell growth inhibitory activities.[9]
-
Anti-inflammatory Activity: Derivatives have been synthesized and evaluated for their potential to modulate inflammatory pathways.
-
Antimicrobial and Antiviral Agents: The thiazole ring is a common feature in many antimicrobial drugs, and this scaffold serves as a template for new agents.[2]
-
Neurological Disorders: The compound serves as an intermediate for pharmaceuticals targeting receptors in the brain.[6]
Part 3: Comparative Analysis: 2-Amino-6-methylbenzothiazole (CAS: 2536-91-6)
Another significant isomer of C₉H₁₀N₂S is 2-Amino-6-methylbenzothiazole. Its fused ring system imparts different physicochemical and biological properties compared to the single-ring thiazole.
3.1: Physicochemical Properties
| Property | 2-Amino-4-phenylthiazole | 2-Amino-6-methylbenzothiazole | Source(s) |
| Molecular Formula | C₉H₈N₂S | C₈H₈N₂S | [10] |
| Molecular Weight | 176.24 g/mol | 164.23 g/mol | [10] |
| Appearance | White to light brown solid | Pale yellow granular product | [10] |
| Melting Point | 149-153 °C | 123-128 °C (crude), purified higher | [10] |
| Structure | Phenyl-substituted Thiazole | Methyl-substituted Benzothiazole | - |
The benzothiazole is more rigid and planar than the phenylthiazole, which can significantly influence how it fits into the binding pocket of a protein.
3.2: Synthesis and Biological Significance
2-Amino-6-methylbenzothiazole is commonly prepared via the oxidative cyclization of p-tolylthiourea.[10] A well-established method involves reacting p-toluidine with sodium thiocyanate in the presence of sulfuric acid to form the thiourea intermediate, which is then cyclized using sulfuryl chloride.[10]
This scaffold and its derivatives have demonstrated significant biological activities:
-
Antioxidant and Cytotoxic Activity: Cobalt(II) complexes of 2-amino-6-methylbenzothiazole have shown significant antioxidant activity and cytotoxicity against MCF-7 breast cancer cell lines.[12]
-
Antimicrobial and Anti-tuberculosis Activity: The compound and its metal complexes exhibit good antimicrobial properties.[12]
-
Antifungal Agents: Certain derivatives are patented for their use as antifungal agents.
Part 4: Conclusion and Future Outlook
The chemical space defined by the molecular formula C₉H₁₀N₂S is rich with structures that are fundamental to modern drug discovery. Isomers such as 2-amino-4-phenylthiazole and 2-amino-6-methylbenzothiazole serve as versatile and highly valuable scaffolds. Their well-defined physicochemical properties and established synthetic routes allow for the systematic exploration of structure-activity relationships (SAR). As researchers continue to seek novel therapeutic agents, the strategic functionalization of these and other C₉H₁₀N₂S cores will undoubtedly lead to the development of next-generation drugs with improved efficacy and safety profiles. The integration of computational tools and artificial intelligence in predicting the properties and activities of new derivatives will further accelerate innovation in this promising area of medicinal chemistry.[13]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel 2,3-Dihydro-1,5-Benzothiazepines as α-Glucosidase Inhibitors: In Vitro, In Vivo, Kinetic, SAR, Molecular Docking, and QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Configurational Character Study of Novel Structural Isomers Based on Pyrene–Imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. 2-Amino-4-phenylthiazole | C9H8N2S | CID 40302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 432490010 [thermofisher.com]
- 9. 2-Amino-4-phenylthiazole | 2010-06-2 [chemicalbook.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Die Gewald-Reaktion: Ein tiefgehender mechanistischer und praktischer Leitfaden zur Synthese von 2-Aminothiophenen
Ein technischer Leitfaden für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Zusammenfassung für die Führungsebene: Die Gewald-Reaktion ist eine leistungsstarke und vielseitige Mehrkomponentenreaktion, die als Eckpfeiler in der heterocyclischen Chemie und der medizinischen Chemie gilt.[1][2] Ihre Fähigkeit, hochsubstituierte 2-Aminothiophene in einem einzigen synthetischen Schritt aus leicht verfügbaren Ausgangsmaterialien zu erzeugen, macht sie zu einem unverzichtbaren Werkzeug bei der Entdeckung und Entwicklung von Arzneimitteln.[3][4] Das 2-Aminothiophen-Gerüst ist eine privilegierte Struktur, die in zahlreichen biologisch aktiven Verbindungen vorkommt, darunter entzündungshemmende Wirkstoffe, Kinase-Inhibitoren und Therapeutika für das zentrale Nervensystem. Dieser Leitfaden bietet eine detaillierte Untersuchung des Reaktionsmechanismus, der experimentellen Überlegungen und eines validierten Protokolls, das Forschern das notwendige Wissen vermitteln soll, um diese Reaktion effektiv zu nutzen.
Der Kernmechanismus: Eine schrittweise Analyse
Die Gewald-Reaktion ist ein elegantes Beispiel für eine Eintopf-Synthese, bei der ein Keton oder Aldehyd, eine Verbindung mit einer aktiven Methylengruppe (typischerweise ein α-Cyanoester) und elementarer Schwefel in Gegenwart einer Base zu einem 2-Aminothiophen kondensieren.[5][6] Der Mechanismus, der erst Jahrzehnte nach seiner Entdeckung vollständig aufgeklärt wurde, lässt sich am besten in drei Hauptphasen unterteilen.[5]
Phase I: Knoevenagel-Kondensation
Der erste Schritt ist eine klassische Knoevenagel-Kondensation.[7][8] Die Reaktion wird durch eine Base (z. B. Morpholin, Piperidin oder Triethylamin) initiiert, die ein Proton von der α-Kohlenstoff-Position der aktiven Methylenverbindung abstrahiert. Diese Wahl der Base ist entscheidend; eine milde Base wird bevorzugt, um eine unerwünschte Selbstkondensation des Ausgangsketons oder -aldehyds zu verhindern.[8] Das resultierende resonanzstabilisierte Carbanion greift dann die elektrophile Carbonylgruppe des Ketons oder Aldehyds an. Eine anschließende Dehydratisierung führt zur Bildung eines thermodynamisch stabilen α,β-ungesättigten Nitril-Zwischenprodukts, das oft als Knoevenagel-Addukt bezeichnet wird.[7][9]
Phase II: Schwefeladdition und Cyclisierung
Diese Phase ist der mechanistisch komplexeste Teil der Reaktion. Das Knoevenagel-Addukt wird an der γ-Position deprotoniert und bildet ein neues Nucleophil, das den achteckigen Ring des elementaren Schwefels (S₈) angreift.[10] Jüngste computergestützte Studien mittels Dichtefunktionaltheorie (DFT) haben gezeigt, dass dieser Prozess nicht einfach ist, sondern ein komplexes Gleichgewicht von Polysulfid-Zwischenprodukten beinhaltet.[11][12][13]
Der Angriff öffnet den Schwefelring und erzeugt ein Thiolat-Polysulfid-Intermediat. Dieses Intermediat durchläuft dann eine intramolekulare Cyclisierung, bei der das terminale Schwefelanion die Nitrilgruppe nucleophil angreift. Dieser Ringschluss ist der entscheidende Schritt zur Bildung des Thiophen-Heterocyclus.[14]
Phase III: Tautomerisierung zur Aromatisierung
Das durch die Cyclisierung gebildete cyclische Imin-Intermediat ist nicht aromatisch. Es durchläuft schnell eine Tautomerisierung, um die endgültige, hochstabile 2-Aminothiophen-Struktur zu bilden.[15] Die Bildung dieses aromatischen Rings ist die primäre thermodynamische Triebkraft, die die gesamte Reaktionssequenz zum Abschluss bringt.[12][13]
References
- 1. (Open Access) Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes (2010) | Zita Puterová | 186 Citations [scispace.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. Gewald Reaction [organic-chemistry.org]
- 7. scienceinfo.com [scienceinfo.com]
- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 9. Gewald-Reaktion – Wikipedia [de.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Item - Mechanisms of the Gewald Synthesis of 2âAminothiophenes from Elemental Sulfur - figshare - Figshare [figshare.com]
- 14. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Gewald-reactie - Wikipedia [nl.wikipedia.org]
Introduction: The Tetrahydrobenzo[b]thiophene Scaffold in Modern Medicinal Chemistry
An In-Depth Technical Guide to the Biological Activity of Tetrahydrobenzo[b]thiophene Derivatives
The tetrahydrobenzo[b]thiophene moiety represents a privileged heterocyclic scaffold in the landscape of drug discovery and medicinal chemistry. This fused ring system, consisting of a thiophene ring fused to a cyclohexene ring, serves as a versatile structural template for the development of novel therapeutic agents. Its inherent physicochemical properties and the capacity for diverse functionalization at multiple positions have allowed for the generation of extensive compound libraries.
Historically, the synthesis of polysubstituted 2-aminothiophenes, key precursors to many of these derivatives, was streamlined by the Gewald multicomponent reaction.[1][2] This reaction's efficiency and tolerance for varied substrates have made the tetrahydrobenzo[b]thiophene core readily accessible for chemical exploration.[3][4] Consequently, derivatives of this scaffold have been shown to exhibit a remarkable breadth of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and neurological effects.[5][6]
This guide offers a deep dive into the multifaceted biological activities of tetrahydrobenzo[b]thiophene derivatives. Authored from the perspective of a senior application scientist, it aims to provide researchers and drug development professionals with not only a comprehensive overview of the field but also the practical, validated methodologies required to explore this promising class of compounds. We will dissect the mechanisms of action, present detailed experimental protocols, and offer insights into the structure-activity relationships that govern their therapeutic potential.
Section 1: Foundational Synthesis via the Gewald Reaction
The gateway to the rich pharmacology of tetrahydrobenzo[b]thiophene derivatives is often through the Gewald reaction, a one-pot, multicomponent synthesis of 2-aminothiophenes.[2] This reaction is prized for its operational simplicity and convergence, combining an α-methylene carbonyl compound (such as cyclohexanone), an activated nitrile (like malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst (commonly an amine like morpholine or piperidine).[1][2][4]
The causality behind this reaction's success lies in its sequential nature. It begins with a Knoevenagel condensation between the carbonyl compound and the active nitrile, facilitated by the base.[2] The resulting α,β-unsaturated nitrile then undergoes a Michael addition with sulfur, followed by cyclization and tautomerization to yield the final 2-aminothiophene product. The use of a multicomponent approach is inherently efficient, minimizing intermediate isolation steps and reducing solvent waste, aligning with the principles of green chemistry.[1]
Diagram 1: General Scheme of the Gewald Reaction
Caption: General workflow of the Gewald multicomponent reaction.
Experimental Protocol 1: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate[9]
This protocol describes a standard Gewald synthesis, a self-validating system where the successful formation of the product is confirmed through standard analytical techniques.
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclohexanone (10 mmol), ethyl cyanoacetate (10 mmol), and elemental sulfur (10 mmol) in ethanol (30 mL).
-
Catalyst Addition: Add morpholine (2 mmol) to the reaction mixture. The base is crucial as it catalyzes the initial condensation step.
-
Reaction Execution: Heat the mixture to reflux (approximately 78°C) and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of starting materials.
-
Product Isolation: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. If not, the mixture can be cooled further in an ice bath to induce crystallization.
-
Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials and soluble impurities.
-
Characterization: Dry the purified product. Confirm its identity and purity using techniques such as melting point determination, NMR spectroscopy (¹H and ¹³C), and mass spectrometry. The expected product is a crystalline solid.
Section 2: Anticancer Activity
Tetrahydrobenzo[b]thiophene derivatives have emerged as a significant class of anticancer agents, demonstrating cytotoxicity against a wide array of human cancer cell lines, including liver (HepG2), breast (MCF7), colon (HCT116), and lung (A549) cancers.[7] Their antiproliferative effects are not monolithic but are exerted through several distinct and often overlapping mechanisms of action.
Key Mechanisms of Anticancer Action
-
Kinase Inhibition: Many derivatives function as potent inhibitors of protein kinases, which are critical regulators of cell signaling pathways frequently dysregulated in cancer.[8] For instance, certain compounds have shown significant inhibitory activity against Tyrosine Kinases (TK), Aurora kinases, and Pim-1 kinase.[9] By blocking the ATP-binding site of these enzymes, the compounds disrupt downstream signaling related to cell proliferation, survival, and metastasis. One study identified a derivative with an IC50 value of 296 nM against tyrosine kinase.[10]
-
Induction of Apoptosis: A hallmark of effective chemotherapy is the ability to induce programmed cell death (apoptosis) in cancer cells. Several tetrahydrobenzo[b]thiophene derivatives achieve this by modulating the expression of key apoptotic proteins.[10][7] They have been observed to upregulate pro-apoptotic proteins like Bax and activate the caspase cascade, specifically initiator caspase-9 and executioner caspase-3, leading to systematic cell dismantling.[10][7]
-
Inhibition of Tubulin Polymerization: The mitotic spindle, composed of microtubules, is essential for cell division. Some derivatives act as antimitotic agents by interfering with microtubule dynamics.[7] They inhibit the polymerization of tubulin into microtubules, which arrests the cell cycle in the G2/M phase and ultimately triggers apoptosis.[7] This mechanism is shared with established chemotherapeutics like taxanes and vinca alkaloids.
Diagram 2: Apoptosis Induction Pathway
Caption: Apoptosis pathway activated by select derivatives.[10]
Data Presentation: In Vitro Cytotoxicity
The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), the concentration required to inhibit 50% of cell growth or viability.
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Compound 5 | HepG2 | - | Tyrosine Kinase Inhibition, Apoptosis | |
| Compound 1 | HepG2 | 10.3 ± 0.9 | Apoptosis Induction | [10] |
| Compound 12 | HCT116 | 16.1 ± 1.5 | Apoptosis Induction | [10] |
| BU17 | A549 | 1.1 ± 0.09 | Tubulin & WEE1 Kinase Inhibition | [7] |
| Compound 7d | A549 | 0.81 ± 0.05 | c-Met/Pim-1 Kinase Inhibition | |
| Compound 11b | H460 | 0.92 ± 0.06 | c-Met/Pim-1 Kinase Inhibition | [8] |
Experimental Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay[14][15]
This protocol provides a reliable method to quantify the cytotoxic effects of novel compounds on cancer cell lines.[11] The assay's principle is the enzymatic reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[12] The amount of formazan produced is directly proportional to the number of viable cells.
-
Cell Seeding: Plate human cancer cells (e.g., HepG2) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the tetrahydrobenzo[b]thiophene test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours. The duration is chosen to allow for sufficient time for the compound to exert its antiproliferative or cytotoxic effect.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this period, mitochondrial dehydrogenases in viable cells will convert the MTT to formazan.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution, typically Dimethyl Sulfoxide (DMSO) or acidic isopropanol, to each well to dissolve the insoluble purple formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader. The absorbance is directly proportional to the number of living cells.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Section 3: Antimicrobial Activity
The rise of multidrug-resistant bacteria poses a significant global health threat, creating an urgent need for novel antibacterial agents.[13] Tetrahydrobenzo[b]thiophene derivatives have demonstrated promising activity against a range of pathogenic bacteria, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) species.[14][15][16]
The proposed mechanism often involves the disruption of essential bacterial processes. For example, some derivatives are designed as inhibitors of lipopolysaccharide (LPS) biogenesis, a critical component of the outer membrane of Gram-negative bacteria.[13] The lipophilic nature of the thiophene core allows for effective penetration of bacterial cell membranes.
Diagram 3: Antimicrobial Susceptibility Testing Workflow
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Gewald Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel Tetrahydrobenzo[b]thiophene and pyrrole based scaffolds as potent and selective CB2 receptor ligands: The structural elements controlling binding affinity, selectivity and functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Tetrahydrobenzo[ b]thiophene-3-carbohydrazide Derivatives as Potential Anti-cancer Agents and Pim-1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Novel Tetrahydrobenzo [b] Thiophene Compounds Exhibit Anticancer Activity through Enhancing Apoptosis and Inhibiting Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benthamdirect.com [benthamdirect.com]
- 14. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL EVALUATION OF SOME TETRAHYDROQUINAZOLINE DERIVATIVES OF BENZO[B]THIOPHENE | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
The Aminothiophene Scaffold: A Privileged Core for Next-Generation Therapeutics
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The aminothiophene core is a five-membered heterocyclic scaffold that has emerged as a cornerstone in modern medicinal chemistry.[1][2] Its unique physicochemical properties and synthetic accessibility, primarily through the versatile Gewald reaction, have established it as a "privileged structure" in drug discovery.[3][4] This guide provides a comprehensive technical overview of the burgeoning therapeutic applications of aminothiophene derivatives. We will delve into their diverse pharmacological activities, including their roles as kinase inhibitors, anti-inflammatory agents, and emerging players in the fight against neurodegenerative diseases. This document will explore the underlying mechanisms of action, present key structure-activity relationships, and provide detailed experimental protocols to empower researchers in this exciting field.
The Aminothiophene Core: A Foundation for Diverse Bioactivity
The 2-aminothiophene moiety is a highly attractive scaffold for medicinal chemists due to its ability to confer a wide range of biological activities upon a molecule.[1][2] Its structural features allow for diverse substitutions, enabling fine-tuning of its pharmacophore and pharmacokinetic properties.[1][2] This versatility has led to the development of aminothiophene derivatives as selective inhibitors, modulators, and receptor ligands with promising efficacy in various disease models.[1][5]
Synthesis of the Aminothiophene Scaffold: The Gewald Reaction
The Gewald reaction is the most prominent and adaptable method for synthesizing polysubstituted 2-aminothiophenes.[1][2][4] This one-pot, multi-component reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[6][7]
Below is a generalized workflow for the Gewald synthesis of a 2-aminothiophene derivative.
Caption: Generalized workflow of the Gewald reaction for 2-aminothiophene synthesis.
Experimental Protocol: General Procedure for Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate [8]
-
Reagent Preparation: In a round-bottom flask, combine ethyl cyanoacetate (29.0 mmol), cyclohexanone (29.0 mmol), and elemental sulfur (29.0 mmol) in ethanol.
-
Base Addition: Add morpholine (a secondary amine base) dropwise to the stirred mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water and stir.
-
Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene derivative.
Therapeutic Applications of Aminothiophene Derivatives
The structural versatility of the aminothiophene scaffold has led to its exploration in a multitude of therapeutic areas.[7][9]
Kinase Inhibitors in Oncology
Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. Aminothiophene-based compounds have emerged as potent inhibitors of various kinases.[10][11] The thiophene ring often serves as a bioisosteric replacement for a phenyl group, enhancing interactions with the ATP-binding pocket of kinases.[12]
Mechanism of Action: Many aminothiophene-based kinase inhibitors function as ATP-competitive inhibitors. They occupy the ATP-binding site of the kinase, preventing the phosphorylation of downstream substrates and thereby inhibiting signal transduction pathways that promote cell proliferation and survival.
Caption: ATP-competitive inhibition of a kinase by an aminothiophene derivative.
Table 1: Examples of Aminothiophene-Based Kinase Inhibitors
| Compound Class | Target Kinase(s) | Therapeutic Area | Reference |
| Thienopyrimidines | PI3K, mTOR | Cancer | [11] |
| Thiophene Carboxamides | JAK2 | Myeloproliferative Neoplasms | [13] |
| Benzothiophenes | DYRK1A, DYRK1B | Chronic Diseases | [14] |
| Thienyl-acrylonitriles | VEGFR-2 | Hepatocellular Carcinoma | [15] |
Experimental Protocol: In Vitro Kinase Inhibition Assay (General) [15]
-
Reagents: Prepare a reaction buffer containing the purified kinase, a fluorescently labeled peptide substrate, and ATP.
-
Compound Preparation: Serially dilute the aminothiophene test compounds in DMSO.
-
Assay Plate Setup: Add the kinase, substrate, and test compound to a 384-well plate.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence polarization or time-resolved fluorescence resonance energy transfer).
-
Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Anti-inflammatory Agents
Inflammation is a complex biological response implicated in numerous diseases. Aminothiophene derivatives have demonstrated significant anti-inflammatory properties.[16][17][18]
Mechanism of Action: The anti-inflammatory effects of aminothiophenes can be multifactorial, involving the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and the modulation of inflammatory signaling pathways.[19] Some derivatives have shown selective inhibition of COX-2, which is a desirable trait for reducing the gastrointestinal side effects associated with non-selective NSAIDs.[19]
Table 2: Anti-inflammatory Activity of Selected Aminothiophene Analogs [8]
| Compound | % Anti-inflammatory Activity | IC50 (µM) |
| Compound 1 | 61 | 121 |
| Compound 2 | 94 | 412 |
| Compound 3 | 30 | 323 |
| Compound 4 | 75 | 348 |
| Compound 5 | 71 | 422 |
| Compound 6 | 81 | 396 |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats (In Vivo Anti-inflammatory Assay) [19]
-
Animal Model: Use male Wistar rats weighing between 150-200g.
-
Compound Administration: Administer the test aminothiophene compounds orally at a specific dose (e.g., 50 mg/kg). Administer a control vehicle (e.g., saline) and a reference drug (e.g., indomethacin) to separate groups.
-
Induction of Inflammation: One hour after compound administration, inject a 1% solution of carrageenan subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Agents for Neurodegenerative Diseases
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function.[20] The ability of small molecules to cross the blood-brain barrier (BBB) is a critical factor in developing treatments for these disorders. The lipophilic nature of the thiophene ring can facilitate BBB penetration.[21] Aminothiophene derivatives are being investigated for their potential to mitigate key pathological features of neurodegenerative diseases, including protein aggregation and neuroinflammation.[21]
Potential Mechanisms of Action:
-
Inhibition of Protein Aggregation: Some thiophene-based ligands have shown the ability to bind to and inhibit the aggregation of amyloid-β (Aβ) peptides and tau proteins, which are hallmarks of Alzheimer's disease.[21][22]
-
Reduction of Oxidative Stress: The antioxidant properties of certain aminothiophene derivatives may help to reduce the oxidative stress that contributes to neuronal damage.[21]
-
Modulation of Neuroinflammation: By targeting inflammatory pathways in the central nervous system, aminothiophenes may help to reduce the chronic neuroinflammation associated with neurodegeneration.[21]
Caption: Potential neuroprotective mechanisms of aminothiophene derivatives.
Other Therapeutic Areas
The broad biological activity of aminothiophenes extends to several other promising areas:
-
Antimicrobial and Antifungal Agents: Aminothiophene derivatives have shown activity against a range of bacteria and fungi.[1][2][23]
-
Antiviral Agents: Certain derivatives have been identified as inhibitors of viral entry, for example, against the Ebola virus.[24]
-
Antiprotozoal Agents: Aminothiophenes have demonstrated potential as lead compounds for the development of drugs against diseases like leishmaniasis.[3]
-
Positive Allosteric Modulators (PAMs): Derivatives of 2-aminothiophene have been identified as positive allosteric modulators of the glucagon-like peptide 1 (GLP-1) receptor, which is a target for the treatment of type 2 diabetes.[25]
Future Perspectives and Conclusion
The aminothiophene scaffold continues to be a highly fruitful area of research in drug discovery.[1][26] Its synthetic tractability and the diverse biological activities of its derivatives underscore its importance in medicinal chemistry.[5] Future research will likely focus on the development of more selective and potent aminothiophene-based drugs, with a particular emphasis on multi-target agents for complex diseases like cancer and neurodegenerative disorders. The continued exploration of novel synthetic methodologies will further expand the chemical space of accessible aminothiophene derivatives, paving the way for the discovery of next-generation therapeutics.
References
- 1. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. pnrjournal.com [pnrjournal.com]
- 10. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of (thienopyrimidin-2-yl)aminopyrimidines as potent, selective, and orally available pan-PI3-kinase and dual pan-PI3-kinase/mTOR inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Thiophene carboxamide inhibitors of JAK2 as potential treatments for myleoproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of novel benzothiophene derivatives as potent and narrow spectrum inhibitors of DYRK1A and DYRK1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis and anti-inflammatory activity of some selected aminothiophene analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 3-Aminothiophene-2-Acylhydrazones: Non-Toxic, Analgesic and Anti-Inflammatory Lead-Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. mdpi.com [mdpi.com]
- 20. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. Proteophenes - Amino Acid Functionalized Thiophene-based Fluorescent Ligands for Visualization of Protein Deposits in Tissue Sections with Alzheimer's Disease Pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
From Coal Tar Impurity to Cornerstone of Modern Chemistry: A Technical Guide to the Discovery and Synthesis of 2-Aminothiophenes
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-aminothiophene scaffold is a privileged five-membered aromatic heterocycle that serves as a cornerstone in medicinal chemistry and materials science. Its journey from a derivative of a 19th-century industrial byproduct to a highly sought-after building block in modern drug discovery is a testament to over a century of chemical innovation. This in-depth technical guide provides a comprehensive historical narrative of the discovery and development of 2-aminothiophene compounds. It delves into the foundational synthetic methodologies, from early, limited-scope reactions to the revolutionary Gewald synthesis, providing detailed experimental protocols and mechanistic insights. This guide is designed to equip researchers with a thorough understanding of the historical context and fundamental chemistry of 2-aminothiophenes, enabling more informed and innovative approaches to the design and synthesis of novel bioactive molecules.
The Genesis: Discovery of the Thiophene Ring
Early Forays into 2-Aminothiophene Synthesis: Pre-Gewald Methodologies
Prior to the development of a truly general and versatile synthesis, the preparation of 2-aminothiophenes was a challenging endeavor, characterized by multi-step procedures and limited substrate scope. These early methods, while not widely applicable, represent important historical milestones in the journey to unlocking the potential of this important scaffold.
The Benary Synthesis (1910): A Glimpse of Possibility
One of the earliest documented syntheses of a 2-aminothiophene derivative was reported by Erich Benary in 1910. This multi-step approach, while historically significant, was limited by the availability of the starting materials. The synthesis involved the reaction of ethyl 4-chloro-2-cyano-3-oxobutanoate with potassium hydrosulfide. The reaction proceeded through a reactive sulfanyl-substituted intermediate, which then underwent intramolecular cyclization to yield ethyl 2-amino-4-hydroxythiophene-3-carboxylate.
Experimental Protocol: Benary Synthesis (Conceptual)
-
Step 1: Preparation of the Starting Material. The synthesis begins with the preparation of ethyl 4-chloro-2-cyano-3-oxobutanoate, a specialized halo-substrate.
-
Step 2: Reaction with Potassium Hydrosulfide. The chloro-substituted butanoate is treated with potassium hydrosulfide (KSH). This step introduces the sulfur atom and forms a reactive sulfanyl intermediate.
-
Step 3: Intramolecular Cyclization. The sulfanyl intermediate undergoes an intramolecular addition of the sulfanyl group to the cyano group, leading to the formation of the 2-aminothiophene ring.
-
Step 4: Tautomerization. The initial cyclization product exists in equilibrium with its imine tautomer.
The limited availability of the specific starting materials required for the Benary synthesis hindered its widespread adoption. However, it provided an early proof-of-concept for the construction of the 2-aminothiophene core.
The Campaigne and Foye Synthesis (1950s): An Incremental Advance
In the 1950s, the work of Campaigne and Foye marked another important step in the synthesis of thiophene derivatives, including those that could be precursors to 2-aminothiophenes.[4] Their work often involved the reaction of 1,4-dicarbonyl compounds with a sulfurizing agent like phosphorus pentasulfide, a method known as the Paal-Knorr thiophene synthesis. While their 1952 paper in the Journal of Organic Chemistry primarily focused on 2,5-diarylthiophenes, the principles they employed were part of the broader effort to construct the thiophene ring. The synthesis of 2-aminothiophenes via this route would typically involve the subsequent introduction of the amino group, a non-trivial transformation.
The Gewald Revolution: A Versatile and Enduring Synthesis
The landscape of 2-aminothiophene chemistry was fundamentally transformed in the 1960s with the development of a one-pot, multi-component reaction by the German chemist Karl Gewald.[5][6] This reaction, now universally known as the Gewald reaction , provided a remarkably efficient and versatile method for the synthesis of polysubstituted 2-aminothiophenes from readily available starting materials.[4]
The classical Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[5] This powerful reaction has become the most common and practical method for preparing this class of compounds.
The Mechanism of the Gewald Reaction
The mechanism of the Gewald reaction, elucidated in the decades following its discovery, is a fascinating cascade of well-established organic transformations.[5]
Workflow of the Gewald Reaction
References
- 1. benchchem.com [benchchem.com]
- 2. Thiophene - Wikipedia [en.wikipedia.org]
- 3. Synthesis of Thiophene_Chemicalbook [chemicalbook.com]
- 4. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. Gewald_reaction [chemeurope.com]
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile literature review
An In-depth Technical Guide to 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile: Synthesis, Reactivity, and Applications in Drug Discovery
Introduction: The Privileged Scaffold in Modern Medicinal Chemistry
In the landscape of drug discovery, certain molecular frameworks consistently reappear in a multitude of therapeutic agents, earning them the designation of "privileged structures." The thiophene ring system is a quintessential example of such a scaffold, valued for its versatile chemistry and its ability to form key interactions with biological targets.[1] Its unique electronic properties and structural rigidity make it an ideal bioisostere for phenyl rings, offering improved metabolic stability and pharmacokinetic profiles. Among the vast family of thiophene-containing compounds, this compound has emerged as a particularly valuable building block.[2] This molecule, featuring a fused ring system with strategically placed amino and nitrile functional groups, serves as a versatile starting point for the synthesis of complex heterocyclic compounds with significant biological activities.[2][3] Its derivatives have shown promise as anticancer, anti-inflammatory, and antimicrobial agents, making this core a focal point for intensive research in medicinal chemistry.[4][5] This guide provides a comprehensive overview of its synthesis, chemical reactivity, and its pivotal role in the development of novel therapeutics, tailored for researchers and scientists in the field of drug development.
Core Synthesis: The Gewald Reaction
The most prominent and efficient method for synthesizing this compound is the Gewald reaction.[6][7][8] This multicomponent reaction is celebrated for its operational simplicity, use of readily available starting materials, and its versatility in generating a wide array of polysubstituted 2-aminothiophenes.[9][10]
Reaction Mechanism and Rationale
The Gewald reaction proceeds through a one-pot condensation of a ketone (cyclohexanone), an active methylene nitrile (malononitrile), and elemental sulfur, catalyzed by a base such as morpholine or diethylamine.[6][11][12]
The mechanism involves three key stages:
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between cyclohexanone and malononitrile to form a stable α,β-unsaturated dinitrile intermediate.[11] This step is crucial as it creates the electrophilic center for the subsequent sulfur addition.
-
Michael Addition of Sulfur: Elemental sulfur, acting as a soft nucleophile, adds to the β-position of the unsaturated intermediate. The exact mechanism of this step is complex but is postulated to involve the formation of a thiolate intermediate.[11]
-
Intramolecular Cyclization and Tautomerization: The intermediate undergoes an intramolecular cyclization where the thiolate attacks one of the nitrile groups, followed by tautomerization to yield the final, stable 2-aminothiophene aromatic system.[11]
The choice of a secondary amine like morpholine or diethylamine as a catalyst is strategic; it is basic enough to facilitate the initial condensation but mild enough to prevent unwanted side reactions, ensuring high yields of the desired product.[6][12]
Caption: The multi-step mechanism of the Gewald reaction.
Experimental Protocol: Gewald Synthesis
This protocol provides a self-validating system for the synthesis of this compound, based on established literature procedures.[6][8][12]
Materials:
-
Cyclohexanone
-
Malononitrile
-
Elemental Sulfur
-
Morpholine (or Diethylamine)
-
Ethanol (or Methanol)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclohexanone (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol (3-4 mL per gram of cyclohexanone).
-
Catalyst Addition: While stirring the mixture at room temperature, add morpholine (0.5 eq) dropwise. An exothermic reaction may be observed.
-
Heating: Heat the reaction mixture to 50-60°C and maintain this temperature with stirring for 1-2 hours.[12] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate will form.
-
Purification: Collect the solid product by vacuum filtration. Wash the crude product several times with cold ethanol to remove unreacted starting materials and impurities.
-
Recrystallization: For higher purity, recrystallize the solid from ethanol or an ethanol/water mixture.[8]
-
Characterization: Dry the purified crystals under vacuum. Confirm the product identity and purity by measuring its melting point (typically 148-150°C) and using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Recent advancements have demonstrated that this reaction can be accelerated using microwave irradiation, significantly reducing reaction times from hours to minutes while often improving yields.[10][11]
Chemical Properties and Reactivity: A Scaffold for Derivatization
The synthetic value of this compound lies in its rich functionalization, which provides multiple reactive sites for chemical modification.[2] The amino group at the C2 position and the nitrile group at the C3 position are the primary handles for derivatization, enabling the construction of a vast library of novel compounds.
-
Reactions of the Amino Group: The C2-amino group behaves as a typical nucleophile. It can be readily acylated, formylated, or converted into Schiff bases via condensation with various aldehydes.[12][13] This functionality is particularly powerful for building fused heterocyclic systems. For instance, reaction with formamide or acetic anhydride can lead to the formation of thieno[2,3-d]pyrimidine rings, a core structure found in many kinase inhibitors.[12]
-
Reactions of the Nitrile Group: The C3-nitrile group is a versatile functional group that can be hydrolyzed to a carboxamide or a carboxylic acid, or it can participate in cyclization reactions to form other heterocyclic rings.
-
Electrophilic Aromatic Substitution: The thiophene ring itself can undergo electrophilic substitution, although the electron-donating amino group directs substitution to specific positions.
Caption: Common synthetic modifications of the core scaffold.
Applications in Medicinal Chemistry
The tetrahydrobenzo[b]thiophene scaffold is a privileged structure in drug discovery due to its diverse biological activities, including anticancer, anti-inflammatory, analgesic, and antibacterial effects.[4][5]
Anticancer Activity
Derivatives of this core have been extensively investigated as potential anticancer agents.[4][12] The rationale for their activity often stems from their ability to mimic endogenous ligands and interact with the active sites of key oncogenic proteins.
-
Mechanism of Action: Various derivatives have shown antiproliferative effects by targeting a range of biological pathways. These include the inhibition of crucial enzymes like metalloproteinases (MMP-2, MMP-9), growth factor receptors such as EGFR and HER2, and disruption of microtubule dynamics, which is essential for cell division.[4]
-
Structure-Activity Relationship (SAR): Studies have shown that the nature of the substituent at the C2-amino position is critical for potency.[12] For example, converting the amino group into amides or incorporating it into larger, planar heterocyclic systems can enhance activity against cancer cell lines like MCF-7 (breast cancer) and HepG2 (liver cancer).[5][12]
| Derivative Type | Target/Mechanism | Reported Activity | Reference |
| N-aryl/alkyl amides | General Antiproliferative | Potent against various cancer cell lines | [12] |
| Thieno[2,3-d]pyrimidines | Kinase Inhibition (e.g., EGFR/HER2) | Inhibition of tumor cell growth | [4] |
| Schiff Bases | Microtubule Disruption | Induces apoptosis in cancer cells | [5][13] |
| Cyclic Imides | General Antiproliferative | High potency against MCF7 and HepG2 | [12] |
Table 1: Summary of Anticancer Activities of Selected Derivatives.
Kinase Inhibition
The 2-aminothiophene scaffold is recognized as an excellent "hinge-binding" motif, making it particularly suitable for the design of kinase inhibitors.[14] The amino group can form critical hydrogen bonds with the backbone of the kinase hinge region, a conserved structural element in the ATP-binding pocket.
The general strategy involves using the this compound core as a starting point. The C2-amino group is elaborated to create larger heterocyclic systems, such as thieno[2,3-d]pyrimidines, which then occupy the ATP-binding site.[15] This approach has led to the development of potent inhibitors for kinases like PIM, MK2, and LIMK1, which are implicated in cancer cell proliferation and metastasis.[15]
Caption: Synthetic strategy for developing kinase inhibitors.
Other Biological Activities
Beyond oncology, this scaffold has shown potential in other therapeutic areas. Certain derivatives exhibit significant antioxidant properties, suggesting a role in combating diseases related to oxidative stress.[16] Additionally, the broader class of 2-aminothiophenes has been explored for antimicrobial and anti-inflammatory activities, highlighting the wide therapeutic window of this chemical class.[6][17]
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a cornerstone of modern medicinal chemistry. Its straightforward and efficient synthesis via the Gewald reaction, combined with its versatile reactivity, makes it an indispensable tool for drug discovery.[3][9] The demonstrated success of its derivatives, particularly as anticancer agents and kinase inhibitors, underscores its value as a privileged scaffold.[12][15] Future research will likely focus on expanding the chemical space around this core, employing combinatorial chemistry and computational modeling to design next-generation therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles. The continued exploration of this remarkable molecule promises to yield novel drug candidates for a wide range of human diseases.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. β-Enaminonitrile in the synthesis of tetrahydrobenzo[ b ]thiophene candidates with DFT simulation, in vitro antiproliferative assessment, molecular do ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03363A [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.iucr.org [journals.iucr.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. Gewald reaction - Wikipedia [en.wikipedia.org]
- 12. β-Enaminonitrile in the synthesis of tetrahydrobenzo[b]thiophene candidates with DFT simulation, in vitro antiproliferative assessment, molecular docking, and modeling pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chemshuttle.com [chemshuttle.com]
- 15. benchchem.com [benchchem.com]
- 16. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 17. ukrbiochemjournal.org [ukrbiochemjournal.org]
The 2-Aminothiophene Core: A Technical Guide to its Fundamental Reactivity for Drug Discovery and Development
Abstract
The 2-aminothiophene scaffold is a privileged heterocyclic motif integral to a multitude of biologically active compounds and approved pharmaceuticals. Its synthetic accessibility, primarily through the versatile Gewald reaction, coupled with the rich and diverse reactivity of the core structure, makes it a cornerstone in medicinal chemistry and drug development. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the fundamental reactions of the 2-aminothiophene core. We will delve into the mechanistic underpinnings and practical applications of its key transformations, including electrophilic aromatic substitution, N-functionalization, metal-catalyzed cross-coupling, and condensation reactions, offering field-proven insights to empower the rational design and synthesis of novel therapeutics.
Introduction: The Significance of the 2-Aminothiophene Moiety
The 2-aminothiophene ring system is a five-membered aromatic heterocycle distinguished by the presence of a sulfur atom and an amino group at the C2 position. This unique arrangement of heteroatoms imparts a distinct electronic character to the ring, rendering it electron-rich and highly amenable to a variety of chemical transformations. Its structural similarity to a phenyl group allows it to act as a bioisostere, often improving the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] The prevalence of this core in pharmaceuticals, agrochemicals, and dyes underscores its importance in synthetic and medicinal chemistry.[2] Molecules incorporating the 2-aminothiophene scaffold have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[2][3]
The most common and efficient route to polysubstituted 2-aminothiophenes is the Gewald three-component reaction, a one-pot synthesis that combines a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a base.[4][5][6][7] This reaction's operational simplicity and the ready availability of starting materials have made a vast array of 2-aminothiophene derivatives readily accessible for further chemical exploration.[4]
This guide will systematically explore the reactivity landscape of the 2-aminothiophene core, providing a foundational understanding for its strategic manipulation in the synthesis of complex molecules.
Electrophilic Aromatic Substitution: Activating the Thiophene Ring
The electron-donating amino group at the C2 position strongly activates the thiophene ring towards electrophilic aromatic substitution (EAS). This activation directs incoming electrophiles primarily to the C5 position, which is para to the amino group, and to a lesser extent, the C3 position. The inherent reactivity of the thiophene ring, which is greater than that of benzene, is further enhanced by the amino substituent.
Halogenation
The introduction of halogen atoms onto the 2-aminothiophene core is a crucial transformation, as it provides synthetic handles for subsequent cross-coupling reactions.
-
Bromination: N-Bromosuccinimide (NBS) is a mild and effective reagent for the regioselective bromination of electron-rich aromatic compounds, including 2-aminothiophene derivatives.[8] The reaction typically proceeds with high selectivity for the C5 position. Computational studies on the bromination of thiophenes with NBS suggest a mechanism involving the formation of a bromonium ion intermediate.[9]
-
Iodination: Direct iodination can be achieved using N-iodosuccinimide (NIS), often activated with an acid catalyst, or by using iodine in the presence of an oxidizing agent.[6] Zeolites have also been employed to facilitate the direct iodination of thiophene derivatives.[10]
Nitration
Nitration of the thiophene ring is a classic EAS reaction. However, the strong oxidizing conditions typically employed for nitration can lead to degradation of the sensitive thiophene ring.[11] Milder nitrating agents and carefully controlled reaction conditions are therefore necessary. A common method for the nitration of thiophene involves a mixture of nitric acid and acetic anhydride.[12]
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a mild and efficient method for introducing a formyl group onto electron-rich aromatic rings.[1][13][14] For 2-aminothiophenes, this reaction typically occurs at the C5 position. The Vilsmeier reagent, a chloroiminium salt, is a relatively weak electrophile, making it ideal for the formylation of activated heterocycles.[14] The reaction of 3-acetyl-2-aminothiophene with the Vilsmeier-Haack reagent can lead to the formation of 4-chlorothieno[2,3-b]pyridine derivatives.[15][16]
Mannich Reaction
The Mannich reaction is a three-component condensation that introduces an aminomethyl group onto an active hydrogen-containing compound.[17][18] While less common for the parent 2-aminothiophene, derivatives such as 2-amino-4,5-dihydrothiophenes can undergo Mannich-type reactions to construct fused heterocyclic systems like thieno[2,3-d]pyrimidines.[19][20][21]
N-Functionalization: Modulating the Amino Group
The amino group of the 2-aminothiophene core is a key site for derivatization, allowing for the modulation of the molecule's physicochemical properties and biological activity.
N-Acylation
N-acylation of 2-aminothiophenes is a straightforward and common reaction, typically achieved by treating the amine with an acyl chloride or anhydride in the presence of a base. This reaction is often used to introduce amide functionalities or as a protecting group strategy. A novel amide compound was synthesized by the N-acylation of 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid.[22]
N-Alkylation
Direct N-alkylation of 2-aminothiophenes has been reported to be challenging under mild conditions, often requiring forcing conditions.[16][23] A methodology utilizing 2-carbamoylamino and 2-acylamino-3-acylthiophenes with caesium carbonate and tetrabutylammonium iodide in DMF has been developed to achieve N-alkylation under milder conditions.[16][23]
N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[9] This reaction can be employed for the N-arylation of 2-aminothiophenes with aryl halides. The use of specific palladium catalysts and ligands, such as Xantphos, allows for the coupling of deactivated aminothiophenecarboxylates with halopyridines.[24][25]
Metal-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. Halogenated 2-aminothiophenes are excellent substrates for these transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples an organoboron compound with a halide or triflate.[26] This reaction is widely used to form biaryl structures. Halogenated 2-aminothiophenes can be effectively coupled with a variety of aryl and heteroaryl boronic acids. The regioselectivity of the coupling can be controlled by the electronic differences between the halogenated sites.[27]
Heck Reaction
The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene.[2][7] This reaction is a valuable method for the synthesis of substituted alkenes and can be applied to halo-2-aminothiophene derivatives.
Sonogashira Coupling
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is a powerful tool for the synthesis of substituted alkynes and is applicable to the 2-aminothiophene scaffold.
Condensation Reactions: Access to Fused Heterocyclic Systems
The bifunctional nature of many 2-aminothiophene derivatives, possessing both a nucleophilic amino group and an activated ring system, makes them ideal precursors for the synthesis of fused heterocyclic systems through condensation reactions.
Synthesis of Thieno[2,3-d]pyrimidines
One of the most significant applications of 2-aminothiophenes is in the synthesis of thieno[2,3-d]pyrimidines, a class of compounds with diverse pharmacological activities.[17][19][20][21][28] These fused systems are typically constructed by reacting a 2-aminothiophene-3-carboxylate or -3-carbonitrile with a one-carbon synthon, such as formamide, orthoformates, or isothiocyanates.
Cycloaddition Reactions: Exploring the Diene Character
The aromaticity of the thiophene ring makes it a relatively poor diene in Diels-Alder reactions.[29] However, under certain conditions, such as high pressure or with Lewis acid catalysis, thiophene can participate in [4+2] cycloadditions.[30] The reactivity of 2-aminothiophene in such reactions is an area that warrants further exploration for the construction of complex polycyclic structures.
Experimental Protocols
Protocol 1: Gewald Synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate[2]
-
Reactants: Acetophenone, Ethyl cyanoacetate, Elemental sulfur, Diethylamine.
-
Procedure:
-
To a stirred solution of acetophenone (0.1 mol) and ethyl cyanoacetate (0.1 mol) in ethanol (50 mL), add elemental sulfur (0.1 mol).
-
Slowly add diethylamine (0.1 mol) dropwise to the mixture.
-
Continue stirring at room temperature for 24 hours.
-
The precipitated product is filtered, washed with cold ethanol, and recrystallized from ethanol to afford the title compound.
-
| Reactant | Molar Eq. | MW | Amount |
| Acetophenone | 1.0 | 120.15 | 12.02 g |
| Ethyl cyanoacetate | 1.0 | 113.12 | 11.31 g |
| Sulfur | 1.0 | 32.07 | 3.21 g |
| Diethylamine | 1.0 | 73.14 | 7.31 g |
Protocol 2: Vilsmeier-Haack Formylation of a 2-Aminothiophene Derivative[13]
-
Reactants: 2-Aminothiophene derivative, Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃).
-
Procedure:
-
To a solution of the 2-aminothiophene derivative (1.0 equiv) in DMF, cool the mixture to 0 °C.
-
Add phosphorus oxychloride (1.5 equiv) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 6-8 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
-
Protocol 3: N-Acylation of 2-Aminothiophene-3-carbonitrile[22]
-
Reactants: 2-Aminothiophene-3-carbonitrile, 2-(Thiophen-2-yl)acetyl chloride, Triethylamine, Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve 2-aminothiophene-3-carbonitrile (10 mmol) in THF (12 mL) and add triethylamine (10 mmol).
-
Slowly add a solution of 2-(thiophen-2-yl)acetyl chloride (11 mmol) in THF (10 mL) to the reaction mixture.
-
Stir the mixture at room temperature for 15 hours.
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by recrystallization or column chromatography.
-
Visualizations
Gewald Reaction Mechanism
Caption: The key steps of the Gewald reaction for 2-aminothiophene synthesis.
Electrophilic Aromatic Substitution at C5
Caption: General mechanism for electrophilic substitution on the 2-aminothiophene core.
Conclusion: A Versatile Scaffold for Future Drug Discovery
The 2-aminothiophene core represents a remarkably versatile and synthetically tractable scaffold that continues to be a focal point in medicinal chemistry. Its rich reactivity, stemming from the electron-donating amino group and the inherent properties of the thiophene ring, allows for a wide array of chemical modifications. From electrophilic substitutions that functionalize the ring to N-functionalizations that tune the properties of the amino group, and from metal-catalyzed cross-couplings that build molecular complexity to condensations that create novel fused systems, the 2-aminothiophene core offers a plethora of opportunities for the construction of diverse chemical libraries. A thorough understanding of these fundamental reactions, as detailed in this guide, is paramount for the rational design and efficient synthesis of the next generation of 2-aminothiophene-based therapeutics.
References
- 1. jk-sci.com [jk-sci.com]
- 2. ijpbs.com [ijpbs.com]
- 3. CN104478850A - Preparation method of derivatives of 2-aminothiophene-3 formamide - Google Patents [patents.google.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. "Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental" by Jyoti Sharma and Pier Alexandre Champagne [digitalcommons.njit.edu]
- 8. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. On Direct Iodination of Thiophene and Furan Derivatives in the Presence of Zeolites [ch.ic.ac.uk]
- 11. Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiophenes Starting from Arylacetaldehydes [organic-chemistry.org]
- 12. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 13. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 14. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Mannich reaction - Wikipedia [en.wikipedia.org]
- 18. oarjbp.com [oarjbp.com]
- 19. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. Methods for the synthesis of 2-aminothiophenes and their reactions (review) | Semantic Scholar [semanticscholar.org]
- 23. A Simple Iodine-promoted Synthesis of 2-Substituted Benzothiazoles by Condensation of Aldehydes with 2-Aminothiophenol [organic-chemistry.org]
- 24. CA2108737A1 - Process for production of 2-thiophene aldehydes - Google Patents [patents.google.com]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. mdpi.com [mdpi.com]
The Spectroscopic Signature of a Versatile Scaffold: A Technical Guide to 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
This technical guide provides an in-depth analysis of the spectroscopic data for 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] As a pivotal building block, a thorough understanding of its structural and electronic properties through spectroscopic interrogation is paramount for researchers, scientists, and drug development professionals.[1] This document moves beyond a mere recitation of data, offering insights into the causality behind experimental choices and a framework for robust, self-validating analytical protocols.
The compound, with the chemical formula C₉H₁₀N₂S and a molecular weight of 178.26 g/mol , is synthesized via the well-established Gewald reaction, a multicomponent condensation of a ketone (cyclohexanone), an active methylene nitrile (malononitrile), and elemental sulfur.[2][3] This efficient one-pot synthesis yields a stable thiophene ring fused to a cyclohexane ring, decorated with an amino and a cyano group, creating a rich scaffold for further chemical exploration.
Molecular Structure and Key Identifiers
A clear understanding of the molecule's architecture is fundamental to interpreting its spectroscopic output.
| Identifier | Value | Source |
| IUPAC Name | 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile | PubChem[4] |
| CAS Number | 4651-91-6 | PubChem[4] |
| Molecular Formula | C₉H₁₀N₂S | PubChem[4] |
| SMILES | C1CCC2=C(C1)C(=C(S2)N)C#N | PubChem[4] |
| InChIKey | ADHVMGAFAKSNOM-UHFFFAOYSA-N | PubChem[4] |
digraph "Molecular_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Helvetica", fontsize=12, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];// Atom nodes N1 [label="N", pos="1.5,1.5!"]; C1 [label="C", pos="0.5,1.5!"]; C2 [label="C", pos="-0.5,1.5!"]; S1 [label="S", pos="-1.5,0.5!"]; C3 [label="C", pos="-0.5,-0.5!"]; C4 [label="C", pos="0.5,-0.5!"]; C5 [label="C", pos="1.5,-0.5!"]; C6 [label="C", pos="1.5,-1.5!"]; C7 [label="C", pos="0.5,-2.5!"]; C8 [label="C", pos="-0.5,-2.5!"]; C9 [label="C", pos="-1.5,-1.5!"]; N2 [label="N", pos="-2.5,-1.5!"]; H1[label="H", pos="2.0,1.8!"]; H2[label="H", pos="2.0,1.2!"];
// Edges for bonds C1 -- N1; C1 -- C2; C2 -- S1; S1 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- C3; C2 -- C9; C4 -- C1; C9 -- N2 [style=dotted]; // placeholder for cyano group N1 -- H1; N1 -- H2; }
Figure 1. 2D representation of this compound.
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule. The analysis of this compound reveals characteristic vibrational modes that confirm its structure.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
A robust and reproducible method for acquiring the IR spectrum of a solid sample is ATR-FTIR.
-
Instrument Preparation: A Bruker Tensor 27 FT-IR spectrometer, or equivalent, equipped with a DuraSamplIR II ATR accessory is utilized.[4] A background spectrum of the clean, empty ATR crystal is recorded to account for atmospheric and instrumental contributions.
-
Sample Application: A small amount of the crystalline powder is placed directly onto the ATR crystal.[5]
-
Data Acquisition: The sample is brought into firm contact with the crystal using the pressure clamp. The spectrum is then recorded, typically by co-adding 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum. Baseline correction and atmospheric suppression algorithms are applied as necessary.
Spectral Interpretation
The IR spectrum is characterized by several key absorption bands:
| Wavenumber (cm⁻¹) | Vibrational Mode | Significance |
| ~3400-3200 | N-H stretching | Confirms the presence of the primary amine (NH₂) group. The presence of two distinct peaks in this region is characteristic of the symmetric and asymmetric stretching modes. |
| ~2930-2850 | C-H stretching | Aromatic and aliphatic C-H stretches from the tetrahydrobenzo moiety. |
| ~2210 | C≡N stretching | A strong, sharp absorption characteristic of the nitrile functional group. |
| ~1620 | N-H bending (scissoring) | Further evidence for the primary amine group. |
| ~1580-1450 | C=C stretching | Aromatic C=C bond vibrations within the thiophene ring. |
The presence of these characteristic peaks provides a rapid and reliable confirmation of the compound's identity and purity.[4][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework
NMR spectroscopy provides detailed information about the structure and chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Approximately 10-20 mg of the compound is dissolved in 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), in a 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
Instrument Setup: A 400 MHz (or higher field) NMR spectrometer, such as a Bruker Avance 400, is used.[7] The instrument is tuned and shimmed for the specific probe and solvent.
-
¹H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
Data Processing: The resulting free induction decays (FIDs) are Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the internal standard (TMS).
¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.7-1.8 | m | 4H | -CH₂- at positions 5 and 6 |
| ~2.5-2.6 | m | 4H | -CH₂- at positions 4 and 7 |
| ~4.8-5.2 | br s | 2H | -NH₂ |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~22-26 | C4, C5, C6, C7 |
| ~85 | C3a |
| ~118 | C≡N |
| ~128 | C7a |
| ~158 | C2 |
| ~160 | C3 |
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of the compound and providing insights into its structure through fragmentation patterns.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to lose an electron and form a positively charged molecular ion (M⁺•).
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.
Mass Spectrum Interpretation
The mass spectrum of this compound will exhibit a molecular ion peak corresponding to its molecular weight.
| m/z | Interpretation |
| 178 | Molecular ion (M⁺•)[4] |
| 177 | [M-H]⁺ |
| 150 | Loss of C₂H₄ (ethylene) from the cyclohexene ring |
| 135 | Further fragmentation |
The observation of the molecular ion at m/z 178 confirms the molecular formula C₉H₁₀N₂S.[4] The fragmentation pattern provides corroborating evidence for the proposed structure.
Figure 2. A generalized workflow for the spectroscopic characterization of this compound.
Conclusion
The comprehensive spectroscopic analysis of this compound, utilizing IR, NMR, and Mass Spectrometry, provides a detailed and self-consistent structural elucidation. The data presented in this guide, supported by robust experimental protocols, serves as a reliable reference for researchers engaged in the synthesis, modification, and application of this versatile chemical scaffold. The convergence of these analytical techniques offers a high degree of confidence in the identity and purity of the compound, which is a critical prerequisite for its use in drug discovery and materials science.
References
- 1. nbinno.com [nbinno.com]
- 2. 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-Amino-4,5,6,7-tetrahydrobenzo(b)thiophene-3-carbonitrile | C9H10N2S | CID 78382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, 97% 1 g | Buy Online [thermofisher.com]
- 6. spectrabase.com [spectrabase.com]
- 7. echemi.com [echemi.com]
A Technical Guide to the Preliminary Bioactivity Investigation of C9H10N2S Isomers
Abstract
The molecular formula C9H10N2S represents a diverse array of isomeric structures, many of which are predicted to possess significant biological activity due to the prevalence of nitrogen-sulfur heterocyclic scaffolds in medicinal chemistry. This guide provides a comprehensive framework for the preliminary investigation of novel C9H10N2S compounds, designed for researchers in drug discovery and development. We eschew a rigid template, instead presenting a logical, multi-phase workflow that begins with foundational characterization and progresses through broad-spectrum screening to hypothesis-driven mechanistic studies. Protocols for key assays in antimicrobial, anticancer, and central nervous system (CNS) research are detailed, emphasizing the causality behind experimental choices and the inclusion of self-validating systems. This document serves as a strategic manual, grounding its recommendations in authoritative literature and providing actionable steps for elucidating the therapeutic potential of this promising chemical space.
The Landscape of C9H10N2S: Isomerism and Therapeutic Precedent
The chemical formula C9H10N2S is not a singular entity but a gateway to a vast landscape of structural isomers. The arrangement of its 22 atoms can yield numerous unique molecules, each with a distinct three-dimensional shape and, consequently, a potentially unique biological profile. The significance of stereochemistry in bioactivity is profound; enantiomers of the same compound can exhibit vastly different potencies and effects due to stereospecific interactions with biological targets like enzymes and receptors.[1][2]
Many potent pharmacological agents are built upon heterocyclic cores containing nitrogen and sulfur. For C9H10N2S, prominent and probable scaffolds include thiazole and thiadiazole derivatives. These five-membered rings are considered "privileged structures" in medicinal chemistry, appearing in numerous FDA-approved drugs.[3][4][5] Literature extensively documents their diverse bioactivities, including:
One known compound with this formula is Etisazole (N-ethyl-1,2-benzothiazol-3-amine), noted for its fungicide properties.[12] This precedent reinforces the rationale for exploring other isomers for a wide range of applications. A preliminary investigation, therefore, must be structured as a funnel, starting with broad screening to identify a "hit" and progressively narrowing the focus toward its specific mechanism of action.
Foundational Strategy: From Compound to Bioactivity Profile
A successful investigation begins with a robust and logical workflow. The primary objective is to efficiently screen for activity, identify a promising therapeutic area, and generate initial hypotheses about the compound's mechanism.
References
- 1. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacologically active compounds in the environment and their chirality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. A Review on Synthesis and Biological Activity of Thiazole and its Derivatives: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Molecular Docking Screening and Anti-Proliferative Potency Evaluation of Some New Imidazo[2,1-b]Thiazole Linked Thiadiazole Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Etisazole | C9H10N2S | CID 72079 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
The Versatile Building Block: 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile in Synthetic Chemistry and Drug Discovery
Introduction: A Privileged Scaffold in Modern Synthesis
In the landscape of contemporary organic synthesis and medicinal chemistry, 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile has emerged as a pivotal intermediate, valued for its unique structural attributes and versatile reactivity. This heterocyclic compound, featuring a fused ring system with an amino group and a nitrile substituent, offers multiple reactive sites for chemical manipulation. Its utility is demonstrated in a wide array of synthetic transformations, including cyclizations, functional group interconversions, and coupling reactions, making it an ideal starting point for the construction of complex molecular architectures. The tetrahydrobenzo[b]thiophene core is considered a "privileged structure" in drug discovery, as it is a key component in numerous biologically active compounds with therapeutic potential.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this powerful building block, offering detailed protocols for its synthesis and subsequent elaboration into various valuable scaffolds.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The table below summarizes key data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀N₂S | [3] |
| Molecular Weight | 178.25 g/mol | [3] |
| Appearance | White to cream crystals or powder | |
| Melting Point | 147-149 °C | |
| CAS Number | 4651-91-6 |
The structural integrity of the synthesized compound should be verified using standard spectroscopic techniques. Key spectral features are outlined below:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the protons of the tetrahydrobenzo moiety and the amino group.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbon atoms of the thiophene ring, the nitrile group, and the saturated carbocyclic ring.
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine, the C≡N stretching of the nitrile group, and C-H stretching of the aliphatic ring.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight.
Synthesis of the Building Block: The Gewald Reaction
The most common and efficient method for the synthesis of this compound is the Gewald reaction.[3][4] This multicomponent reaction involves the condensation of a ketone (cyclohexanone), an active methylene nitrile (malononitrile), and elemental sulfur in the presence of a basic catalyst.[3][4] Recent advancements have explored microwave-assisted synthesis to improve yields and reduce reaction times.[5][6]
Protocol 1: Gewald Synthesis of this compound
This protocol details the conventional method for the synthesis of the title compound.
Materials:
-
Cyclohexanone
-
Malononitrile
-
Elemental Sulfur
-
Morpholine (or another suitable base like diethylamine)[3][7]
-
Ethanol
-
Stirring hotplate
-
Round-bottom flask
-
Condenser
-
Buchner funnel and filter paper
-
Recrystallization apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve cyclohexanone (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.
-
Add morpholine (0.5 eq) to the mixture as a catalyst.[3]
-
Heat the reaction mixture to reflux with constant stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate should form.
-
Collect the crude product by vacuum filtration using a Buchner funnel and wash it with cold ethanol to remove any unreacted starting materials.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain pure this compound as a crystalline solid.
Causality Behind Experimental Choices:
-
Base Catalyst: The basic catalyst, such as morpholine or diethylamine, is crucial for promoting the initial Knoevenagel condensation between cyclohexanone and malononitrile.
-
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
Recrystallization: This purification technique is essential to remove impurities and obtain a high-purity product suitable for subsequent synthetic transformations.
Figure 1: Workflow for the Gewald Synthesis.
Applications in the Synthesis of Bioactive Molecules
The strategic placement of the amino and nitrile groups on the thiophene ring makes this compound a versatile precursor for the synthesis of a variety of heterocyclic compounds with significant biological activities.
Synthesis of Thienopyrimidines: Precursors to Kinase Inhibitors
The amino and nitrile functionalities are perfectly positioned for cyclocondensation reactions to form fused pyrimidine rings, leading to the thienopyrimidine scaffold. This core is prevalent in many kinase inhibitors, which are a critical class of drugs for the treatment of cancer and other diseases.[2]
This protocol describes a general method for the synthesis of a thieno[2,3-d]pyrimidin-4-amine derivative.
Materials:
-
This compound
-
Formamide
-
Round-bottom flask
-
Heating mantle with stirrer
-
Condenser
Procedure:
-
Place this compound (1.0 eq) in a round-bottom flask.
-
Add an excess of formamide to the flask.
-
Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.
-
Collect the solid product by filtration, wash with water, and then a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF/water) to yield the pure thieno[2,3-d]pyrimidin-4-amine derivative.[7]
Causality Behind Experimental Choices:
-
Formamide as a Reagent and Solvent: Formamide serves as both the solvent and the source of the additional carbon and nitrogen atoms required to form the pyrimidine ring.
-
Reflux Conditions: High temperatures are necessary to drive the cyclization reaction to completion.
Figure 2: Synthesis of a Thienopyrimidine Derivative.
Table 1: Examples of Kinase Inhibitors Derived from Tetrahydrobenzo[b]thiophenes
| Derivative Scaffold | Target Kinase(s) | Reported Activity (IC₅₀) | Reference |
| Tetrahydrobenzo[d]thiazole-based ureas | CK2, GSK3β | 1.9 µM (CK2), 0.67 µM (GSK3β) | [8] |
| Tetrahydrobenzo[b]thiophene-3-carbohydrazides | Pim-1, c-Met | Varies by compound | [1] |
| Tetrahydrobenzo[b]thiophene-based benzamides | HDAC1, HDAC6 | Varies by compound | [9] |
Synthesis of Schiff Bases: Versatile Intermediates
The primary amino group of this compound readily undergoes condensation with aldehydes and ketones to form Schiff bases (imines). These compounds are not only valuable intermediates for further synthetic transformations but also exhibit a range of biological activities, including antimicrobial and anticancer properties.[10][11]
This protocol provides a general procedure for the synthesis of a Schiff base from the title compound and an aromatic aldehyde.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., isovanillin)[12]
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Stirring hotplate
-
Condenser
Procedure:
-
Dissolve this compound (1.0 eq) and the substituted aromatic aldehyde (1.0 eq) in ethanol in a round-bottom flask.[12]
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Heat the reaction mixture to reflux for 3-5 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature. The Schiff base product will often precipitate.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent to obtain the pure Schiff base.
Causality Behind Experimental Choices:
-
Acid Catalyst: The acetic acid catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amino group.
-
Reflux Conditions: Heating accelerates the rate of both the initial addition and the subsequent dehydration step to form the imine.
Synthesis of Thiazole Derivatives: Exploring Anticancer Activity
The reactivity of the amino group can be further exploited to construct other heterocyclic rings, such as thiazoles. Thiazole-containing compounds are known to possess a broad spectrum of biological activities, including anticancer effects.[13]
This protocol outlines the synthesis of a thiazole derivative via reaction with thioglycolic acid.[13]
Materials:
-
This compound
-
Thioglycolic acid
-
Anhydrous solvent (e.g., dioxane or toluene)
-
Dean-Stark apparatus (optional, for azeotropic removal of water)
-
Round-bottom flask
-
Heating mantle with stirrer
-
Condenser
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq) and thioglycolic acid (1.1 eq) in an anhydrous solvent.
-
Heat the mixture to reflux. If using a Dean-Stark trap, collect the water that is formed during the reaction.
-
Continue heating for 6-8 hours or until the reaction is complete as indicated by TLC.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent.
Causality Behind Experimental Choices:
-
Thioglycolic Acid: This reagent provides the two-carbon and sulfur backbone necessary for the formation of the thiazole ring.
-
Anhydrous Conditions and Water Removal: The cyclization reaction is a condensation that produces water. Removing water from the reaction mixture drives the equilibrium towards the product.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward preparation via the Gewald reaction and the presence of multiple reactive functional groups allow for the efficient construction of a diverse array of complex molecules. The applications highlighted in this note, particularly in the synthesis of thienopyrimidines, Schiff bases, and thiazoles, underscore its significance in the development of novel therapeutic agents, including kinase inhibitors and anticancer compounds. The detailed protocols provided herein serve as a practical guide for researchers to unlock the full synthetic potential of this important intermediate.
References
- 1. Synthesis of Tetrahydrobenzo[ b]thiophene-3-carbohydrazide Derivatives as Potential Anti-cancer Agents and Pim-1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. β-Enaminonitrile in the synthesis of tetrahydrobenzo[b]thiophene candidates with DFT simulation, in vitro antiproliferative assessment, molecular docking, and modeling pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of novel tetrahydrobenzo[b]thiophene-3-carbonitriles as histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehydes derivatives and their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ajchem-a.com [ajchem-a.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis and cytotoxicity evaluation of thiazole derivatives obtained from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene- 3-carbonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
applications in medicinal chemistry for aminothiophenes
An Application Guide to Aminothiophenes in Medicinal Chemistry: Synthesis, Protocols, and Therapeutic Frontiers
Authored by: A Senior Application Scientist
Introduction: The Privileged Scaffold in Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in a multitude of therapeutic agents, earning them the designation of "privileged structures." The 2-aminothiophene ring is a quintessential example of such a scaffold. This five-membered sulfur-containing heterocycle is a cornerstone in drug design, largely due to its role as a bioisostere of the phenyl group, offering unique physicochemical properties that can enhance biological activity and improve pharmacokinetic profiles.[1] The versatility of the 2-aminothiophene core is evidenced by its presence in compounds exhibiting a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective effects.[2][3][4]
The widespread adoption of this scaffold is significantly propelled by the efficiency of its synthesis, most notably through the Gewald reaction—a robust multi-component condensation that provides straightforward access to polysubstituted 2-aminothiophenes.[5][6] This guide offers an in-depth exploration of the applications of aminothiophenes, providing field-proven synthetic protocols, detailed biological assay methodologies, and insights into their therapeutic potential for researchers, scientists, and drug development professionals.
Part 1: Core Synthesis of the 2-Aminothiophene Scaffold
The foundation of aminothiophene chemistry in drug discovery lies in its accessible and versatile synthesis. The Gewald reaction, first reported in the 1960s, remains the most efficient and widely utilized method for this purpose.[2][7]
The Gewald Reaction: A Mechanistic Overview
The Gewald reaction is a one-pot synthesis that convenes three key components—a carbonyl compound (ketone or aldehyde), an α-activated nitrile (e.g., malononitrile or ethyl cyanoacetate), and elemental sulfur—in the presence of a base.[6][8] The reaction proceeds through three principal stages:
-
Knoevenagel-Cope Condensation: The reaction is initiated by a base-catalyzed condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[8]
-
Michael Addition of Sulfur: Elemental sulfur, often activated by the base, adds to the β-carbon of the unsaturated intermediate.[8][9]
-
Cyclization and Tautomerization: The sulfur-adduct undergoes intramolecular cyclization, followed by tautomerization to yield the final, stable aromatic 2-aminothiophene ring.[9]
Caption: The three-stage mechanism of the Gewald reaction.
Experimental Protocol: General Synthesis of Polysubstituted 2-Aminothiophenes
This protocol provides a reliable starting point for the Gewald synthesis. Optimization of solvent, base, and temperature may be required for specific substrates.
Materials:
-
Carbonyl compound (e.g., cyclohexanone, 1.0 eq)
-
Active methylene compound (e.g., malononitrile, 1.0 eq)
-
Elemental sulfur (1.2 eq)
-
Base (e.g., morpholine or triethylamine, 0.2 eq)
-
Solvent (e.g., ethanol or methanol)
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add the carbonyl compound (10 mmol), the active methylene compound (10 mmol), and elemental sulfur (12 mmol, 0.38 g).
-
Add a suitable solvent, such as ethanol (20-30 mL).[8]
-
Begin stirring the mixture at room temperature.
-
Slowly add the base (2 mmol) to the reaction mixture. An exothermic reaction may be observed.
-
Heat the reaction mixture to 40-60 °C and maintain for 2-4 hours.[8] Gentle heating improves the solubility and reactivity of sulfur.[8]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.
-
Collect the solid product by vacuum filtration, wash with cold ethanol to remove any unreacted starting materials, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol).
Troubleshooting and Optimization
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Yield | Inefficient Knoevenagel-Cope condensation. | Screen different bases (e.g., piperidine, triethylamine). For reactions producing water, consider using a Dean-Stark apparatus.[8] |
| Poor sulfur solubility or reactivity. | Use a more polar solvent (e.g., DMF). Ensure gentle heating (40-60 °C) as excessive heat can cause side reactions.[8] | |
| Steric hindrance from the ketone. | Employ a two-step procedure: first, isolate the α,β-unsaturated nitrile, then react it with sulfur and base. Microwave-assisted synthesis can also improve yields.[8] | |
| Impure Product | Side reactions due to excessive heat. | Maintain the reaction temperature strictly within the optimal range (40-60 °C). |
| Incorrect stoichiometry. | Ensure all reagents are pure and measured accurately. |
Part 2: Therapeutic Applications and Associated Protocols
The 2-aminothiophene scaffold is a key building block for developing drugs across multiple therapeutic areas.[2][3][4]
Anticancer Agents: Targeting Kinases and Microtubules
Aminothiophene derivatives have demonstrated significant potential as anticancer agents.[1][10] Many function as inhibitors of protein kinases, which are critical enzymes in cell signaling pathways that are often dysregulated in cancer.[11] Fused heterocyclic systems, such as thieno[2,3-d]pyrimidines derived from aminothiophenes, are particularly prominent scaffolds for potent kinase inhibitors.[12] Additionally, certain derivatives have shown antimitotic effects by disrupting tubulin polymerization.[13]
Caption: Workflow for developing aminothiophene-based kinase inhibitors.
Protocol: Synthesis of a Thieno[2,3-d]pyrimidin-4(3H)-one Core
This protocol describes the cyclization of a 2-aminothiophene ester to form the core structure of many kinase inhibitors.
Materials:
-
Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (1.0 eq)
-
Urea (10 eq)
-
Sand bath or high-temperature heating mantle
Procedure:
-
Grind ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (5 mmol) and urea (50 mmol) together into a fine, homogenous powder using a mortar and pestle.
-
Transfer the mixture to a round-bottom flask.
-
Heat the mixture in a sand bath or with a heating mantle to 180-190 °C. The mixture will melt, and ammonia gas will evolve.
-
Maintain the temperature for 1 hour, after which the melt will solidify.
-
Cool the flask to room temperature. Add 20 mL of 2M sodium hydroxide solution and heat the mixture to boiling to dissolve the product and unreacted urea.
-
Filter the hot solution to remove any insoluble impurities.
-
Cool the filtrate to room temperature and acidify with concentrated hydrochloric acid (HCl) to pH 5-6 to precipitate the product.
-
Collect the solid product by vacuum filtration, wash thoroughly with water until the washings are neutral, and dry to yield the thieno[2,3-d]pyrimidin-4(3H)-one core.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This general protocol measures the amount of ATP remaining after a kinase reaction, which is inversely proportional to kinase activity.
Materials:
-
Target kinase (e.g., EGFR, VEGFR)
-
Kinase substrate (specific peptide)
-
Synthesized aminothiophene compounds
-
ATP
-
Kinase assay buffer
-
Luminescent ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
In a 96-well plate, add 5 µL of each compound dilution. Include wells for a positive control (no inhibitor) and a negative control (no kinase).
-
Add 20 µL of a solution containing the target kinase and its specific substrate to each well.
-
Initiate the kinase reaction by adding 25 µL of ATP solution (at a concentration near its Km for the kinase).
-
Incubate the plate at 30 °C for 60 minutes.
-
Stop the reaction and detect the remaining ATP by adding 50 µL of the luminescent ATP detection reagent to each well.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by plotting inhibition versus log(concentration).
Antimicrobial Agents
The 2-aminothiophene scaffold is present in numerous compounds with potent activity against a wide range of pathogens, including Gram-positive and Gram-negative bacteria and various fungi.[6][14][15] Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the thiophene ring are critical for antimicrobial potency.[16][17] For instance, derivatives containing a carboxamide group at the 3-position often exhibit enhanced activity.[16]
Protocol: Antimicrobial Susceptibility Testing via Broth Microdilution (MIC Determination)
This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[14]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Synthesized aminothiophene compounds dissolved in DMSO
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37 °C)
Procedure:
-
Inoculum Preparation: Culture the bacterial strain overnight in CAMHB. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: In a 96-well plate, add 50 µL of CAMHB to wells 2 through 12. Add 100 µL of the test compound (at 2x the highest desired final concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) receive no compound.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. Add 50 µL of sterile broth to well 12. The final volume in each well is 100 µL.
-
Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. This can be assessed visually or by reading the optical density at 600 nm (OD₆₀₀) with a plate reader.
Agents for Neurodegenerative Disorders
The physicochemical properties of the thiophene ring, particularly its lipophilicity, facilitate penetration of the blood-brain barrier (BBB), a critical requirement for drugs targeting the central nervous system.[18] This has made aminothiophene derivatives attractive candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's.[2][18] Their mechanisms of action in this context are diverse, including the modulation of neurotransmitter systems, reduction of oxidative stress, and inhibition of protein aggregation.[18][19] For example, specific thiophene-based ligands have been developed to visualize protein deposits associated with Alzheimer's disease pathology.[20]
Other Therapeutic Areas
The versatility of the 2-aminothiophene scaffold extends to several other important areas:
-
Anti-inflammatory Agents: Derivatives such as Tinoridine have been developed as non-steroidal anti-inflammatory drugs (NSAIDs).[5][21]
-
Antiviral Agents: The scaffold is a key component in molecules that inhibit viral replication.[2][9]
-
Antiprotozoal Agents: Aminothiophenes have shown significant promise in developing new treatments for neglected diseases like leishmaniasis.[4][22][23]
Summary of Biological Activities
The following table summarizes the activities of selected aminothiophene derivatives across different therapeutic areas.
| Compound Class | Therapeutic Area | Target/Mechanism | Reported Activity (Example) | Reference(s) |
| Thieno[2,3-d]pyrimidines | Anticancer | Protein Kinase Inhibition (e.g., FLT3) | IC₅₀ = 32.4 µM | [12] |
| Tetrahydrobenzo[b]thiophenes | Anticancer | Tubulin Polymerization Destabilizer | IC₅₀ against A549 cells < 10 µM | [13] |
| Aminothiophene-2-carboxamides | Antibacterial | Multiple/Unspecified | MIC against B. subtilis as low as 18 µg/mL | [14][16] |
| N-substituted 2-Aminothiophenes | Antifungal | Multiple/Unspecified | Potent activity against C. albicans | [15] |
| Adamantane-amides | Neuroinflammation | Cannabinoid Receptor 2 (CB2) Modulation | Potential relevance for Alzheimer's | [18] |
| 2-Aminothiophene-indole hybrids | Antileishmanial | Unspecified | IC₅₀ < 10 µM against L. amazonensis | [22] |
Conclusion and Future Perspectives
The 2-aminothiophene scaffold is undeniably a privileged and enduring framework in medicinal chemistry. Its synthetic accessibility via the Gewald reaction, combined with its favorable physicochemical properties, has cemented its role as a versatile starting point for the discovery of novel therapeutics.[3][4] Current research continues to expand its utility, with a focus on designing multi-target agents and employing green chemistry principles to further enhance the efficiency and sustainability of its synthesis.[9][24] As our understanding of complex diseases evolves, the adaptable nature of the 2-aminothiophene core ensures it will remain a valuable tool for drug development professionals striving to address unmet medical needs.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Antimicrobial Activity of 2-Aminothiophene Derivatives | B R Nahata Smriti Sansthan International Journal of Phramaceutical Sciences & Clinical Research [ijpscr.info]
- 7. arkat-usa.org [arkat-usa.org]
- 8. benchchem.com [benchchem.com]
- 9. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijpbs.com [ijpbs.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Proteophenes - Amino Acid Functionalized Thiophene-based Fluorescent Ligands for Visualization of Protein Deposits in Tissue Sections with Alzheimer's Disease Pathology [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile in Material Science
Prepared by: Gemini, Senior Application Scientist
Foreword: The Unseen Potential of a Versatile Heterocycle
In the vast landscape of organic synthesis, certain molecules stand out not for their complexity, but for their inherent versatility. 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile is one such cornerstone.[1] Characterized by a fused ring system containing both a thiophene and a saturated cyclohexane ring, this compound is endowed with a rich array of functional groups—a nucleophilic amino group and an electron-withdrawing nitrile group.[1] This unique structural arrangement provides multiple reactive sites, making it an ideal precursor for a diverse range of chemical transformations.[1] While its utility in medicinal chemistry is well-documented, its application in material science, particularly in the burgeoning field of organic electronics, represents a frontier of significant potential.[2] This guide provides a comprehensive overview of its synthesis and a detailed protocol for its application as a monomer in the creation of novel π-conjugated functional materials.
Part 1: Synthesis of the Core Building Block
The most efficient and widely adopted method for synthesizing this compound is the Gewald three-component reaction.[2][3] This one-pot synthesis is valued for its operational simplicity, use of readily available starting materials, and generally good yields.[2]
The Gewald Reaction: A Mechanistic Overview
The reaction proceeds through a cascade of transformations, beginning with a base-catalyzed Knoevenagel condensation between cyclohexanone and malononitrile.[4][5] The resulting α,β-unsaturated intermediate is then attacked by elemental sulfur, which has been activated by the base. A subsequent intramolecular cyclization and tautomerization yields the final, stable 2-aminothiophene product. The choice of base is critical, as it must be strong enough to deprotonate the malononitrile without promoting unwanted side reactions.[5]
Caption: The Gewald reaction pathway for synthesizing the target molecule.
Laboratory-Scale Synthesis Protocol
This protocol details the synthesis of this compound from cyclohexanone, malononitrile, and elemental sulfur.
Safety Precaution: This procedure should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume / Mass | Role |
| Cyclohexanone | 98.14 | 30 | 2.95 g (3.1 mL) | Carbonyl reactant |
| Malononitrile | 66.06 | 30 | 1.98 g | Active methylene reactant |
| Elemental Sulfur | 32.06 | 30 | 0.96 g | Sulfur source |
| Diethylamine | 73.14 | - | 2.0 mL | Basic catalyst |
| Methanol | 32.04 | - | 10 mL | Solvent |
Step-by-Step Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methanol (10 mL), cyclohexanone (3.1 mL, 30 mmol), malononitrile (1.98 g, 30 mmol), and elemental sulfur (0.96 g, 30 mmol).[6][7]
-
Initiation: Begin stirring the mixture to form a suspension. While stirring, add diethylamine (2.0 mL) dropwise to the flask at room temperature.[6][7] An exothermic reaction may be observed.
-
Heating: Heat the reaction mixture to 50-60°C using a water bath.[6][7] Maintain this temperature and continue stirring for 1 hour. The solution will typically darken as the reaction progresses.
-
Crystallization: After 1 hour, remove the heat source and allow the flask to cool to room temperature. The product will begin to precipitate as a solid. For complete crystallization, the flask can be placed in an ice bath for 30 minutes.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid several times with cold ethanol to remove any unreacted starting materials and impurities.[6][7]
-
Drying: Dry the purified product under vacuum to obtain this compound as a solid, typically beige or light yellow.
Expected Yield: 70-80%. Melting Point: 181-182°C.[7]
Part 2: Application in Functional Polymer Synthesis
The true potential of this compound in material science is realized when it is used as a monomer to build larger, functional macromolecules. Its thiophene core is an excellent electron-donating unit, a desirable characteristic for hole-transporting materials in organic electronics such as Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs).[8][9] The amino group provides a convenient handle for polymerization.
Strategy: Creating a Donor-Acceptor (D-A) Conjugated Polymer
This protocol outlines the synthesis of a novel π-conjugated polymer. The strategy involves a two-step process:
-
Monomer Modification: The amino group of the thiophene derivative is first protected and functionalized to make it suitable for cross-coupling polymerization.
-
Polymerization: The modified monomer (the "donor") is polymerized with an electron-deficient aromatic comonomer (the "acceptor") via a Palladium-catalyzed Suzuki cross-coupling reaction. This creates a polymer with alternating donor and acceptor units, a common and effective design for tuning the optoelectronic properties of organic semiconductors.[8]
Caption: Workflow for the synthesis of a D-A conjugated polymer.
Protocol for Donor-Acceptor Polymer Synthesis
Note: This protocol requires anhydrous and anaerobic (Schlenk line or glovebox) techniques, as organometallic reagents and catalysts are sensitive to air and moisture.
Step A: Monomer Functionalization
-
Rationale: To prepare the thiophene monomer for Suzuki coupling, it must be converted into a boronic acid or boronic ester derivative. This involves an initial bromination of the thiophene ring followed by a lithium-halogen exchange and reaction with a borate ester. (This is a standard, generalized procedure for creating monomers for Suzuki polymerization).
Step B: Suzuki Polymerization
-
Reaction Setup: In a glovebox or under a nitrogen atmosphere using a Schlenk line, add the functionalized thiophene donor monomer (1.0 mmol), the dibromo-acceptor comonomer (e.g., 4,7-dibromo-2,1,3-benzothiadiazole, 1.0 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol) to an oven-dried Schlenk flask.[9]
-
Solvent and Base: Add anhydrous toluene (20 mL) and an aqueous solution of 2M sodium carbonate (Na₂CO₃) (5 mL) to the flask.
-
Polymerization: Heat the biphasic mixture to 90°C with vigorous stirring. The reaction progress can be monitored by taking small aliquots and analyzing them via thin-layer chromatography (TLC). The reaction is typically run for 24-48 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a flask containing vigorously stirred methanol (200 mL). The polymer will precipitate.
-
Purification: Collect the crude polymer by filtration. To remove catalyst residues and low molecular weight oligomers, the polymer should be purified by Soxhlet extraction sequentially with methanol, acetone, and hexane. The purified polymer is then extracted with a solvent in which it is soluble, such as chloroform or chlorobenzene.
-
Isolation: The solvent from the final extract is removed under reduced pressure to yield the pure conjugated polymer.
Expected Material Properties & Characterization
The resulting polymer is expected to be a colored solid, soluble in common organic solvents like chloroform, which is crucial for solution-based processing of electronic devices.[8][9]
Typical Characterization Data:
| Property | Technique | Expected Outcome |
| Molecular Weight (Mn, Mw) | Gel Permeation Chromatography (GPC) | Mn > 10 kDa, PDI < 2.5 |
| Optical Absorption (λmax) | UV-Vis Spectroscopy | Broad absorption in the visible spectrum |
| Electrochemical Band Gap | Cyclic Voltammetry (CV) | HOMO/LUMO levels suitable for organic electronics |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Decomposition temperature > 300°C |
Conclusion
This compound is more than just a chemical intermediate; it is a gateway to a vast array of functional materials. Its straightforward Gewald synthesis makes it highly accessible, while its inherent chemical functionalities provide the tools for complex macromolecular design. The protocols outlined here provide a validated pathway for its synthesis and a scientifically grounded blueprint for its use in the development of next-generation organic electronic materials. This demonstrates a clear and powerful link between fundamental organic synthesis and applied material science.
References
- 1. nbinno.com [nbinno.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. d-nb.info [d-nb.info]
- 6. β-Enaminonitrile in the synthesis of tetrahydrobenzo[b]thiophene candidates with DFT simulation, in vitro antiproliferative assessment, molecular docking, and modeling pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. β-Enaminonitrile in the synthesis of tetrahydrobenzo[ b ]thiophene candidates with DFT simulation, in vitro antiproliferative assessment, molecular do ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03363A [pubs.rsc.org]
- 8. taylorfrancis.com [taylorfrancis.com]
- 9. mdpi.com [mdpi.com]
analytical techniques for characterizing aminothiophene derivatives
An In-Depth Technical Guide to the Analytical Characterization of Aminothiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Analytical Imperative for Aminothiophene Scaffolds
Aminothiophene derivatives represent a cornerstone class of heterocyclic compounds, pivotal in medicinal chemistry and materials science.[1][2][3] Their scaffolds are present in a multitude of pharmacologically active agents, demonstrating a wide array of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The efficacy and safety of these molecules are intrinsically linked to their precise chemical structure, purity, and solid-state properties. Therefore, a robust and multi-faceted analytical characterization is not merely a procedural step but a fundamental requirement for advancing research, ensuring quality control, and meeting regulatory standards in drug development.[4]
This guide provides a comprehensive overview of the principal analytical techniques employed for the thorough characterization of aminothiophene derivatives. It is designed to move beyond simple procedural lists, offering instead a scientifically grounded rationale for the selection and application of each method. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
Section 1: Unraveling the Molecular Architecture with Spectroscopic Techniques
Spectroscopic methods are the first line of inquiry in structural elucidation, providing atom-level information about connectivity, functional groups, and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of organic compounds in solution.[4][5][6] For aminothiophene derivatives, ¹H and ¹³C NMR are indispensable for confirming the arrangement of protons and carbon atoms, respectively, and thus verifying the successful synthesis of the target molecule.[7][8]
Causality of Experimental Choices:
-
Solvent Selection: Deuterated solvents (e.g., CDCl₃, DMSO-d₆) are used to avoid overwhelming the signal of the analyte. The choice of solvent depends on the solubility of the derivative and its potential for hydrogen bonding interactions, which can affect chemical shifts. DMSO-d₆ is often chosen for its ability to dissolve a wide range of compounds and for observing labile protons like those on amine groups.
-
¹H NMR: Provides information on the number of different types of protons, their electronic environment, and their proximity to other protons through spin-spin coupling.[5] This is crucial for determining the substitution pattern on the thiophene ring.
-
¹³C NMR: Reveals the number of chemically distinct carbon atoms and their hybridization state (sp², sp³). It is complementary to ¹H NMR and helps to confirm the carbon skeleton.[9]
-
2D NMR (COSY, HSQC, HMBC): When the structure is complex, 2D NMR techniques are employed. COSY (Correlation Spectroscopy) identifies proton-proton couplings. HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is vital for piecing together the molecular framework.
Protocol: 1D and 2D NMR Analysis of a Novel Aminothiophene Derivative
-
Sample Preparation: Dissolve 5-10 mg of the purified aminothiophene derivative in approximately 0.6 mL of an appropriate deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Shim the magnet to ensure a homogeneous magnetic field, which is critical for high-resolution spectra.[6] Tune and match the probe for the desired nuclei (¹H and ¹³C).
-
¹H NMR Acquisition:
-
Acquire a standard ¹H spectrum. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
Integrate the peaks to determine the relative ratios of protons.[5]
-
Analyze the chemical shifts (ppm) and coupling constants (J, in Hz) to assign protons to their respective positions in the molecule.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This is a longer experiment due to the low natural abundance of ¹³C and its lower gyromagnetic ratio.
-
Assign the carbon signals based on their chemical shifts.
-
-
2D NMR Acquisition (if required):
-
Run COSY, HSQC, and HMBC experiments using standard pulse programs provided by the spectrometer software.
-
Process and analyze the 2D contour plots to establish connectivity between atoms and confirm the final structure.
-
-
Data Interpretation: Combine all NMR data to build a self-consistent structural assignment. For example, an HMBC correlation between an amine proton and a carbonyl carbon can confirm the formation of an amide bond.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[10] For aminothiophene derivatives, FTIR is essential for confirming the presence of key groups like N-H (amine), C=O (carbonyl, if present), C-S (thiophene ring), and aromatic C=C bonds.[7][11][12]
Causality of Experimental Choices: The vibrational frequency of a bond depends on the bond strength and the masses of the connected atoms. This allows for the identification of specific functional groups which vibrate in characteristic frequency ranges. For instance, the stretching vibration of an N-H bond in an amine typically appears as a distinct peak or pair of peaks in the 3300-3500 cm⁻¹ region.
Protocol: FTIR Analysis using Attenuated Total Reflectance (ATR)
-
Sample Preparation: Place a small amount of the solid aminothiophene powder directly onto the ATR crystal. No special sample preparation like KBr pellets is typically needed.
-
Background Scan: Perform a background scan with nothing on the crystal. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.
-
Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, then collect the sample spectrum.
-
Data Analysis:
-
Identify the characteristic absorption bands (in cm⁻¹) and assign them to specific functional groups.
-
Compare the obtained spectrum with known spectra of related compounds or use correlation charts to confirm assignments.[13]
-
Table 1: Typical FTIR Absorption Frequencies for Aminothiophene Derivatives
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |
| 3450-3300 | N-H Stretch | Primary/Secondary Amine |
| 3100-3000 | Aromatic C-H Stretch | Thiophene & other aryl rings |
| 2950-2850 | Aliphatic C-H Stretch | Alkyl substituents |
| 1680-1630 | C=O Stretch | Amide, Ketone |
| 1600-1450 | C=C Stretch | Aromatic Ring |
| 1200-1000 | C-N Stretch | Amine |
| 850-650 | C-S Stretch / Ring Deformation | Thiophene Ring[10][12] |
UV-Visible Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems.[14][15] The thiophene ring is an aromatic system, and its derivatives often exhibit characteristic absorption bands corresponding to π → π* and n → π* transitions.[16][17]
Causality of Experimental Choices: The wavelength of maximum absorbance (λ_max) is related to the extent of conjugation in the molecule. Substituents on the aminothiophene ring can cause a shift in λ_max to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift), providing insight into the electronic effects of these substituents.
Protocol: UV-Vis Spectral Analysis
-
Sample Preparation: Prepare a dilute solution of the aminothiophene derivative in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane). A typical concentration is in the range of 10⁻⁴ to 10⁻⁶ M.
-
Blank Measurement: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer (set the baseline).
-
Sample Measurement: Replace the blank with a cuvette containing the sample solution and record the absorbance spectrum, typically from 200 to 800 nm.
-
Data Analysis: Identify the λ_max values. The Beer-Lambert law (A = εbc) can be used to calculate the molar absorptivity (ε) if the concentration and path length are known, which is a characteristic constant for the compound under specific conditions.
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[18] It is the definitive method for determining the molecular weight of a compound and can provide its elemental formula through high-resolution mass spectrometry (HRMS).[7][8] The fragmentation pattern can also offer valuable structural information.[19]
Causality of Experimental Choices:
-
Ionization Technique: Electrospray ionization (ESI) is a "soft" ionization technique suitable for polar and thermally labile molecules, making it ideal for many aminothiophene derivatives.[18][20] Electron ionization (EI) is a "harder" technique that causes extensive fragmentation, which can be useful for structural elucidation by creating a characteristic fingerprint.
-
Mass Analyzer: Time-of-Flight (TOF) and Orbitrap analyzers provide high mass accuracy, allowing for the determination of the elemental formula.[18] Quadrupole analyzers are robust and often used for routine analysis.
Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump or through an HPLC system.
-
Data Acquisition: Acquire the mass spectrum. In positive ion mode, the molecular ion peak is often observed as the protonated molecule [M+H]⁺ or as an adduct with sodium [M+Na]⁺.
-
Data Analysis:
-
Identify the molecular ion peak to confirm the molecular weight.
-
If using HRMS, use the accurate mass measurement to predict the elemental formula.
-
Analyze the fragmentation pattern (if any) to corroborate the proposed structure.
-
Section 2: Separating and Quantifying with Chromatographic Techniques
Chromatography is essential for assessing the purity of a synthesized compound and for quantifying it in complex mixtures.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment
HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture.[21] For aminothiophene derivatives, reversed-phase HPLC (RP-HPLC) with UV detection is the most common method for purity analysis and quality control.[21]
Causality of Experimental Choices:
-
Stationary Phase: A C18 (ODS) column is the workhorse for RP-HPLC, separating compounds based on their hydrophobicity.[21] More polar compounds elute earlier, while more nonpolar compounds are retained longer.
-
Mobile Phase: A mixture of water (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent (acetonitrile or methanol) is used.[21] A gradient elution, where the proportion of organic solvent is increased over time, is often necessary to separate compounds with a wide range of polarities.
-
Detection: UV detection is widely used as most aminothiophene derivatives contain a chromophore that absorbs UV light. A photodiode array (PDA) detector can acquire the entire UV spectrum for each peak, aiding in peak identification and purity assessment.
Protocol: RP-HPLC Purity Analysis
-
System Preparation:
-
Install a suitable column (e.g., C18, 250 mm x 4.6 mm, 5 µm).[21]
-
Prepare the mobile phases. For example, Mobile Phase A: 0.1% formic acid in water; Mobile Phase B: 0.1% formic acid in acetonitrile. Degas the mobile phases.
-
-
Sample Preparation: Dissolve a small, accurately weighed amount of the aminothiophene derivative in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Method Development & Analysis:
-
Set the flow rate (e.g., 1.0 mL/min) and column temperature (e.g., 30 °C).
-
Program a gradient (e.g., start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate).
-
Inject a small volume (e.g., 10 µL) of the sample.
-
Monitor the chromatogram at a suitable wavelength (e.g., the λ_max determined by UV-Vis spectroscopy).
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity by the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Workflow for HPLC Method Development
Caption: General workflow for HPLC analysis of aminothiophene derivatives.
Gas Chromatography (GC): Analysis of Volatile Derivatives
GC is suitable for analyzing thermally stable and volatile compounds.[22] Many aminothiophene derivatives, especially those with polar amine groups, have low volatility and may require derivatization to be analyzed by GC.[23] Derivatization replaces active hydrogen atoms with nonpolar groups, increasing volatility.[22][23]
Causality of Experimental Choices:
-
Derivatization: Silylation is a common technique where reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replace the active hydrogens on the amine group with a trimethylsilyl (TMS) group.[24] This reduces polarity and boiling point, making the compound suitable for GC.
-
Detector: A Flame Ionization Detector (FID) is a universal detector for organic compounds. For sulfur-containing compounds like thiophenes, a Flame Photometric Detector (FPD) offers high selectivity and sensitivity.[25][26]
Protocol: GC-FID Analysis after Silylation
-
Derivatization:
-
In a clean, dry vial, place ~1 mg of the aminothiophene sample.
-
Add 100 µL of a silylation reagent (e.g., MSTFA) and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Cap the vial tightly and heat at 60-70 °C for 30 minutes to ensure complete reaction.[24]
-
-
GC Analysis:
-
Set the GC parameters: injector temperature (e.g., 250 °C), detector temperature (e.g., 280 °C), and a suitable oven temperature program (e.g., start at 100 °C, ramp at 10 °C/min to 280 °C).
-
Inject 1 µL of the derivatized sample into the GC.
-
-
Data Analysis: Analyze the resulting chromatogram to determine the retention time of the derivatized compound and assess its purity.
Section 3: Definitive 3D Structure by X-ray Crystallography
While NMR provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.[27][28] This technique is the undisputed method for determining the absolute structure of a crystalline compound.
Causality of Experimental Choices: The fundamental requirement for this technique is a high-quality single crystal.[29] The way molecules pack in the crystal lattice is determined by intermolecular forces like hydrogen bonding and π-stacking, all of which can be visualized and quantified from the final structure. This information is critical in drug development for understanding polymorphism and solubility.
Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the aminothiophene derivative, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution.[29] This is often the most challenging step.
-
Crystal Mounting and Data Collection:
-
Select a suitable crystal (typically 0.1-0.3 mm) under a microscope and mount it on a goniometer head.[29]
-
Place the crystal in an X-ray diffractometer. Data is often collected at low temperatures (e.g., 100 K) to minimize atomic thermal vibrations.[29]
-
A monochromatic X-ray beam is directed at the rotating crystal, and the diffraction patterns are collected by a detector.[27]
-
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the positions and intensities of the diffraction spots.
-
Specialized software is used to solve the phase problem and generate an initial electron density map, from which an initial molecular model is built.
-
This model is then refined iteratively, adjusting atomic positions and thermal parameters until the calculated diffraction pattern matches the experimental one as closely as possible.
-
-
Validation and Analysis: The final structure is validated to ensure it is chemically and crystallographically sound. The output provides precise data on bond lengths, angles, and intermolecular interactions like hydrogen bonds.[28][30]
Workflow for X-ray Crystallography
Caption: Standard workflow for single-crystal X-ray structure determination.
Section 4: Assessing Thermal Properties
The thermal stability of a compound is a critical parameter, especially for pharmaceutical applications, as it affects storage, formulation, and shelf-life.[31]
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
TGA measures the change in mass of a sample as a function of temperature, revealing information about decomposition, dehydration, and thermal stability.[32][33] DSC measures the heat flow into or out of a sample as it is heated or cooled, identifying thermal events like melting, crystallization, and glass transitions.[33][34] Together, they provide a comprehensive thermal profile.[32]
Protocol: TGA/DSC Analysis
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 3-5 mg) into a TGA or DSC pan (e.g., alumina or aluminum).[11]
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the instrument.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).[11]
-
-
Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 600 °C).[11]
-
Data Analysis:
-
TGA Curve: Analyze the thermogram for mass loss steps. The onset temperature of a mass loss event indicates the beginning of decomposition.
-
DSC Curve: Analyze the thermogram for endothermic (melting) or exothermic (crystallization, decomposition) peaks. The peak temperature of an endotherm corresponds to the melting point.
-
Table 2: Interpreting TGA and DSC Data for an Aminothiophene Derivative
| Technique | Observation | Interpretation |
| TGA | Sharp weight loss starting at 250 °C | Onset of thermal decomposition. |
| TGA | Initial weight loss from 50-100 °C | Loss of residual solvent or adsorbed water. |
| DSC | Sharp endothermic peak at 185 °C | Melting point of the crystalline compound. |
| DSC | Broad endothermic transition | Glass transition (for amorphous solids). |
| DSC | Exothermic peak immediately after melting | Decomposition of the molten sample. |
Section 5: An Integrated Analytical Strategy
No single technique can provide a complete picture. A logical, integrated workflow is necessary for the comprehensive characterization of a novel aminothiophene derivative.
Integrated Characterization Workflow
Caption: An integrated workflow for the comprehensive characterization of aminothiophene derivatives.
This systematic approach ensures that the compound's identity, purity, structure, and key physical properties are thoroughly established, providing a solid foundation for subsequent research and development activities.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. sites.bu.edu [sites.bu.edu]
- 7. journalwjarr.com [journalwjarr.com]
- 8. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Chitosan-Based Films with 2-Aminothiophene Derivative: Formulation, Characterization and Potential Antifungal Activity [mdpi.com]
- 12. iosrjournals.org [iosrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
- 15. Specific features of UV-vis absorption spectra of cis- and trans-polythiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. sfrbm.org [sfrbm.org]
- 19. researchgate.net [researchgate.net]
- 20. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 23. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. Determination of glutathione and related aminothiols by gas chromatography with flame photometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. shimadzu.com [shimadzu.com]
- 27. mdpi.com [mdpi.com]
- 28. files01.core.ac.uk [files01.core.ac.uk]
- 29. benchchem.com [benchchem.com]
- 30. researchgate.net [researchgate.net]
- 31. Applications of TGA, DSC and DTA Analysis | Henven [cn-henven.com]
- 32. chem.libretexts.org [chem.libretexts.org]
- 33. Conceptual approach to thermal analysis and its main applications [redalyc.org]
- 34. tainstruments.com [tainstruments.com]
Structural Elucidation of Tetrahydrobenzo[b]thiophenes: An Integrated NMR and Mass Spectrometry Guide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrahydrobenzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. As drug discovery pipelines advance, the unambiguous structural confirmation of these molecules is paramount to understanding structure-activity relationships (SAR) and ensuring regulatory compliance. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstones of this analytical workflow, providing orthogonal and synergistic information.[1] NMR elucidates the precise bonding framework and stereochemistry, while MS confirms molecular weight and offers structural clues through fragmentation analysis.[2][3]
This guide provides an in-depth exploration of the application of modern NMR and MS techniques for the characterization of tetrahydrobenzo[b]thiophene derivatives. It moves beyond standard procedures to explain the causality behind experimental choices, offering field-proven insights to empower researchers in their analytical endeavors.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment
NMR spectroscopy is the most powerful tool for the de novo structure elucidation of organic molecules.[1] For the tetrahydrobenzo[b]thiophene system, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the molecular architecture.
Protocol 1.1: High-Quality NMR Sample Preparation
The quality of the final spectrum is dictated by the quality of the sample. A properly prepared sample ensures optimal magnetic field homogeneity (shimming), leading to sharp, well-resolved peaks.
Methodology:
-
Analyte Purity: Ensure the compound is of high purity, as impurities will complicate spectral analysis.
-
Mass Determination: For a standard 5 mm NMR tube, weigh 5-25 mg of the tetrahydrobenzo[b]thiophene derivative for ¹H NMR and 50-100 mg for ¹³C NMR experiments.[4][5] The higher concentration for ¹³C is necessary due to the lower natural abundance of the ¹³C isotope.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common first choice. For more polar compounds, Dimethyl sulfoxide-d₆ (DMSO-d₆) or Acetone-d₆ are excellent alternatives.[4]
-
Causality: Deuterated solvents are used to avoid large, overwhelming solvent signals in the ¹H NMR spectrum and to provide a signal for the spectrometer's deuterium lock system, which maintains magnetic field stability.[4]
-
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial before transferring it to the NMR tube.[6] This ensures complete dissolution and allows for filtering if any particulate matter is present.
-
Transfer and Filtration: Using a Pasteur pipette with a small cotton or glass wool plug, transfer the solution into a clean, high-quality NMR tube (e.g., Norell S-5-500-7 or equivalent).[7][8]
-
Standard Addition (Optional): Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm). Most commercially available deuterated solvents already contain TMS.[8]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly. Invert the tube several times to ensure the solution is homogeneous.
Protocol 1.2: 1D NMR (¹H and ¹³C) Data Acquisition
1D experiments are the starting point for any structural analysis, providing fundamental information about the number and type of protons and carbons in the molecule.
Methodology:
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H spectrum. A typical experiment involves 8 to 16 scans.
-
Key parameters include a spectral width appropriate for organic molecules (~16 ppm), an acquisition time of ~2-4 seconds, and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. Due to the low sensitivity, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.[4]
-
Alternatively, run a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups, which is often faster than a standard ¹³C experiment.[9]
-
Data Interpretation: Characteristic Signals
The tetrahydrobenzo[b]thiophene core has distinct spectral features. While exact chemical shifts are substituent-dependent, typical ranges are summarized below.[10][11][12]
| Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |
| Aliphatic CH₂ (Tetrahydro) | 1.7 - 3.0 | 21 - 30 | Four methylene groups often appear as complex multiplets. C-4 and C-7 are adjacent to the thiophene and benzene rings, respectively, and may be shifted further downfield.[10] |
| Thiophene C2-H/Substituent | Varies | ~105 - 160 | The chemical environment of the thiophene ring carbons is highly dependent on substituents (e.g., amino, cyano groups).[12] |
| Thiophene C3-H/Substituent | Varies | ~110 - 150 | The C3 position is often substituted in synthetic schemes. |
| Aromatic CH (Benzo part) | 7.0 - 8.5 | ~120 - 140 | If the benzo- part is substituted, the splitting patterns will follow standard aromatic coupling rules. |
Protocol 1.3: 2D NMR for Unambiguous Structure Elucidation
When 1D spectra are insufficient to resolve complex structures, 2D NMR experiments are essential. They reveal through-bond and through-space correlations, allowing for a complete and unambiguous assignment of the molecular structure.[13][14]
Methodology:
-
COSY (Correlation Spectroscopy): Run a gradient-enhanced COSY experiment. This experiment shows correlations between protons that are coupled to each other, typically over two or three bonds (¹H-¹H J-coupling). It is invaluable for tracing out the spin systems within the aliphatic tetrahydro portion of the molecule.[14]
-
HSQC (Heteronuclear Single Quantum Coherence): Run a gradient-enhanced HSQC experiment. This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation).[15] It is the most reliable way to assign the ¹³C signals for all protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Run a gradient-enhanced HMBC experiment. This experiment shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C coupling).[15] This is critical for connecting different fragments of the molecule, such as linking substituents to the core scaffold and identifying quaternary (non-protonated) carbons.
Workflow for NMR-Based Structure Elucidation
Caption: NMR analysis workflow for tetrahydrobenzo[b]thiophenes.
Section 2: Mass Spectrometry for Molecular Weight and Fragment Analysis
Mass spectrometry is a vital analytical technique that provides the molecular weight of a compound and, through fragmentation, offers a "fingerprint" that can confirm its structure.[2][16] The choice of ionization method is critical and depends on the analyte's properties and the desired information.
Protocol 2.1: Sample Preparation and Introduction
Proper sample preparation for MS ensures efficient ionization and prevents contamination of the instrument.
Methodology:
-
Sample Purity: As with NMR, ensure the sample is pure.
-
Solvent Selection: Dissolve the sample in a high-purity volatile solvent (e.g., methanol, acetonitrile, or dichloromethane). The concentration is typically much lower than for NMR, in the range of 1 µg/mL to 1 mg/mL.
-
Introduction Method:
-
For GC-MS (Volatile, Thermally Stable Compounds): The sample is vaporized and separated on a gas chromatography column before entering the mass spectrometer. This is suitable for less polar tetrahydrobenzo[b]thiophene derivatives.
-
For LC-MS (Less Volatile or Thermally Labile Compounds): The sample is separated on a liquid chromatography column. This is the most common method for drug-like molecules and is highly versatile.[16]
-
Direct Infusion (Pure Compounds): The sample solution is directly infused into the MS source via a syringe pump. This is useful for quick analysis of pure compounds without chromatographic separation.
-
Protocol 2.2: Data Acquisition (EI and ESI)
The two most common ionization techniques, Electron Ionization (EI) and Electrospray Ionization (ESI), provide complementary information.
Methodology:
-
Electron Ionization (EI):
-
Principle: High-energy electrons bombard the molecule, causing ionization and extensive, reproducible fragmentation.[17] It is typically coupled with GC.
-
Application: Excellent for creating a fragmentation library and identifying unknown isomers based on unique fragmentation patterns.[18] The molecular ion (M⁺˙) may be weak or absent for some molecules.
-
-
Electrospray Ionization (ESI):
-
Principle: A "soft" ionization technique that transfers ions from solution into the gas phase with minimal fragmentation. It typically produces protonated molecules ([M+H]⁺) in positive ion mode or deprotonated molecules ([M-H]⁻) in negative ion mode.[19][20] It is the standard for LC-MS.
-
Application: Ideal for accurately determining the molecular weight of the parent compound.[19] Fragmentation can be induced in the gas phase via Collision-Induced Dissociation (CID) in tandem mass spectrometry (MS/MS) experiments to gain structural information.[21]
-
Data Interpretation: Characteristic Fragmentation
The fragmentation of the tetrahydrobenzo[b]thiophene ring system is influenced by the site of initial ionization and the stability of the resulting fragments.
| Ionization | Parent Ion | Common Fragmentation Pathways | Notes |
| EI | M⁺˙ | * Loss of substituents: Facile loss of functional groups from the core. |
-
Retro-Diels-Alder (RDA): Cleavage of the saturated six-membered ring can occur, leading to the loss of an alkene (e.g., C₄H₈).[22]
-
Thiophene Ring Opening: Cleavage of the C-S bonds can occur, though the aromaticity of the thiophene ring provides some stability. | EI spectra are complex but highly reproducible, making them excellent for library matching.[18] | | ESI-MS/MS | [M+H]⁺ | * Loss of Neutral Molecules: Fragmentation is often driven by the loss of small, stable neutral molecules (e.g., H₂O, NH₃, HCN) from substituents.
-
Protonated Fragment Stability: The charge is retained on the most stable fragment. The fragmentation pattern is generally less complex than in EI. | Tandem MS (MS/MS) on the [M+H]⁺ ion is required to induce fragmentation and obtain structural data.[21] |
Workflow for MS-Based Structural Analysis
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. pharmafocusamerica.com [pharmafocusamerica.com]
- 3. longdom.org [longdom.org]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]
- 6. organomation.com [organomation.com]
- 7. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. digibug.ugr.es [digibug.ugr.es]
- 10. echemcom.com [echemcom.com]
- 11. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. β-Enaminonitrile in the synthesis of tetrahydrobenzo[b]thiophene candidates with DFT simulation, in vitro antiproliferative assessment, molecular docking, and modeling pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Differentiation of isomeric sulfur heterocycles by electron ionization mass spectrometry: 1,4-dithiins, 1,4-dithiafulvenes and their analogues tetrathianaphthalenes, tetrathiafulvalenes and tetrathiapentalenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mass spectrometry combinations for structural characterization of sulfated-steroid metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 21. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Application Notes & Protocols: Cyclization Reactions of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
Introduction
In the landscape of modern medicinal chemistry and materials science, the strategic selection of molecular scaffolds is paramount for the efficient construction of complex, functional molecules. Among these, 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile has emerged as a highly versatile and valuable building block. Its unique arrangement of functional groups—a nucleophilic amino group, an electrophilic nitrile, and an electron-rich thiophene core—provides a rich platform for a multitude of chemical transformations.
This guide provides an in-depth exploration of the cyclization reactions involving this scaffold, with a particular focus on the synthesis of thieno[2,3-d]pyrimidines and other fused heterocyclic systems. These resulting compounds are of significant interest due to their wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and CNS protective properties.[1][2][3][4] We will delve into the mechanistic underpinnings of these reactions, present detailed, field-proven protocols, and offer insights into experimental design and optimization for researchers in drug discovery and organic synthesis.
The Starting Material: Synthesis via Gewald Reaction
The precursor, this compound, is most commonly synthesized via the Gewald three-component reaction.[5][6] This robust one-pot synthesis involves the condensation of cyclohexanone, malononitrile, and elemental sulfur in the presence of a basic catalyst, such as morpholine or triethylamine.[7][8][9] The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent ring closure to form the thiophene ring.[5][6] The accessibility and efficiency of the Gewald reaction make the starting material readily available for further synthetic explorations.[10]
Core Cyclization Methodologies: Synthesis of Fused Pyrimidines
The ortho-disposed amino and nitrile groups on the thiophene ring are perfectly poised for annulation reactions to form a fused pyrimidine ring, leading to the biologically active thieno[2,3-d]pyrimidine scaffold.[1][11] This section details several key methodologies to achieve this transformation.
Reaction with Isothiocyanates: Formation of Thieno[2,3-d]pyrimidine-4-thiones
The reaction with isothiocyanates provides a direct route to 4-thioxo-thieno[2,3-d]pyrimidines. This transformation is initiated by the nucleophilic attack of the 2-amino group on the electrophilic carbon of the isothiocyanate, forming a thiourea intermediate. Subsequent intramolecular cyclization, often promoted by a base, leads to the fused pyrimidine ring.
Mechanistic Insight
The initial step is the formation of an N-substituted thiourea derivative.[2][12] Under basic conditions, the nitrogen of the thiourea is deprotonated, which then attacks the nitrile carbon. This intramolecular cyclization is followed by tautomerization to yield the stable thieno[2,3-d]pyrimidine-4-thione.
Experimental Protocol: Synthesis of N-Benzoylthiourea Derivative and Subsequent Cyclization
Part A: Synthesis of 3-Benzoyl-1-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)thiourea [2][12]
-
Reagent Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.78 g, 10 mmol) in 30 mL of anhydrous 1,4-dioxane.
-
Reaction Initiation: To this solution, add benzoyl isothiocyanate (1.63 g, 10 mmol).
-
Reaction Conditions: Stir the reaction mixture at room temperature overnight.
-
Work-up and Isolation: Pour the reaction mixture onto ice water. The resulting solid precipitate is collected by filtration, washed with water, and dried.
-
Purification: Recrystallize the crude product from acetic acid to afford the pure N-benzoylthiourea derivative.
Part B: Cyclization to 3-Benzoyl-4-imino-3,4,5,6,7,8-hexahydrobenzo[10][13]thieno[2,3-d]pyrimidin-2(1H)-one [2][12]
-
Reaction Setup: Suspend the N-benzoylthiourea derivative (3.41 g, 10 mmol) in ethanol (30 mL).
-
Base Addition: Add a catalytic amount of a suitable base (e.g., sodium ethoxide).
-
Reaction Conditions: Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
Work-up and Isolation: After cooling, the cyclized product precipitates. Collect the solid by filtration, wash with cold ethanol, and dry.
| Reagent | Molar Ratio | Solvent | Temperature | Time | Yield (%) |
| Benzoyl Isothiocyanate | 1:1 | 1,4-Dioxane | Room Temp. | Overnight | ~70%[12] |
| Sodium Ethoxide (cat.) | Catalytic | Ethanol | Reflux | 4-6 h | - |
Reaction with Formamide or Triethyl Orthoformate: Synthesis of 4-Aminothieno[2,3-d]pyrimidines
Heating this compound with formamide or triethyl orthoformate followed by an amine source is a classical and effective method for constructing the thieno[2,3-d]pyrimidine core, yielding a 4-amino or 4-unsubstituted derivative, respectively.
Mechanistic Insight
With formamide, the reaction proceeds via initial formation of a formamidine intermediate, which then undergoes intramolecular cyclization onto the nitrile group. When using triethyl orthoformate, an ethoxymethyleneamino intermediate is formed, which is then cyclized. Subsequent reaction with an amine (like ammonia or an aniline) can introduce a substituent at the 4-position.
Experimental Protocol: Synthesis of 5,6,7,8-Tetrahydrobenzo[10][13]thieno[2,3-d]pyrimidine
-
Reaction Setup: In a flask equipped with a reflux condenser, mix this compound (1.78 g, 10 mmol) with an excess of formamide (20 mL).
-
Reaction Conditions: Heat the mixture to reflux (approx. 180-190 °C) for 2-4 hours.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Pour the mixture into water, and collect the precipitated solid by filtration.
-
Purification: Wash the solid with water and then ethanol. Recrystallize from a suitable solvent like ethanol or DMF to obtain the pure product.
Reaction with Urea/Thiourea: Synthesis of Thieno[2,3-d]pyrimidin-4-ones and -4-thiones
Fusion of the aminonitrile with urea or thiourea provides a straightforward, atom-economical route to the corresponding 4-oxo and 4-thioxo derivatives.
Mechanistic Insight
This reaction is believed to proceed through the thermal decomposition of urea (or thiourea) to generate isocyanic acid (or isothiocyanic acid) in situ. The aminothiophene then adds to this species, followed by intramolecular cyclization of the resulting urea/thiourea intermediate onto the nitrile group to form the final product.
Experimental Protocol: Fusion with Urea
-
Reagent Mixture: Thoroughly mix this compound (1.78 g, 10 mmol) and urea (1.2 g, 20 mmol) in a porcelain dish or a high-temperature resistant flask.
-
Reaction Conditions: Heat the mixture in an oil bath or sand bath at 180-200 °C for 30-60 minutes. The mixture will melt, and ammonia evolution will be observed.
-
Work-up and Isolation: Cool the reaction mass. Treat the solidified mass with a dilute sodium hydroxide solution to dissolve the product, then filter to remove any insoluble impurities.
-
Purification: Acidify the filtrate with dilute hydrochloric acid or acetic acid to precipitate the product. Collect the solid by filtration, wash with water, and recrystallize from ethanol or acetic acid.
| Reagent | Molar Ratio | Temperature | Time | Product |
| Urea | 1:2 | 180-200 °C | 30-60 min | 4-Oxo derivative |
| Thiourea | 1:2 | 180-200 °C | 30-60 min | 4-Thioxo derivative |
Visualization of Synthetic Pathways
To better illustrate the experimental workflows, the following diagrams outline the key transformations discussed.
References
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Reaction of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophenes with Benzoyl-Isothiocyanate: Synthesis of Annulated Thiophene Derivatives and Their Antitumor Evaluations [scirp.org]
- 3. Design, Synthesis and Biological Evaluation of New Thieno[2,3- d]pyrimidines as Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. d-nb.info [d-nb.info]
- 7. 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. arkat-usa.org [arkat-usa.org]
- 11. researchgate.net [researchgate.net]
- 12. scirp.org [scirp.org]
- 13. quod.lib.umich.edu [quod.lib.umich.edu]
Application Note & Protocol: A Guide to the Scalable Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
Prepared by: Senior Application Scientist, Chemical Process Development
Introduction: The Strategic Importance of a Versatile Heterocycle
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (CAS No. 4651-91-6) is a highly functionalized thiophene derivative that serves as a pivotal structural motif in medicinal chemistry and materials science.[1][2] Its unique arrangement of an amino group, a nitrile function, and a fused aliphatic ring makes it an exceptionally versatile building block for the synthesis of complex molecular architectures.[2] This scaffold is a cornerstone in the development of novel therapeutics, including kinase inhibitors, anti-inflammatory agents, and antiviral compounds.[3][4][5]
The most direct and industrially favored route to this and related 2-aminothiophenes is the Gewald Aminothiophene Synthesis .[6][7][8] This multicomponent reaction offers a convergent and atom-economical pathway, making it highly suitable for large-scale production.[9][10] This document provides a detailed guide for researchers and process chemists on the scale-up of this synthesis, focusing on the underlying mechanistic principles, practical execution, process optimization, and critical safety considerations.
The Gewald Reaction: Mechanistic Insights for Process Control
The Gewald reaction is a one-pot condensation of a ketone (or aldehyde), an α-cyanoester or dinitrile, and elemental sulfur, catalyzed by a base.[8] For the target molecule, the specific reactants are cyclohexanone, malononitrile, and sulfur.
The reaction proceeds through a well-elucidated sequence of steps, the understanding of which is critical for successful scale-up:[6][7][11]
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between cyclohexanone and malononitrile. This step is often exothermic and forms the stable α,β-unsaturated intermediate, 2-(cyclohexylidene)malononitrile. Controlling the rate of base addition is crucial at scale to manage the heat evolution.
-
Michael Addition of Sulfur: Elemental sulfur (typically in its S₈ crown form) is activated by the base and adds to the electron-deficient β-carbon of the Knoevenagel adduct. The precise mechanism of sulfur addition is complex and can involve polysulfide intermediates.[11]
-
Ring Closure & Tautomerization: The sulfur-containing intermediate undergoes an intramolecular cyclization, followed by tautomerization, to yield the final, aromatic 2-aminothiophene ring system.[6][7] This final aromatization step provides the thermodynamic driving force for the reaction.[11]
Caption: Fig. 1: Gewald Reaction Mechanism
Detailed Scale-Up Protocol
This protocol is designed for a target scale of ~1 mole and can be adapted for larger quantities. All operations should be conducted in a well-ventilated fume hood or a walk-in hood suitable for process-scale reactions.
Reagents and Equipment
| Reagent | CAS No. | M.W. ( g/mol ) | Amount (g) | Moles |
| Cyclohexanone | 108-94-1 | 98.14 | 98.1 | 1.0 |
| Malononitrile | 109-77-3 | 66.06 | 66.1 | 1.0 |
| Sulfur (powder) | 7704-34-9 | 32.06 | 32.1 | 1.0 |
| Morpholine | 110-91-8 | 87.12 | 87.1 | 1.0 |
| Ethanol (200 proof) | 64-17-5 | 46.07 | 500 mL | - |
| Equipment | ||||
| 2L Glass Reactor | - | - | - | - |
| Overhead Mechanical Stirrer | - | - | - | - |
| Temperature Probe & Controller | - | - | - | - |
| Reflux Condenser | - | - | - | - |
| Addition Funnel | - | - | - | - |
| Buchner Funnel & Filter Flask | - | - | - | - |
Experimental Workflow Diagram
Caption: Fig. 2: Experimental Workflow
Step-by-Step Procedure
-
Reactor Charging: To a 2L glass reactor equipped with an overhead stirrer, reflux condenser, and temperature probe, charge the ethanol (500 mL), cyclohexanone (98.1 g, 1.0 mol), malononitrile (66.1 g, 1.0 mol), and powdered sulfur (32.1 g, 1.0 mol).[10][12]
-
Homogenization: Begin stirring the mixture at a moderate speed (e.g., 200-300 RPM) at ambient temperature to form a slurry.
-
Base Addition: Slowly add morpholine (87.1 g, 1.0 mol) dropwise via an addition funnel over 30-45 minutes. Causality: This controlled addition is critical to dissipate the heat generated during the initial Knoevenagel condensation. Monitor the internal temperature and ensure it does not exceed 40-50°C. If necessary, use a cooling bath.
-
Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux (~78°C for ethanol).
-
Monitoring: Maintain the reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed (typically 2-4 hours).
-
Crystallization: Once the reaction is complete, turn off the heat and allow the mixture to cool slowly to room temperature. Then, cool the mixture further in an ice bath to 0-5°C for at least 1 hour to maximize product crystallization.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with a small amount of cold ethanol or an ethanol/water mixture to remove residual morpholine and other soluble impurities.
-
Drying: Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved. The expected product is a pale yellow to off-white solid.
Critical Safety Precautions
-
Chemical Hazards: Malononitrile is highly toxic and can be absorbed through the skin. Ethanol is flammable. Handle all chemicals with appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Ventilation: The reaction must be performed in a well-ventilated fume hood. While not a major byproduct under basic conditions, the potential for hydrogen sulfide (H₂S) release exists.
-
Exotherm Control: The initial stage of the reaction is exothermic. A runaway reaction can occur if the base is added too quickly on a large scale. Ensure adequate cooling capacity is available.
Process Optimization and Analytical Characterization
For robust and reproducible scale-up, key parameters should be optimized.
Parameter Optimization Summary
| Parameter | Range / Options | Effect on Yield & Purity | Rationale / Field Insight |
| Base | Morpholine, Piperidine, Diethylamine, Triethylamine | Stronger, less volatile bases like morpholine or piperidine often give higher yields and cleaner reactions.[9][10][12] | The base acts as both a catalyst and a reactant in the sulfur activation step. Its choice influences reaction kinetics and byproduct formation. |
| Solvent | Ethanol, Methanol, Isopropanol, DMF | Alcohols are preferred for their ability to dissolve reactants and facilitate product crystallization upon cooling.[12] | DMF can lead to higher yields but complicates product isolation. Ethanol provides a good balance of solubility and ease of work-up. |
| Temperature | 50°C to Reflux | Higher temperatures accelerate the reaction but can increase byproduct formation. Reflux is a common and effective condition. | The reaction is thermodynamically driven, but sufficient kinetic energy is needed to overcome activation barriers, especially for the cyclization step. |
| Stoichiometry | 1.0 to 1.1 equivalents of each reactant | Using a slight excess of any single reactant is generally not necessary and can complicate purification. Equimolar amounts are standard. | The reaction is a 1:1:1:1 condensation, making equimolar stoichiometry the most efficient starting point. |
Product Characterization
The identity and purity of the final product, this compound (C₉H₁₀N₂S, M.W. 178.26 g/mol ), must be confirmed.[13]
-
Melting Point: Literature values are typically in the range of 148-150°C. A sharp melting point is indicative of high purity.
-
¹H NMR: (DMSO-d₆, 400 MHz): δ ~6.75 (s, 2H, -NH₂), 2.45 (t, 2H, CH₂), 2.35 (t, 2H, CH₂), 1.65 (m, 4H, 2xCH₂).
-
¹³C NMR: (DMSO-d₆, 100 MHz): Signals corresponding to the nitrile, aromatic carbons of the thiophene ring, and aliphatic carbons of the cyclohexane ring.
-
HPLC: Purity should be assessed using a reverse-phase HPLC method.[14] A typical system might use a C18 column with a mobile phase of acetonitrile and water.[14] Purity should be ≥98% for most applications.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction.- Product loss during work-up.- Inefficient crystallization. | - Extend reflux time and monitor by TLC/HPLC.- Ensure the filtrate is fully cooled before filtration.- Use a minimal amount of cold solvent for washing. |
| Dark/Oily Product | - Reaction temperature too high.- Presence of impurities in starting materials.- Dimerization or other side reactions.[3] | - Maintain a steady, gentle reflux.- Use high-purity reagents.- Recrystallize the crude product from ethanol or isopropanol. |
| Difficult Filtration | - Formation of very fine crystals.- Product is oily or "gummy". | - Allow the reaction to cool more slowly to promote larger crystal growth.- Triturate the crude product with a non-polar solvent like hexanes to induce solidification before filtration. |
Conclusion
The Gewald synthesis provides a powerful and scalable method for producing this compound. Success at scale hinges on a solid understanding of the reaction mechanism, particularly the need for controlled addition of the base to manage the initial exotherm. By carefully selecting the solvent and base, monitoring the reaction to completion, and employing a controlled crystallization process, high yields of pure material can be reliably obtained. This protocol, coupled with the provided optimization and troubleshooting advice, serves as an authoritative guide for researchers and drug development professionals aiming to leverage this valuable heterocyclic building block.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gewald reaction - Wikipedia [en.wikipedia.org]
- 7. Gewald_reaction [chemeurope.com]
- 8. Gewald Reaction [organic-chemistry.org]
- 9. arkat-usa.org [arkat-usa.org]
- 10. researchgate.net [researchgate.net]
- 11. "Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental" by Jyoti Sharma and Pier Alexandre Champagne [digitalcommons.njit.edu]
- 12. β-Enaminonitrile in the synthesis of tetrahydrobenzo[b]thiophene candidates with DFT simulation, in vitro antiproliferative assessment, molecular docking, and modeling pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2-Amino-4,5,6,7-tetrahydrobenzo(b)thiophene-3-carbonitrile | C9H10N2S | CID 78382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 2-Amino-4,5,6,7-tetrahydrobenzo(b)thiophene-3-carbonitrile | SIELC Technologies [sielc.com]
Application Notes & Protocols for the Laboratory Preparation of Substituted 2-Aminothiophenes
Introduction: The Significance of the 2-Aminothiophene Scaffold
The 2-aminothiophene ring system is a privileged scaffold in medicinal chemistry and materials science.[1] As a five-membered aromatic heterocycle containing sulfur, it serves as a versatile building block for a vast array of complex molecules. Its structural and electronic properties often make it an effective bioisostere for phenyl groups, leading to compounds with enhanced biological activity and favorable pharmacokinetic profiles.[2][3]
Substituted 2-aminothiophenes are integral to numerous biologically active compounds, demonstrating a wide spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[1][3][4][5][6] Notable drugs and clinical candidates incorporating this moiety underscore its importance in drug development. Beyond pharmaceuticals, these compounds are also used in the synthesis of dyes and agrochemicals.[7][8] Given their high value, robust and efficient synthetic access to polysubstituted 2-aminothiophenes is a critical focus for synthetic and medicinal chemists.
The Gewald Reaction: The Cornerstone of 2-Aminothiophene Synthesis
The most prominent and widely utilized method for preparing polysubstituted 2-aminothiophenes is the Gewald reaction.[1][9] First reported by Karl Gewald in 1961, this one-pot, three-component reaction elegantly combines a carbonyl compound (an aldehyde or ketone), an α-activated nitrile, and elemental sulfur in the presence of a base to afford the desired heterocyclic product.[10][11]
The enduring appeal of the Gewald reaction lies in its operational simplicity, the ready availability of starting materials, mild reaction conditions, and the high degree of functional group tolerance, which allows for the creation of diverse molecular libraries.[8][9]
The Reaction Mechanism: A Stepwise Elucidation
The mechanism of the Gewald reaction is a well-studied sequence of classical organic transformations.[10] A comprehensive understanding of this pathway is crucial for optimizing reaction conditions and troubleshooting potential issues. The process can be broken down into four key stages:
-
Knoevenagel-Cope Condensation: The reaction is initiated by a base-catalyzed condensation between the carbonyl compound and the active methylene nitrile.[4][11] The base (commonly a secondary amine like diethylamine or morpholine) deprotonates the α-carbon of the nitrile, which then attacks the carbonyl carbon, leading to a stable α,β-unsaturated nitrile intermediate after dehydration.[10]
-
Sulfur Addition (Thiolation): The α,β-unsaturated nitrile is then deprotonated by the base at the γ-position to form a resonance-stabilized anion.[4] This nucleophilic anion attacks and opens the eight-membered ring of elemental sulfur (S₈), forming a polysulfide intermediate.[4][12][13] This intermediate subsequently degrades to a more reactive monosulfide species.
-
Intramolecular Cyclization: The terminal sulfur atom of the monosulfide intermediate, acting as a nucleophile, attacks the cyano group's carbon atom in an intramolecular fashion. This 5-endo-dig cyclization forms the five-membered thiophene ring.[12][13]
-
Tautomerization & Aromatization: The cyclic intermediate rapidly undergoes tautomerization to yield the final, thermodynamically stable 2-aminothiophene product. This final aromatization step is the primary driving force for the overall reaction.[10][13]
Caption: Fig. 1: Simplified Gewald Reaction Mechanism
Substrate Scope, Variations, and Optimization
The Gewald reaction is highly versatile, accommodating a wide range of substrates and conditions.
-
Carbonyl Component: Both aldehydes and ketones are suitable. Cyclic ketones (e.g., cyclohexanone, cyclopentanone) are particularly reactive and tend to give high yields.[7] Acyclic ketones and aldehydes are also widely used.[14]
-
Active Methylene Nitrile: Malononitrile is generally more reactive than α-cyanoesters like ethyl cyanoacetate.[7] Other variants such as benzoylacetonitrile can also be employed to introduce different substituents at the 3-position.
-
Base Catalyst: Secondary amines like morpholine, piperidine, and diethylamine are traditional choices.[5][14] However, recent advances have shown that organocatalysts like L-proline can efficiently promote the reaction under greener conditions.[7]
-
Solvent and Temperature: Protic solvents like ethanol and methanol are common.[14] Aprotic solvents such as DMF can also be used, particularly for less reactive substrates.[7] Reaction temperatures typically range from room temperature to the reflux temperature of the solvent.
-
Green Chemistry Approaches: To align with sustainable practices, modifications using water as a solvent, ultrasound activation, or microwave irradiation have been developed, often leading to reduced reaction times and improved yields.[3][10]
Table 1: Representative Examples of Gewald Synthesis Conditions & Yields
| Carbonyl Component | Active Methylene Nitrile | Catalyst (mol%) / Base | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| Cyclohexanone | Ethyl Cyanoacetate | Diethylamine | Ethanol | Reflux | 2 h | ~85% | [8] |
| Acetone | Malononitrile | Morpholine | Methanol | 50°C | 1 h | ~70% | [14] |
| Cyclopentanone | Malononitrile | L-Proline (10 mol%) | DMF | 60°C | 1.5 h | 84% | [7] |
| 4-Chlorobenzaldehyde | Malononitrile | ZnO Nanoparticles | None | 100°C | 6 h | 86% | [3] |
| Cyclohexanone | Malononitrile | Piperidinium Borate (20 mol%) | Ethanol/H₂O (9:1) | 100°C | 20 min | 96% | [15] |
Detailed Experimental Protocols
Safety First: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Elemental sulfur is a flammable solid. Amines are corrosive and volatile. Organic solvents are flammable. Consult the Safety Data Sheet (SDS) for all reagents before use.
Protocol 1: Classic Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
This protocol describes a standard, reliable procedure for a commonly synthesized 2-aminothiophene derivative.
Materials and Reagents:
-
Cyclohexanone (1.0 eq)
-
Ethyl cyanoacetate (1.0 eq)
-
Elemental Sulfur (1.0 eq)
-
Diethylamine (20 mol%)
-
Ethanol (Reagent grade)
-
Round-bottom flask with reflux condenser
-
Stir plate and magnetic stir bar
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add cyclohexanone (e.g., 9.81 g, 0.1 mol), ethyl cyanoacetate (11.31 g, 0.1 mol), and ethanol (40 mL).
-
Stir the mixture at room temperature to ensure homogeneity.
-
Add elemental sulfur (3.21 g, 0.1 mol) to the mixture.
-
Finally, add diethylamine (1.46 g, 0.02 mol) dropwise to the stirring suspension. The addition is mildly exothermic.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approx. 80°C) with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Cool the flask in an ice bath for 30 minutes to facilitate the precipitation of the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any soluble impurities.
-
Dry the product under vacuum or in a desiccator. The resulting solid is typically an off-white or pale yellow crystalline powder.
-
Purification: The product is often of high purity after filtration. If necessary, it can be further purified by recrystallization from ethanol.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.[5][9]
Protocol 2: L-Proline Catalyzed Green Synthesis of 2-amino-4,5-cyclopenteno-3-cyanothiophene
This protocol showcases a more modern, organocatalytic approach.[7]
Materials and Reagents:
-
Cyclopentanone (1.0 eq)
-
Malononitrile (1.0 eq)
-
Elemental Sulfur (1.0 eq)
-
L-Proline (10 mol%)
-
Dimethylformamide (DMF)
-
Round-bottom flask with condenser
-
Stir plate and magnetic stir bar
Procedure:
-
In a 50 mL round-bottom flask, combine cyclopentanone (e.g., 0.84 g, 10 mmol), malononitrile (0.66 g, 10 mmol), elemental sulfur (0.32 g, 10 mmol), and L-proline (0.115 g, 1 mmol).
-
Add DMF (15 mL) and a magnetic stir bar.
-
Attach a condenser and place the flask in a preheated oil bath at 60°C.
-
Stir the mixture vigorously. Monitor the reaction by TLC. The reaction should be complete in 1.5-3 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into 100 mL of ice-cold water with stirring. A solid precipitate will form.
-
Continue stirring for 15 minutes, then collect the solid by vacuum filtration.
-
Wash the solid product thoroughly with water and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield the pure 2-aminothiophene derivative.
-
Characterization: Confirm identity and purity via standard spectroscopic methods (NMR, IR, MS).
General Laboratory Workflow
The overall process from planning to final product is systematic.
Caption: Fig. 2: General Laboratory Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ijpbs.com [ijpbs.com]
- 6. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Gewald reaction - Wikipedia [en.wikipedia.org]
- 11. Gewald_reaction [chemeurope.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. arkat-usa.org [arkat-usa.org]
- 15. d-nb.info [d-nb.info]
Troubleshooting & Optimization
improving yield of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile synthesis
An essential building block in medicinal chemistry and material science, 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile is a versatile heterocyclic compound.[1] Its synthesis is most commonly achieved through the Gewald three-component reaction, a robust one-pot method that combines a ketone (cyclohexanone), an active methylene nitrile (malononitrile), and elemental sulfur in the presence of a basic catalyst.[2][3]
While elegant in its convergence, the Gewald reaction is not without its challenges. Researchers frequently encounter issues ranging from low yields to purification difficulties, stemming from the reaction's complex mechanistic landscape involving multiple equilibria and potential side reactions.[4][5]
This technical support guide, designed for chemistry professionals, provides a deep dive into the practical aspects of this synthesis. Moving beyond a simple recitation of steps, it offers field-proven insights into troubleshooting common problems, optimizing reaction conditions, and understanding the fundamental chemical principles that govern the reaction's success.
This section addresses the most frequent challenges encountered during the synthesis of this compound, providing causal explanations and actionable solutions.
Question 1: My reaction yield is very low or I've isolated no product. What are the likely causes and how can I fix it?
Answer: Low or no yield in a Gewald reaction typically points to a failure in one of the three core mechanistic stages: Knoevenagel condensation, sulfur addition, or cyclization.
-
Possible Cause 1: Inefficient Knoevenagel-Cope Condensation.
-
The "Why": The initial step is the base-catalyzed condensation between cyclohexanone and malononitrile to form 2-(cyclohexylidene)malononitrile.[2] This reaction is reversible and produces water as a byproduct. An accumulation of water can shift the equilibrium back toward the starting materials (Le Châtelier's principle), stalling the entire sequence.
-
Solutions:
-
Base Selection: The choice of base is critical. Morpholine is highly effective as it not only catalyzes the condensation but also aids in dissolving and activating sulfur.[4] If morpholine is not effective, consider screening other secondary amines like piperidine or a tertiary amine like triethylamine.[5]
-
Water Removal: For stubborn reactions, consider using a Dean-Stark apparatus to azeotropically remove water as it forms, driving the condensation forward. This is particularly useful when scaling up the reaction.
-
-
-
Possible Cause 2: Poor Sulfur Reactivity or Solubility.
-
The "Why": Elemental sulfur (S₈) exists as a stable crown-shaped ring that must be opened to become a reactive nucleophile. This process requires thermal energy and activation by the amine base.[6] Poor solubility of sulfur in the reaction medium can severely limit its availability and reactivity.
-
Solutions:
-
Solvent Choice: Use polar aprotic solvents like ethanol, methanol, or N,N-dimethylformamide (DMF), which are known to improve the solubility of sulfur and the reaction intermediates.[5][7]
-
Temperature Control: Gently heating the reaction mixture to 40–60°C is often necessary to facilitate the opening of the sulfur ring and its subsequent addition to the Knoevenagel intermediate.[5] However, avoid excessive temperatures, which can promote polymerization and the formation of tar-like byproducts.
-
Base-Sulfur Interaction: Morpholine reacts with sulfur to form morpholine polysulfides (MPS), which are more reactive intermediates and may act as the primary sulfurating agent.[4] Ensuring an adequate amount of morpholine is present is key to this activation.
-
-
-
Possible Cause 3: Failure of Ring Closure.
-
The "Why": The final step involves the intramolecular cyclization of a sulfur-adduct intermediate, followed by tautomerization to the aromatic aminothiophene product.[2] This step is often the rate-determining part of the sequence and is sensitive to steric and electronic factors.
-
Solutions:
-
Increase Reaction Time/Temperature: If TLC analysis shows the presence of intermediates, extending the reaction time or slightly increasing the temperature (within the 40-60°C range) can drive the cyclization to completion.
-
-
graph TD {
A[Start: Low Yield] --> B{Check TLC};
B --> C[Unreacted Starting Materials?];
C --> D[Yes: Issue with Knoevenagel Condensation];
D --> E["Solution: Verify base catalyst activity. Consider water removal (Dean-Stark)."];
B --> F[Knoevenagel Intermediate Present?];
F --> G[Yes: Issue with Sulfur Addition/Cyclization];
G --> H["Solution: Increase temperature to 40-60°C. Ensure adequate reaction time. Check sulfur quality/solubility."];
B --> I[Complex Mixture/Baseline Streaking?];
I --> J[Yes: Likely Side Reactions/Decomposition];
J --> K["Solution: Lower reaction temperature. Check reactant purity. Ensure stoichiometry is correct."];
}
References
Gewald Reaction Optimization: A Technical Support Center
Welcome to the technical support center for the optimization of Gewald reaction conditions. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful multicomponent reaction to synthesize 2-aminothiophenes. Here, we move beyond simple protocols to provide in-depth troubleshooting, mechanistic insights, and practical guidance to help you navigate the nuances of this reaction and achieve optimal results in your experiments.
Introduction to the Gewald Reaction: More Than a One-Pot Wonder
The Gewald reaction, a cornerstone in heterocyclic chemistry since its discovery by Karl Gewald, provides a versatile and efficient route to polysubstituted 2-aminothiophenes.[1][2][3] These structures are privileged scaffolds in medicinal chemistry and materials science.[3] The reaction's elegance lies in its convergence of three readily available components—a carbonyl compound, an active methylene nitrile, and elemental sulfur—typically in the presence of a base.[4][5]
While often presented as a straightforward one-pot procedure, its success is highly sensitive to substrate electronics, sterics, and reaction parameters. This guide will equip you with the expertise to troubleshoot common issues and rationally optimize your reaction conditions.
The Mechanism: A Three-Act Play
Understanding the reaction mechanism is critical for effective troubleshooting. The Gewald reaction is generally accepted to proceed in three key stages.[4][6]
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[1][4][6] The efficiency of this step is often a determining factor for the overall reaction outcome.
-
Sulfur Addition: Elemental sulfur (S₈) adds to the α-carbon of the unsaturated nitrile. The exact mechanism of this step is complex and can involve the formation of polysulfide intermediates.[6] Recent computational studies suggest that the α,β-unsaturated nitrile, once deprotonated, attacks the S₈ ring.[6]
-
Cyclization and Tautomerization: The sulfur adduct undergoes an intramolecular cyclization, with the sulfur attacking the cyano group. This is followed by tautomerization to yield the stable, aromatic 2-aminothiophene ring.[1]
Caption: The three key stages of the Gewald reaction mechanism.
Troubleshooting Guide: From Frustration to Fruition
This section addresses common challenges encountered during the Gewald reaction in a question-and-answer format.
Low or No Product Yield
Q: My reaction is giving a low yield or no product at all. What are the likely causes and how can I fix it?
A: Low or no yield in a Gewald reaction can often be traced back to one of the three key mechanistic steps. Let's break down the possibilities:
1. Inefficient Knoevenagel Condensation:
-
The Problem: The initial condensation between your carbonyl and active methylene compound is sluggish or failing. This is common with less reactive ketones, particularly sterically hindered ones.
-
Causality: The base is responsible for deprotonating the active methylene compound, which then attacks the carbonyl. If the base is too weak, or if the carbonyl is sterically inaccessible, this step will be slow. The water produced during this condensation can also inhibit the reaction.
-
Solutions:
-
Base Selection: For less reactive ketones, a stronger base may be necessary. Secondary amines like piperidine and morpholine are generally more effective than tertiary amines like triethylamine. Consider screening a few bases to find the optimal one for your substrate.
-
Water Removal: If you suspect water is inhibiting the reaction, consider using a Dean-Stark apparatus to remove it azeotropically, or add a dehydrating agent.
-
Catalyst Choice: While traditionally base-catalyzed, various catalysts can enhance the Knoevenagel condensation. L-proline and piperidinium borate have been shown to be effective.[7]
-
2. Poor Sulfur Solubility or Reactivity:
-
The Problem: Elemental sulfur is not effectively participating in the reaction.
-
Causality: Elemental sulfur (S₈) has poor solubility in many common organic solvents at room temperature. Its reactivity also depends on the temperature and the presence of activating species.
-
Solutions:
-
Solvent Choice: Polar solvents like ethanol, methanol, or dimethylformamide (DMF) generally improve the solubility and reactivity of sulfur.[4]
-
Temperature: Gently heating the reaction mixture, typically to 40-60 °C, can significantly improve sulfur's reactivity. However, be cautious, as excessive heat can lead to side reactions.
-
Microwave Irradiation: Microwave-assisted synthesis has been demonstrated to reduce reaction times and improve yields, partly by overcoming the activation barrier for sulfur addition.[8][9][10]
-
3. Steric Hindrance:
-
The Problem: Your carbonyl compound is sterically bulky, preventing the reaction from proceeding efficiently.
-
Causality: Steric hindrance can impede both the initial Knoevenagel condensation and the subsequent sulfur addition and cyclization steps.
-
Solutions:
-
Two-Step Protocol: For highly hindered ketones, a two-step approach is often more effective. First, perform the Knoevenagel condensation and isolate the resulting α,β-unsaturated nitrile. Then, in a separate step, react the purified intermediate with sulfur and a base.[4]
-
High-Energy Conditions: Techniques like high-speed ball milling or microwave irradiation can provide the necessary energy to overcome the steric barriers.[5]
-
4. Incorrect Stoichiometry or Reagent Quality:
-
The Problem: The ratio of your reactants is not optimal, or your reagents are impure.
-
Causality: The Gewald reaction is a multicomponent reaction, and the stoichiometry of the reactants is crucial. Impurities in your starting materials can also interfere with the reaction.
-
Solutions:
-
Accurate Measurement: Ensure you are using the correct molar ratios of your carbonyl compound, active methylene nitrile, and sulfur. A slight excess of sulfur (e.g., 1.1-1.2 equivalents) is often beneficial.
-
Reagent Purity: Use pure, dry starting materials. If necessary, purify your carbonyl compound and active methylene nitrile before use.
-
Caption: Troubleshooting workflow for low or no product yield.
Byproduct Formation and Purification Challenges
Q: My reaction is messy, with several byproducts. How can I minimize them and purify my desired 2-aminothiophene?
A: Byproduct formation is a common issue in the Gewald reaction. Understanding the potential side reactions is the first step to mitigating them.
Common Byproducts and Mitigation Strategies:
-
Unreacted Starting Materials: If the reaction does not go to completion, you will have leftover carbonyl and active methylene compounds.
-
Mitigation: Increase the reaction time, optimize the temperature, or consider a more effective base or catalyst.
-
-
Knoevenagel Intermediate: The α,β-unsaturated nitrile can be a major byproduct if the sulfur addition and cyclization steps are slow.
-
Mitigation: Ensure sufficient sulfur is present and that the reaction conditions (temperature, base) are suitable for the subsequent steps.
-
-
Dimerization of the Knoevenagel Intermediate: The α,β-unsaturated nitrile can undergo self-condensation, especially at higher concentrations.
-
Mitigation: Adjust the concentration of your reactants by using more solvent or by adding the reagents slowly to the reaction mixture. Running the reaction at a lower temperature can also suppress dimerization.[11]
-
Purification Strategies:
-
Recrystallization: This is often the most effective method for purifying solid 2-aminothiophenes. Common solvents for recrystallization include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[4]
-
Column Chromatography: For oily products or solids that are difficult to recrystallize, silica gel column chromatography is a reliable method. A typical eluent system is a gradient of ethyl acetate in hexanes.[4]
-
Washing: A simple aqueous workup can help remove inorganic salts and some polar impurities. Washing the crude product with a non-polar solvent like hexanes can remove non-polar byproducts.[4]
Frequently Asked Questions (FAQs)
Q1: What is the best base for the Gewald reaction?
A1: The choice of base is substrate-dependent. For simple aldehydes and ketones, tertiary amines like triethylamine can be sufficient. However, for less reactive ketones, secondary amines such as morpholine or piperidine are generally more effective.[5] Recent studies have also shown that catalytic amounts of piperidinium borate can give excellent yields.[7]
Q2: What is the optimal temperature for the Gewald reaction?
A2: The optimal temperature depends on the reactivity of the substrates. Many Gewald reactions proceed well at room temperature or with gentle heating (40-60 °C). For challenging substrates, higher temperatures or microwave irradiation may be necessary.[4][8] However, be aware that higher temperatures can also lead to increased byproduct formation.
Q3: Can I run the Gewald reaction without a solvent?
A3: Yes, solvent-free Gewald reactions have been successfully carried out using techniques like high-speed ball milling.[5] This approach is not only environmentally friendly but can also lead to faster reaction times and, in some cases, improved yields.
Q4: My product is a dark, tarry substance. What went wrong?
A4: The formation of a dark, intractable material often indicates polymerization or decomposition. This can be caused by excessive heat, incorrect stoichiometry, or highly reactive starting materials. Try running the reaction at a lower temperature, using a higher dilution, or adding the reagents more slowly.
Experimental Protocols
Protocol 1: General One-Pot Synthesis of 2-Aminothiophenes (Conventional Heating)
This protocol is a general guideline and may require optimization for your specific substrates.
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (10 mmol, 1.0 equiv), the active methylene compound (10 mmol, 1.0 equiv), and elemental sulfur (12 mmol, 1.2 equiv).[4]
-
Add a suitable solvent, such as ethanol or methanol (20-30 mL).
-
Add the base (e.g., morpholine or piperidine, 10-20 mol%).
-
Stir the reaction mixture at room temperature or heat to 40-50 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry.
-
If no precipitate forms, pour the reaction mixture into ice-cold water and stir until a precipitate forms. Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.[4]
Protocol 2: Microwave-Assisted Gewald Synthesis
This method can significantly reduce reaction times.[8][12][13]
-
In a microwave-safe reaction vessel, combine the carbonyl compound (1 mmol, 1.0 equiv), the active methylene compound (1.1 mmol, 1.1 equiv), elemental sulfur (1.1 mmol, 1.1 equiv), and a suitable base (e.g., pyrrolidine, 1 mmol, 1.0 equiv).[14]
-
Add a high-boiling polar solvent such as DMF (3 mL).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 50-120 °C) for a short period (typically 5-30 minutes).[12][14]
-
After cooling, extract the product with a suitable solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel.[14]
Data Presentation: The Impact of Reaction Parameters
The following tables summarize the effect of different catalysts and solvents on the Gewald reaction, providing a basis for your optimization efforts.
Table 1: Effect of Catalyst on the Synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile *
| Entry | Catalyst (mol%) | Time | Yield (%) | Reference |
| 1 | None | >24 h | No Reaction | [13] |
| 2 | Pyrrolidinium borate (20) | 45 min | 85 | [13] |
| 3 | Piperidinium borate (20) | 30 min | 96 | [13] |
| 4 | Morpholinium borate (20) | 60 min | 82 | [13] |
*Reaction conditions: Cyclohexanone (1 equiv), malononitrile (1 equiv), sulfur (1 equiv), EtOH/H₂O (9:1), 100 °C.[13]
Table 2: Effect of Solvent on the Gewald Reaction of Cyclohexanone and Malononitrile *
| Entry | Solvent | Time | Yield (%) | Reference |
| 1 | Water | 12 h | 65 | [7] |
| 2 | Methanol | 4 h | 88 | [7] |
| 3 | Ethanol | 3 h | 92 | [7] |
| 4 | Acetonitrile | 5 h | 85 | [7] |
| 5 | DMF | 2 h | 95 | [7] |
*Reaction conditions: Cyclohexanone (1 equiv), malononitrile (1 equiv), sulfur (1.2 equiv), piperidine (20 mol%), 50 °C.
References
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. Gewald Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. ijert.org [ijert.org]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. ijert.org [ijert.org]
- 13. benchchem.com [benchchem.com]
- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Technical Support Center: Synthesis of Polysubstituted Thiophenes
Welcome to the technical support center for the synthesis of polysubstituted thiophenes. This guide is designed for researchers, medicinal chemists, and materials scientists who encounter challenges in the preparation of these vital heterocyclic compounds. Thiophene cores are ubiquitous in pharmaceuticals, agrochemicals, and organic electronic materials, yet their synthesis can be fraught with difficulties, particularly concerning substitution patterns.
This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides, organized by common synthetic challenges. We will delve into the causality behind experimental outcomes and provide actionable, field-proven advice to overcome these hurdles.
Section 1: Controlling Regioselectivity in Thiophene Functionalization
Controlling the position of substituents on the thiophene ring is arguably the most significant challenge in this area of synthesis. The inherent electronic properties of the thiophene ring often lead to mixtures of isomers, complicating purification and reducing yields.
FAQ 1.1: My direct electrophilic substitution on a 3-substituted thiophene is giving a mixture of C2 and C5 products. How can I favor C5 substitution?
Answer: This is a classic regioselectivity problem. The C2 and C5 positions (α-positions) of thiophene are significantly more reactive towards electrophiles than the C3 and C4 positions (β-positions). In a 3-substituted thiophene, the C2 position is often slightly more reactive than the C5 position due to electronic and steric factors, leading to mixtures.[1][2] Achieving C5 selectivity requires overcoming this slight intrinsic preference.
Troubleshooting Strategies:
-
Utilize Bulky Reagents: The use of sterically hindered reagents can favor substitution at the less hindered C5 position. For instance, in palladium-catalyzed direct C-H arylations, employing a congested aryl bromide as the coupling partner can dramatically shift the selectivity in favor of the C5 product.[1][2] The catalyst complex or the electrophile itself will preferentially approach the more accessible C5 carbon.
-
Employ a Blocking Group: A powerful and reliable strategy is to temporarily block the more reactive C2 position. A removable group, such as a bromo or ester substituent, can be installed at C2, directing the desired functionalization to the C5 position.[3][4] This group can then be removed in a subsequent step. This multi-step approach often proves more efficient than trying to control selectivity in a single, problematic step.
-
Directed ortho-Metalation (DoM): If your thiophene contains a directing metalation group (DMG), you can use this to your advantage. While typically used for β-functionalization, strategic placement of a DMG can influence α-selectivity. For example, an ester group at C2 has been shown to direct iodination to the C3 position, showcasing the power of directing groups to override inherent reactivity.[5]
Workflow Diagram: Strategies for C5-Selective Arylation
Caption: Logical workflow for overcoming C2/C5 isomer mixtures.
Section 2: Troubleshooting Condensation & Cyclization Reactions
Ring-forming reactions are fundamental to thiophene synthesis. However, these multicomponent reactions can be prone to low yields, side-product formation, and unexpected regiochemical outcomes.
FAQ 2.1: My Gewald reaction is giving a low yield. What are the most common causes and how can I fix them?
Answer: The Gewald reaction, a multicomponent condensation of a ketone/aldehyde, an α-cyanoester, and elemental sulfur, is a workhorse for synthesizing 2-aminothiophenes.[6][7] Low yields can often be traced back to one of three areas: the initial condensation, the sulfur addition/cyclization, or reaction conditions.
Troubleshooting Checklist:
-
The Knoevenagel Condensation: The reaction begins with a Knoevenagel condensation between the carbonyl compound and the active methylene compound.[6][8] If this initial step is inefficient, the overall yield will be poor.
-
Check Your Base: Ensure the base (often a morpholine or diethylamine) is of good quality and used in the correct stoichiometry.
-
Water Removal: This is a condensation reaction, meaning water is produced. If not removed, it can inhibit the reaction. While not always necessary, performing the reaction in a solvent that allows for azeotropic removal of water with a Dean-Stark trap can improve yields.
-
Microwave Irradiation: The use of microwave irradiation has been shown to significantly improve both reaction times and yields for the Gewald reaction by efficiently driving the condensation and cyclization steps.[6]
-
-
Sulfur Reactivity & Addition: Elemental sulfur (S8) needs to be activated to participate in the reaction.
-
Solvent Choice: The reaction is typically run in polar solvents like ethanol, methanol, or DMF, which help to solubilize the intermediates.
-
Temperature: The reaction often requires heating (reflux) to facilitate the sulfur addition and subsequent cyclization/aromatization. Ensure your reaction temperature is adequate.
-
-
Purity of Reagents: This is a critical but often overlooked factor.
-
Carbonyl Compound: Ensure your aldehyde or ketone is free from acidic impurities or oxidized byproducts.
-
α-Cyanoester: The quality of the active methylene compound is crucial. Use a freshly opened bottle or purify it before use.
-
Data Table: Effect of Conditions on Gewald Reaction Yield
The following table summarizes typical outcomes based on experimental variables.
| Parameter | Common Condition | Troubleshooting Adjustment | Expected Outcome | Reference |
| Catalyst/Base | Morpholine | Use a stronger base like sodium ethoxide for less reactive ketones. | Increased rate of initial condensation. | [9] |
| Temperature | Reflux (e.g., Ethanol, 78°C) | Switch to microwave irradiation (100-140°C). | Reduced reaction time and often higher yield. | [6] |
| Solvent | Ethanol | Use a higher boiling solvent like DMF or dioxane. | Better solubility of intermediates, higher reaction temp. | [7] |
| Water | No removal | Use a Dean-Stark trap with a suitable solvent (e.g., toluene). | Drives Knoevenagel equilibrium towards the product. | [6][8] |
FAQ 2.2: I am attempting a Fiessel-Ciamician modification (or related pyrrole-to-pyridine ring expansion) and getting low yields of the desired halogenated pyridine. What is happening?
Answer: The classic Ciamician-Dennstedt rearrangement involves the reaction of pyrrole with chloroform or other haloforms under basic conditions to yield a 3-halopyridine.[10] This reaction is notorious for low yields and functional group intolerance. The core issue is the generation of a dihalocarbene, which is the reactive species for the ring expansion.
Troubleshooting Strategies:
-
Carbene Precursor: The traditional use of haloform and a strong base is often inefficient. Modern protocols utilize pre-formed carbene precursors, such as α-chlorodiazirines, which can be generated from commercially available amidinium salts.[10] These precursors thermally decompose to give the desired carbene under much milder and more controlled conditions, leading to significantly higher yields.
-
Base Selection: The choice of base is critical. Strong bases can lead to side reactions. In modern protocols, inorganic bases like sodium carbonate have been found to be effective, potentially by scavenging chloride ions that can inhibit the reaction.[10]
-
Side Reactions: Be aware of competing reaction pathways. A major side reaction in the classic protocol is the Reimer-Tiemann formylation, which can consume starting material and complicate purification.[10] Using a modern carbene precursor largely circumvents this issue.
Section 3: Purification and Characterization
Even a successful reaction can be undermined by difficulties in isolating the desired product. Polysubstituted thiophenes, particularly isomers, often present significant purification challenges.
FAQ 3.1: I have a mixture of regioisomers that are inseparable by standard column chromatography. What are my options?
Answer: This is a very common and frustrating problem. When isomers have nearly identical polarities, standard silica gel chromatography is often insufficient.
Advanced Purification Techniques:
-
High-Performance Liquid Chromatography (HPLC): Preparative reverse-phase or normal-phase HPLC is the gold standard for separating difficult isomers. Experiment with different solvent systems (e.g., acetonitrile/water, hexane/isopropanol) and column phases (C18, cyano, phenyl) to find optimal separation conditions.
-
Fractional Crystallization: If your product is a solid, fractional crystallization can be a highly effective and scalable purification method.[11] This requires systematically screening different solvent systems to find one where the desired isomer is significantly less soluble than the undesired ones. A solvent/anti-solvent system is often effective.
-
Derivatization: In some cases, you can selectively react one isomer to dramatically change its physical properties.[11] For example, if one isomer contains a free hydroxyl or amine group, it can be protected or converted into a more polar derivative (e.g., an ester or amide). This new derivative can then be easily separated by chromatography, after which the protecting group is removed to yield the pure desired isomer.
Protocol: General Procedure for Directed ortho-Metalation of a Benzothiophene
This protocol provides a general framework for regioselective lithiation and quenching, a key technique for controlled functionalization.[11]
Safety Note: This procedure uses pyrophoric reagents (n-BuLi or s-BuLi) and must be performed under an inert atmosphere (Nitrogen or Argon) with appropriate personal protective equipment.
Materials:
-
Substituted (benzo)thiophene (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium or sec-Butyllithium (1.1 eq)
-
Electrophile (e.g., TMSCl, I2, DMF) (1.2 - 1.5 eq)
-
Saturated aqueous NH4Cl solution
Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a septum under vacuum and backfill with an inert gas.
-
Dissolution: Dissolve the substituted (benzo)thiophene starting material in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add the butyllithium reagent dropwise via syringe. Stir the reaction mixture at -78 °C for 1-2 hours. A color change often indicates the formation of the lithiated species.
-
Electrophilic Quench: Add the chosen electrophile dropwise to the reaction mixture, maintaining the temperature at -78 °C. Stir for an additional 1-3 hours at this temperature.
-
Workup: Slowly quench the reaction at -78 °C by adding saturated aqueous NH4Cl solution.
-
Extraction: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add an organic solvent (e.g., ethyl acetate or diethyl ether), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography, crystallization, or distillation.
References
- 1. BJOC - Hindered aryl bromides for regioselective palladium-catalysed direct arylation at less favourable C5-carbon of 3-substituted thiophenes [beilstein-journals.org]
- 2. Hindered aryl bromides for regioselective palladium-catalysed direct arylation at less favourable C5-carbon of 3-substituted thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regiocontroled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives using a bromo-substituent as blocking group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Regiocontroled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives using a bromo-substituent as blocking group [beilstein-journals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Gewald reaction - Wikipedia [en.wikipedia.org]
- 7. Gewald Reaction [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. quod.lib.umich.edu [quod.lib.umich.edu]
- 10. Carbon Atom Insertion into Pyrroles and Indoles Promoted by Chlorodiazirines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
Welcome to the technical support center for 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (CAS 4651-91-6). This versatile heterocyclic compound is a critical building block in medicinal chemistry and material science, frequently synthesized via the Gewald reaction.[1] Achieving high purity is paramount for successful downstream applications and reproducible results.
This guide is designed for researchers and drug development professionals. It moves beyond simple protocols to explain the why behind each step, empowering you to troubleshoot and adapt these methods to your specific experimental context.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Q1: My crude product is a dark, sticky oil instead of a solid. What went wrong?
A1: This is a frequent issue, typically arising from residual starting materials or the basic catalyst used in the Gewald synthesis (e.g., morpholine, diethylamine).[1][2] Unreacted sulfur and cyclohexanone can also contribute to the oily consistency.
-
Causality: The amine catalyst is basic and can form salts or remain as a viscous liquid. Excess cyclohexanone is a low-melting oily substance. These impurities prevent the product from crystallizing effectively.
-
Troubleshooting Steps:
-
Acid Wash: Before concentrating the reaction mixture, perform a liquid-liquid extraction. Dilute the mixture with a suitable organic solvent (like ethyl acetate) and wash with a dilute acid (e.g., 1M HCl) to protonate and remove the basic catalyst into the aqueous layer.
-
Water & Brine Wash: Follow the acid wash with a water wash and then a brine wash to remove any remaining water-soluble impurities and salts.
-
Trituration: After evaporating the solvent, if the product is still oily, try trituration. Add a small amount of a cold, non-polar solvent in which your product is poorly soluble (e.g., hexanes or diethyl ether). Stir vigorously. The impurities may dissolve, allowing your product to solidify. The resulting solid can then be filtered.
-
Q2: After purification, my product is a yellow or off-white solid, but TLC shows only one spot. Is it pure?
A2: A single TLC spot is a good indicator of purity but not definitive. The yellow coloration often points to trace, highly conjugated impurities or residual metals that may not be visible on TLC or co-elute with your product in the chosen solvent system.[3]
-
Causality: Compounds with extended pi systems can be intensely colored, and even trace amounts can discolor a bulk sample. If a palladium catalyst was used in a preceding synthetic step, trace metal contamination can also impart color.[3]
-
Troubleshooting Steps:
-
Activated Carbon Treatment: During recrystallization, add a small amount (1-2% by weight) of activated charcoal to the hot solution. The charcoal will adsorb the colored impurities. Hot filter the solution through a pad of Celite to remove the charcoal, then allow the filtrate to cool and crystallize.
-
Silica Plug Filtration: Dissolve the product in a minimal amount of a moderately polar solvent (e.g., dichloromethane) and pass it through a short column ("plug") of silica gel, eluting with the same solvent. Polar, colored impurities may stick to the top of the silica, while your less polar product passes through.
-
Re-evaluate TLC: Try running the TLC in several different solvent systems with varying polarities to see if you can resolve the impurity from your main spot.
-
Q3: My recrystallization yield is extremely low. How can I improve it?
A3: Low yield is typically due to using a solvent that is too effective at dissolving your compound, even at low temperatures, or cooling the solution too rapidly.
-
Causality: The goal of recrystallization is to identify a solvent that dissolves the compound when hot but not when cold. If solubility remains high upon cooling, the product will stay in the mother liquor. Rapid cooling can cause the product to "crash out" as a fine powder, trapping impurities and leading to lower recovery of pure crystals.
-
Troubleshooting Steps:
-
Optimize the Solvent System: If a single solvent isn't working, use a binary solvent system. Dissolve your compound in a minimum amount of a "good" hot solvent (e.g., ethanol). Then, slowly add a "poor" solvent (an anti-solvent, like water) dropwise at the boiling point until the solution just begins to turn cloudy (the saturation point). Add a drop or two of the good solvent to redissolve the precipitate, then remove from heat and allow to cool slowly. This method is highly effective for this compound.[2]
-
Ensure Slow Cooling: After dissolving, insulate the flask to ensure slow cooling to room temperature. Once at room temperature, place it in an ice bath or refrigerator to maximize crystal formation.
-
Minimize Transfer Loss: Use a minimal number of transfer steps. When filtering, wash the collected crystals with a small amount of ice-cold recrystallization solvent to wash away the impurity-laden mother liquor without dissolving the product.
-
Q4: TLC of my crude product shows multiple spots. Which purification method should I choose?
A4: When multiple components are present, especially if they have different polarities, column chromatography is the most effective purification method.[4] Recrystallization is unlikely to remove impurities with solubilities similar to your product.
-
Decision Workflow:
Caption: Decision tree for selecting a purification method.
Detailed Purification Protocols
Protocol 1: Recrystallization
This is the preferred method for removing minor impurities, especially when the crude product is already a solid.
Solvent Selection:
| Solvent System | Rationale & Source |
|---|---|
| Benzene | Reported to give good quality crystals.[5] Use with caution in a well-ventilated fume hood due to toxicity. |
| Absolute Ethanol | A common and effective solvent for this class of compounds.[6] |
| Ethanol/Water | An excellent binary system that allows for fine-tuning of solubility.[2] |
Step-by-Step Procedure (Ethanol/Water System):
-
Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of hot ethanol to the flask while stirring and heating until the solid just dissolves.
-
Continue heating and add deionized water dropwise until the solution becomes persistently turbid.
-
Add 1-2 drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystallization.
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small portion of ice-cold ethanol/water mixture.
-
Dry the crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography
Use this method for separating mixtures with multiple components visible on TLC.[4][7]
Workflow Diagram:
Caption: Standard workflow for flash column chromatography.
Step-by-Step Procedure:
-
Eluent Selection: Develop a solvent system using TLC (e.g., Hexane:Ethyl Acetate). The ideal system will give your product an Rf value of ~0.25-0.35 and show good separation from all impurities.
-
Column Packing:
-
Place a small cotton or glass wool plug at the bottom of a glass column. Add a thin layer of sand.
-
Prepare a slurry of silica gel in your chosen eluent. Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.
-
Add another thin layer of sand on top of the packed silica.
-
-
Sample Loading:
-
Wet Loading: Dissolve your crude product in the absolute minimum amount of eluent and carefully pipette it onto the top layer of sand.[7]
-
Dry Loading: Dissolve your crude product in a volatile solvent (like DCM), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column. This method often gives better resolution.
-
-
Elution and Collection:
-
Carefully add the eluent to the column and apply pressure (using a pump or bulb) to begin elution.
-
Collect the eluting solvent in a series of test tubes or flasks (these are your "fractions").
-
-
Monitoring and Isolation:
-
Spot every few fractions onto a TLC plate to determine which ones contain your pure product.
-
Combine the pure fractions into a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified compound.
-
References
- 1. 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. 2-(2-Nitroanilino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
Navigating the Labyrinth of Aminothiophene Synthesis: A Technical Support Guide
Welcome to the technical support center for the synthesis of aminothiophenes. This guide is designed for researchers, scientists, and drug development professionals who are actively working with or planning to explore the synthesis of these versatile heterocyclic scaffolds. As a cornerstone in medicinal chemistry and materials science, the successful synthesis of aminothiophenes is often a critical step in discovery and development pipelines. However, like any powerful chemical transformation, the journey from starting materials to the desired product can be fraught with challenges, primarily in the form of side reactions that can diminish yields, complicate purification, and ultimately hinder progress.
This document moves beyond a simple recitation of protocols. It is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address the common issues encountered in the laboratory. We will delve into the causality behind these experimental challenges, offering not just solutions but a deeper understanding of the underlying chemical principles. Every recommendation is grounded in established literature and practical field experience to ensure the integrity and reproducibility of your work.
The Gewald Reaction: A Powerful Tool and Its Common Pitfalls
The Gewald multicomponent reaction is arguably the most prevalent and versatile method for synthesizing polysubstituted 2-aminothiophenes.[1][2][3] Its popularity stems from the use of readily available starting materials—a carbonyl compound, an active methylene nitrile, and elemental sulfur—in a one-pot synthesis.[1][2] While elegant in its conception, the reaction's success is highly dependent on a delicate balance of reaction conditions. Deviations can lead to a number of predictable, yet frustrating, side reactions.
Troubleshooting Guide: Common Issues in Gewald Aminothiophene Synthesis
This section is designed to address specific problems you may be facing in your experiments. Each issue is presented in a question-and-answer format, followed by a detailed explanation and actionable troubleshooting steps.
Issue 1: Low or No Yield of the Desired 2-Aminothiophene
Q: I've followed the standard Gewald protocol, but my reaction has resulted in a very low yield, or in some cases, no product at all. What are the likely causes and how can I rectify this?
A: This is a common and often multifaceted problem. The root cause can typically be traced back to one of three key stages of the reaction: the initial Knoevenagel-Cope condensation, the reactivity of the sulfur, or steric hindrance from your starting materials.[4]
Possible Cause 1: Inefficient Knoevenagel-Cope Condensation. The first step of the Gewald reaction is a base-catalyzed condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[2][5][6] If this step is inefficient, the entire reaction cascade will be stalled.
-
Troubleshooting Steps:
-
Base Selection: The choice of base is critical.[4] For less reactive ketones, a stronger base may be required. Consider screening common bases such as piperidine, morpholine, or triethylamine.[4] In some instances, a catalytic amount of a conjugate acid-base pair, like piperidinium borate, can be effective.[7]
-
Water Removal: The condensation step produces water, which can inhibit the reaction equilibrium.[4] For stubborn reactions, consider using a Dean-Stark apparatus to remove water azeotropically or adding a dehydrating agent.[4]
-
Possible Cause 2: Poor Sulfur Solubility or Reactivity. Elemental sulfur (S8) can be challenging to dissolve and activate in common organic solvents.
-
Troubleshooting Steps:
-
Solvent Choice: Polar solvents like ethanol, methanol, or dimethylformamide (DMF) are generally preferred as they enhance the solubility and reactivity of sulfur.[4]
-
Temperature Optimization: Gently heating the reaction mixture, typically to a range of 40-60 °C, can significantly improve the reactivity of sulfur.[4] However, be cautious, as excessive heat can promote side reactions.[4]
-
Alternative Sulfur Sources: In some cases, using a more reactive sulfur source, such as sodium polysulfide, can be beneficial, especially in aqueous media.[8]
-
Possible Cause 3: Steric Hindrance. Sterically hindered ketones or aldehydes can significantly slow down the initial condensation and subsequent cyclization steps.
-
Troubleshooting Steps:
-
Two-Step Procedure: For sterically demanding substrates, a two-step approach is often more effective.[4] First, isolate the α,β-unsaturated nitrile from the Knoevenagel-Cope condensation. Then, in a separate step, react it with sulfur and the base.[4]
-
Microwave Irradiation: Microwave-assisted synthesis has been shown to improve yields and dramatically reduce reaction times, particularly for challenging substrates.[2][4]
-
Possible Cause 4: Incorrect Stoichiometry or Reagent Purity.
-
Troubleshooting Steps:
-
Reagent Purity: Ensure all starting materials are pure and, where necessary, dry.
-
Accurate Measurement: Precisely measure all reagents to ensure the correct stoichiometric ratios.
-
Issue 2: The Major Product is a Dimer or Polymeric Material, Not the Aminothiophene.
Q: My reaction has produced a significant amount of an insoluble, high-molecular-weight material, and I'm struggling to isolate my target aminothiophene. What is happening?
A: You are likely observing the dimerization or polymerization of the α,β-unsaturated nitrile intermediate.[4][9][10] This is a known side reaction in the Gewald synthesis, particularly when the cyclization step is slow.[9][10]
-
Causality: The α,β-unsaturated nitrile is an excellent Michael acceptor and can react with another molecule of the enolate of the active methylene nitrile, leading to dimerization or polymerization. This pathway competes directly with the desired reaction of the intermediate with sulfur.
-
Troubleshooting Steps:
-
Adjust Reagent Concentration: High concentrations of the starting materials can favor intermolecular side reactions. Try running the reaction at a lower concentration.
-
Modify the Rate of Addition: Instead of adding all reagents at once, consider the slow, dropwise addition of the carbonyl compound to the mixture of the active methylene nitrile, sulfur, and base. This keeps the concentration of the α,β-unsaturated nitrile intermediate low at any given time, favoring the intramolecular cyclization.
-
Optimize the Base: The choice and amount of base can influence the rate of dimerization. A less reactive base or a catalytic amount may be sufficient to promote the desired reaction without accelerating polymerization.
-
Change the Solvent: The solvent can influence the relative rates of the desired and undesired reactions. Experiment with different solvents to find one that favors the cyclization.
-
Issue 3: Difficulty in Purifying the Final Product
Q: I have obtained a product, but it is proving very difficult to purify. What are the likely impurities?
A: The most common impurities are unreacted starting materials and the stable Knoevenagel-Cope intermediate.[4]
-
Possible Impurities and Mitigation Strategies:
-
Unreacted Starting Materials: If the reaction has not gone to completion, you will have residual carbonyl and active methylene compounds.
-
Troubleshooting: Increase the reaction time, optimize the temperature, or consider a more effective catalyst.[4]
-
-
Knoevenagel-Cope Intermediate: The α,β-unsaturated nitrile may be present if the sulfur addition and cyclization are slow.[4]
-
Troubleshooting: Ensure that sufficient sulfur is present and that the reaction conditions (temperature, base) are suitable for the cyclization step.[4]
-
-
-
Purification Protocol: Recrystallization Recrystallization is often the most effective method for purifying solid 2-aminothiophenes.[4]
-
Solvent Screening: Common solvents for recrystallization include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[4]
-
Procedure:
-
Dissolve the crude product in a minimum amount of the hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
If necessary, further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
-
-
Visualizing Reaction Pathways and Troubleshooting
To aid in understanding the complex interplay of factors in aminothiophene synthesis, the following diagrams illustrate the key reaction pathways and a logical troubleshooting workflow.
Caption: The Gewald reaction pathway and a common side reaction.
Caption: A logical workflow for troubleshooting low product yields.
Summary of Key Parameters and Recommendations
| Parameter | Recommendation | Rationale |
| Base | Screen secondary (piperidine, morpholine) or tertiary (triethylamine) amines.[4] | The strength and type of base can significantly impact the rate of the initial condensation step. |
| Solvent | Use polar solvents like ethanol, methanol, or DMF.[4] | These solvents improve the solubility and reactivity of elemental sulfur. |
| Temperature | Gently heat to 40-60 °C.[4] | Increases sulfur reactivity, but excessive heat can lead to side reactions. |
| Concentration | Moderate to low concentrations are preferred. | High concentrations can favor intermolecular side reactions like dimerization. |
| For Hindered Substrates | Consider a two-step protocol or microwave-assisted synthesis.[4] | These methods can overcome the kinetic barriers associated with sterically demanding starting materials. |
This technical support guide provides a starting point for addressing common challenges in the synthesis of aminothiophenes. By understanding the underlying mechanisms of both the desired reaction and the potential side reactions, researchers can make informed decisions to optimize their synthetic protocols, leading to higher yields, easier purifications, and ultimately, accelerated research outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. Gewald Reaction [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. "Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental" by Jyoti Sharma and Pier Alexandre Champagne [digitalcommons.njit.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. d-nb.info [d-nb.info]
- 8. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. quod.lib.umich.edu [quod.lib.umich.edu]
Technical Support Center: Troubleshooting Aminothiophene Reaction Mechanisms
Welcome to the technical support center for aminothiophene synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize 2-aminothiophenes as critical building blocks. These five-membered heterocyclic scaffolds are foundational in numerous pharmacologically active compounds, from antiviral to anticancer agents.[1][2][3][4]
Our focus is to move beyond simple procedural lists and provide a deeper, mechanism-centric understanding of the popular Gewald multicomponent reaction. By understanding the why behind each step, you can more effectively diagnose issues, optimize conditions, and validate your results. This guide is structured as a dynamic resource, addressing the common challenges encountered in the lab through a practical question-and-answer format.
Section 1: The Gewald Reaction at a Glance
The Gewald reaction is a one-pot synthesis that combines a carbonyl compound (ketone or aldehyde), an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a base to form a polysubstituted 2-aminothiophene.[5][6] Its versatility, operational simplicity, and use of readily available starting materials have made it a cornerstone of heterocyclic chemistry.[2][7]
Caption: General scheme of the Gewald three-component reaction.
Common Reagents and Conditions
The selection of reagents is critical and directly influences reaction outcomes. The table below summarizes common choices.
| Component | Examples | Role & Considerations |
| Carbonyl Compound | Cyclohexanone, Acetone, Benzaldehyde | Determines the substitution pattern at the C4 and C5 positions of the thiophene ring. Sterically hindered ketones may require modified protocols.[8] |
| Active Methylene | Malononitrile, Ethyl Cyanoacetate | Provides the C2-amine and the C3-substituent (e.g., -CN, -COOEt). The acidity of the methylene protons affects reactivity. |
| Sulfur Source | Elemental Sulfur (S₈) | The primary source of the thiophene sulfur atom. Its solubility can be a limiting factor.[8] Sodium polysulfides are a water-soluble alternative.[9] |
| Base Catalyst | Morpholine, Piperidine, Triethylamine | Crucial for catalyzing the initial Knoevenagel condensation.[8][10] The choice of base can significantly impact reaction rate and yield.[8] |
| Solvent | Ethanol, Methanol, DMF, Water, PEG-600 | Affects the solubility of sulfur and intermediates. Polar solvents are generally preferred.[8] Green chemistry approaches often use water or PEG.[1] |
Section 2: Core Mechanism Explained
A robust troubleshooting strategy is built upon a solid mechanistic foundation. The Gewald reaction is not a single transformation but a sequence of distinct steps, each with its own equilibrium and potential for failure.[6] A recent comprehensive computational study has further elucidated the complex role of sulfur and polysulfide intermediates.[11][12][13]
Caption: The multi-step mechanism of the Gewald reaction.
-
Knoevenagel Condensation: The reaction begins with a base-catalyzed condensation between the carbonyl compound and the active methylene nitrile.[5] This step forms a stable α,β-unsaturated nitrile intermediate and releases a molecule of water. Causality: This step is often reversible. The removal of water can drive the reaction forward. If this step is slow or inefficient, the entire sequence will fail.[8]
-
Michael Addition of Sulfur: The α,β-unsaturated nitrile is deprotonated by the base to form a carbanion, which then attacks the elemental sulfur ring (S₈), opening it to form a thiolate intermediate.[11][12] Causality: The solubility and reactivity of sulfur are paramount here. If sulfur is not sufficiently activated or dissolved, this step will be the bottleneck.[8]
-
Cyclization and Aromatization: The thiolate anion attacks the nitrile group in an intramolecular fashion, forming a five-membered dihydrothiophene ring.[11] A subsequent tautomerization (proton shift) leads to the stable, aromatic 2-aminothiophene product, which is the thermodynamic driving force for the entire process.[12][13]
Section 3: Troubleshooting Guide (Q&A Format)
This section addresses the most common experimental failures in a direct question-and-answer format.
Q1: My reaction has a low or no yield. What are the likely causes and how do I fix it?
A: Low or zero yield is the most frequent issue and can almost always be traced back to a problem in one of the initial mechanistic steps. Systematically investigate the following possibilities.
Caption: A logical workflow for troubleshooting low-yield reactions.
| Possible Cause | Diagnosis & Explanation | Recommended Solutions |
| Inefficient Knoevenagel Condensation | The condensation is the first crucial step. If it fails, nothing else can proceed. Less reactive ketones may struggle to condense. The water produced can also inhibit the reaction.[8] You can monitor the reaction by TLC to see if the α,β-unsaturated nitrile intermediate is forming. | Base Selection: Screen bases. Piperidine or morpholine are often more effective than triethylamine.[8][10] Water Removal: Use a Dean-Stark apparatus or add a dehydrating agent like molecular sieves.[8] |
| Poor Sulfur Reactivity | Elemental sulfur exists as a stable S₈ crown and can be difficult to dissolve and activate. Poor solubility in the chosen solvent is a common culprit. | Solvent Choice: Switch to a more polar aprotic solvent like DMF or use co-solvents to improve sulfur solubility.[8] Temperature: Gently heat the reaction to 40-60°C.[8] Caution: Excessive heat can lead to unwanted side reactions. |
| Steric Hindrance | Bulky substituents on the ketone or nitrile can slow down both the initial condensation and the final cyclization steps. | Two-Step Protocol: Isolate the α,β-unsaturated nitrile intermediate first, then react it with sulfur and base in a separate step. This often provides higher yields for challenging substrates.[8] Microwave Assistance: Microwave irradiation can significantly reduce reaction times and improve yields, especially for hindered systems.[5][8][14] |
| Incorrect Stoichiometry or Purity | Basic errors in measurement or the use of impure/wet reagents can halt the reaction. | Verify Purity: Ensure all starting materials are pure and dry. Characterize them if they are from an old stock.[8] Measure Carefully: Precisely measure all reagents according to the validated protocol. |
Q2: My reaction is messy, with many byproducts. How can I improve selectivity and simplify purification?
A: A complex crude product mixture indicates that side reactions are competing with the main Gewald pathway. The most common byproducts are unreacted starting materials, the Knoevenagel intermediate, and polymers from self-condensation.[8]
-
Unreacted Starting Materials: This points to an incomplete reaction. The solution is to address the low-yield issues described in Q1 (e.g., increase reaction time, optimize temperature, or use a more effective catalyst).[8]
-
Knoevenagel Intermediate Buildup: If you observe a significant amount of the α,β-unsaturated nitrile, it means the sulfur addition and/or cyclization steps are slow. Ensure sulfur is fully dissolved and that the base is strong enough to deprotonate the intermediate to initiate the attack on sulfur.
-
Dimerization/Polymerization: This often occurs at higher temperatures or concentrations. Try running the reaction at a lower temperature or under more dilute conditions. Modifying the rate of reagent addition can also mitigate self-condensation.[8]
Q3: I'm having difficulty purifying my 2-aminothiophene product. What are the best practices?
A: Purification can be challenging due to the similar polarities of the product and certain byproducts.
-
Work-up: After the reaction, a common procedure is to pour the mixture into ice-water. The product often precipitates and can be collected by filtration. An acidic wash can help remove any remaining basic catalyst.
-
Recrystallization: This is the most common and effective method for purifying solid 2-aminothiophenes.[1]
-
Silica Gel Chromatography: If recrystallization fails to yield pure material, column chromatography is the next step.[1] Use a non-polar/polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity to elute your product. Monitor fractions carefully by TLC.
Q4: Can I use alternative, "greener" conditions for my synthesis?
A: Absolutely. There is significant research into making the Gewald reaction more environmentally friendly.[1]
-
Alternative Solvents: Reactions have been successfully performed in water[9] and PEG-600[1], often with ultrasound activation to facilitate mixing and reaction rates.
-
Catalyst-Free Conditions: Some protocols using sodium polysulfide in water can proceed without an additional base catalyst.[9]
-
Mechanochemistry: High-speed ball milling allows the reaction to be performed under solvent-free conditions, reducing waste significantly.[1][15]
-
Energy Sources: As mentioned, microwave irradiation is a well-established method for improving energy efficiency and reducing reaction times.[14][16][17]
Section 4: Experimental Protocols
These protocols provide a validated starting point for your experiments. Always perform a thorough risk assessment before beginning any new procedure.
Protocol 1: Standard One-Pot Gewald Synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
-
Reagent Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexanone (10 mmol, 1 eq.), malononitrile (10 mmol, 1 eq.), and ethanol (30 mL).
-
Catalyst & Sulfur Addition: To the stirred solution, add morpholine (10 mmol, 1 eq.) followed by elemental sulfur (10 mmol, 1 eq.).
-
Reaction: Heat the mixture to a gentle reflux (approximately 50-60°C) and stir for 2-3 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the contents into 100 mL of ice-cold water with stirring.
-
Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash the filter cake with cold water, and then with a small amount of cold ethanol to remove impurities.
-
Drying: Dry the crude product in a vacuum oven. The product can then be purified further by recrystallization.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Place a small amount of the crude product in a test tube and add a few drops of a potential solvent (e.g., ethanol). If it dissolves immediately at room temperature, the solvent is too polar. If it doesn't dissolve even upon heating, the solvent is not polar enough. The ideal solvent dissolves the product when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of the ice-cold solvent, and dry thoroughly.
-
Validation: Confirm the purity of the final product by measuring its melting point and running spectroscopic analyses (NMR, IR, MS).[18]
Section 5: Frequently Asked Questions (FAQs)
-
Q: What is the best base for the Gewald reaction?
-
A: There is no single "best" base; the optimal choice is substrate-dependent.[8] For simple ketones, triethylamine may suffice. For more challenging substrates, secondary amines like morpholine or piperidine are generally more effective as they are better catalysts for the Knoevenagel condensation.[10]
-
-
Q: How do I know if the Knoevenagel condensation is the rate-limiting step?
-
A: The most direct way is to monitor the reaction by Thin Layer Chromatography (TLC). Spot the starting ketone, the active nitrile, and the reaction mixture over time. If you see the starting materials disappear while a new, intermediate spot (the α,β-unsaturated nitrile) appears and persists without significant product formation, the subsequent sulfur addition or cyclization is likely the slow step. If the starting materials remain largely unreacted, the initial condensation is the bottleneck.
-
-
Q: Is elemental sulfur the only sulfur source?
-
Q: How stable are 2-aminothiophene products?
-
A: Generally, 2-aminothiophenes are chemically stable, aromatic compounds.[3] However, like many amines, they can be sensitive to oxidation over long periods, especially if impure. It is best practice to store purified products under an inert atmosphere (nitrogen or argon) in a cool, dark place.
-
References
- 1. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. d-nb.info [d-nb.info]
- 11. chemrxiv.org [chemrxiv.org]
- 12. "Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental" by Jyoti Sharma and Pier Alexandre Champagne [digitalcommons.njit.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. sciforum.net [sciforum.net]
- 16. quod.lib.umich.edu [quod.lib.umich.edu]
- 17. Gewald Reaction [organic-chemistry.org]
- 18. ijpbs.com [ijpbs.com]
Catalyst Selection for Efficient Gewald Reaction: A Technical Support Center
Welcome to the Technical Support Center for the Gewald Reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on catalyst selection and troubleshooting for this versatile multicomponent reaction. Our goal is to move beyond simple protocols and offer a deeper understanding of the mechanistic principles that govern catalyst efficiency, empowering you to overcome common experimental hurdles and optimize your synthesis of 2-aminothiophenes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of a catalyst in the Gewald reaction?
The Gewald reaction, a cornerstone for synthesizing polysubstituted 2-aminothiophenes, is a one-pot condensation of a carbonyl compound (ketone or aldehyde), an active methylene nitrile, and elemental sulfur.[1][2][3] The catalyst's primary and most critical role is to facilitate the initial Knoevenagel-Cope condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[2][4][5] This step is often the rate-determining step, and an efficient catalyst will significantly accelerate it.
The catalyst, typically a base, deprotonates the active methylene compound, generating a nucleophilic carbanion that then attacks the electrophilic carbonyl carbon. The choice of base can profoundly influence the reaction rate and overall yield.[5]
Q2: What are the most common types of catalysts used for the Gewald reaction?
Catalysts for the Gewald reaction can be broadly classified into two main categories: homogeneous and heterogeneous catalysts.
-
Homogeneous Catalysts: These catalysts are in the same phase as the reactants, typically a liquid.[6] Common examples include secondary amines like morpholine and piperidine, and tertiary amines such as triethylamine.[4][5][7] These are often effective due to their high miscibility and accessibility to the reactants.[8] However, their removal from the reaction mixture can be challenging, often requiring aqueous workups that can complicate product isolation.[8][9]
-
Heterogeneous Catalysts: These catalysts exist in a different phase from the reactants, usually a solid catalyst in a liquid reaction mixture.[6][10] This category has seen significant research interest due to the ease of catalyst separation (e.g., by filtration) and potential for recyclability, aligning with green chemistry principles.[9][11] Examples include:
The choice between a homogeneous and heterogeneous catalyst often depends on the specific substrates, desired reaction conditions, and considerations for process scale-up and sustainability.
Catalyst Selection and Optimization
Choosing the right catalyst is paramount for a successful Gewald reaction. The following workflow provides a systematic approach to catalyst selection and optimization.
Caption: A decision workflow for selecting and optimizing a catalyst for the Gewald reaction.
Troubleshooting Guide
Issue 1: Low to No Product Yield
A low or non-existent yield of the desired 2-aminothiophene is the most common issue encountered. Several factors can contribute to this problem.
| Possible Cause | Underlying Reason & Explanation | Recommended Troubleshooting Steps |
| Inefficient Knoevenagel-Cope Condensation | The initial condensation is often the bottleneck. If the chosen base is not strong enough to deprotonate the active methylene compound efficiently, the reaction will not proceed. The condensation also produces water, which can inhibit the reaction.[5] | Base Selection: Screen different bases. For less reactive ketones, a stronger base like piperidine may be more effective than triethylamine.[5] Consider using a conjugate acid-base pair catalyst like piperidinium borate, which has shown high efficiency.[16] Water Removal: If applicable to your solvent system, use a Dean-Stark apparatus or add a dehydrating agent like anhydrous MgSO₄. |
| Poor Sulfur Solubility or Reactivity | Elemental sulfur (S₈) can have poor solubility in some organic solvents. If the sulfur does not dissolve or react, the cyclization step to form the thiophene ring will not occur. | Solvent Choice: Use polar solvents like ethanol, methanol, or DMF to improve sulfur solubility.[5] Temperature: Gently heat the reaction mixture to 40-60 °C to enhance sulfur's reactivity.[5] Be cautious, as excessive heat can lead to unwanted side reactions. |
| Steric Hindrance in Substrates | Sterically bulky ketones or aldehydes can hinder the initial nucleophilic attack, slowing down or preventing the Knoevenagel-Cope condensation. | Two-Step Protocol: For sterically demanding substrates, a two-step approach is often more effective. First, synthesize and isolate the α,β-unsaturated nitrile intermediate. Then, in a separate step, react it with sulfur and the base.[5] Microwave Irradiation: Microwave-assisted synthesis can often overcome steric barriers by providing rapid and uniform heating, leading to improved yields and shorter reaction times.[1][2][12] |
| Catalyst Deactivation or Inefficiency | Heterogeneous catalysts can lose activity due to surface poisoning or degradation. Homogeneous catalysts can be consumed by side reactions. | Catalyst Purity & Loading: Ensure the catalyst is pure and used at the optimal loading. For heterogeneous catalysts, perform a fresh activation if necessary. Re-evaluate Catalyst Choice: If a particular catalyst consistently underperforms, consider switching to a different type (e.g., from a solid base to an amine-based catalyst or vice versa). |
Issue 2: Formation of Significant Byproducts
The presence of multiple byproducts can complicate purification and reduce the yield of the desired product.
| Possible Byproduct | Identification & Mitigation |
| Unreacted Starting Materials | Identification: Easily detected by TLC or LC-MS. Mitigation: Increase reaction time, optimize the temperature, or screen for a more efficient catalyst to drive the reaction to completion.[5] |
| Knoevenagel-Cope Intermediate | Identification: The α,β-unsaturated nitrile may be observed if the subsequent sulfur addition and cyclization are slow. Mitigation: Ensure sufficient elemental sulfur is present and that the reaction conditions (temperature, base) are adequate for the cyclization step.[5] |
| Dimerization or Polymerization Products | Identification: Can lead to a complex mixture of higher molecular weight species. Mitigation: Adjust reactant concentrations (e.g., by slow addition of one reactant), change the solvent, or lower the reaction temperature to disfavor self-condensation pathways. |
Experimental Protocols
Protocol 1: General Procedure for Gewald Reaction with a Homogeneous Catalyst (Morpholine)
This protocol is a standard starting point for exploring the Gewald reaction with a common homogeneous catalyst.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (1.0 eq.), the active methylene nitrile (1.0 eq.), and elemental sulfur (1.1 eq.).
-
Solvent Addition: Add a suitable solvent, such as ethanol or methanol (typically 5-10 mL per mmol of the carbonyl compound).
-
Catalyst Addition: Add morpholine (0.2-0.5 eq.) to the reaction mixture.
-
Reaction: Stir the mixture at 40-50 °C. Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Protocol 2: Gewald Reaction with a Heterogeneous Catalyst (ZnO Nanoparticles)
This protocol illustrates the use of a recyclable, heterogeneous catalyst.
-
Reaction Setup: In a round-bottom flask, combine the aldehyde or ketone (1.0 eq.), malononitrile (1.0 eq.), elemental sulfur (1.2 eq.), and ZnO nanoparticles (2.5 mol%).[14]
-
Solvent Conditions: This reaction can often be run under solvent-free conditions.[13][14]
-
Reaction: Heat the mixture to 100 °C with stirring for the time specified in the relevant literature (often 4-8 hours).[17] Monitor by TLC.
-
Workup and Catalyst Recovery: After cooling, add a solvent like ethyl acetate to dissolve the product. The solid ZnO catalyst can be recovered by filtration, washed with the solvent, dried, and reused.
-
Purification: The filtrate containing the product can be concentrated and purified by column chromatography.
Visualizing the Mechanism: The Role of the Base Catalyst
The following diagram illustrates the initial, base-catalyzed Knoevenagel-Cope condensation, which is the critical first step in the Gewald reaction.
Caption: The base-catalyzed Knoevenagel-Cope condensation step of the Gewald reaction.
This guide provides a foundational understanding of catalyst selection and troubleshooting for the Gewald reaction. Successful synthesis relies on a logical approach to catalyst choice, careful optimization of reaction conditions, and a systematic method for diagnosing and solving experimental challenges.
References
- 1. Gewald Reaction [organic-chemistry.org]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. Gewald_reaction [chemeurope.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. benchchem.com [benchchem.com]
- 6. chembam.com [chembam.com]
- 7. researchgate.net [researchgate.net]
- 8. ethz.ch [ethz.ch]
- 9. journals.iau.ir [journals.iau.ir]
- 10. savemyexams.com [savemyexams.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. sanad.iau.ir [sanad.iau.ir]
- 16. d-nb.info [d-nb.info]
- 17. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Tetrahydrobenzo[b]thiophenes
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the synthesis of tetrahydrobenzo[b]thiophene derivatives. This guide is designed to provide you with in-depth, field-proven insights into the critical role of solvents in this synthetic process, primarily focusing on the widely-used Gewald multicomponent reaction. We will address common experimental challenges in a practical Q&A format, explain the causality behind procedural choices, and provide validated protocols to enhance the success of your research.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Issue 1: Low Reaction Yield
Question: I am consistently obtaining low yields (<50%) in my Gewald synthesis of a 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivative. I'm using cyclohexanone, malononitrile, and sulfur. Could my choice of solvent be the primary issue?
Answer: Absolutely. Solvent selection is a critical parameter that directly influences reaction equilibrium, intermediate stability, and reagent solubility, all of which significantly impact your final yield. The Gewald reaction, a multicomponent condensation, involves several key steps, and the solvent's properties can either facilitate or hinder each one.[1][2]
Here's a breakdown of how your solvent could be the culprit and what to consider:
-
Polarity Mismatch: The reactants (ketone, active nitrile, sulfur) and the amine base have varying polarities. An ideal solvent must adequately solvate all components to ensure they are available in the solution phase to react. Commonly successful solvents are polar, such as ethanol, N,N-dimethylformamide (DMF), and even water in some green chemistry protocols.[3][4][5]
-
Influence on the Knoevenagel Condensation: The initial step is a Knoevenagel condensation between the cyclohexanone and malononitrile.[1] This step is base-catalyzed and involves charged intermediates.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents are excellent at solvating ions and can stabilize the transition states involved. Ethanol is a very common and effective choice for this reaction.[4] However, they can also form hydrogen bonds with the amine catalyst and the enolate nucleophile, which can sometimes reduce nucleophilicity and slow the reaction compared to aprotic alternatives.[6]
-
Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents excel at solvating cations while leaving anions (the nucleophiles) relatively "naked" and highly reactive.[6] Using DMF can sometimes lead to higher yields or faster reaction times, especially if the Knoevenagel condensation is the rate-limiting step.[3][7]
-
-
Sulfur Solubility and Reactivity: Elemental sulfur (S8) has limited solubility in many organic solvents. The reaction requires the opening of the S8 ring, which is often facilitated by the amine base and the reaction medium. A solvent that can better solvate sulfur species and the resulting polysulfide intermediates can improve the efficiency of the thiophene ring formation.[8]
Troubleshooting Steps:
-
Switch from a non-polar to a polar solvent. If you are using a solvent like toluene or hexane, you will almost certainly see poor results.
-
Compare a polar protic vs. a polar aprotic solvent. Run two small-scale parallel reactions, one in ethanol and one in DMF, keeping all other conditions identical. This will quickly tell you which solvent system is more favorable for your specific substrates.
-
Consider a "Green" Solvent. For certain substrates, using water or polyethylene glycol (PEG) can give excellent yields, often with the advantage of the product precipitating out for easy isolation.[3][5]
Issue 2: Slow Reaction Rate & Incomplete Conversion
Question: My reaction to form a tetrahydrobenzo[b]thiophene is taking over 24 hours and still shows significant amounts of starting material. How can I accelerate the reaction, and what role does the solvent play?
Answer: Slow reaction rates are a common frustration. While temperature is a primary lever to pull, the solvent has a profound effect on reaction kinetics.
-
Stabilization of Intermediates: As discussed, polar aprotic solvents like DMF can accelerate reactions by destabilizing the ground state of charged nucleophiles more than the transition state, effectively lowering the activation energy.
-
Microwave-Assisted Synthesis: Changing your heating method can be transformative. Microwave irradiation has been shown to dramatically reduce reaction times and improve yields for the Gewald reaction.[1][9] Solvents with a high dielectric constant (like DMF and ethanol) are particularly effective at absorbing microwave energy, leading to rapid and uniform heating. A reaction that takes 24 hours at reflux might be completed in 10-15 minutes in a microwave reactor.
-
Solvent-Free & Mechanochemical Approaches: For a truly significant rate enhancement, consider eliminating the solvent altogether. High-speed ball milling (mechanochemistry) can induce reactions between solid reactants, often with only a catalytic amount of base.[10] This method combines efficient mixing with localized heating, dramatically accelerating the synthesis.[10]
Troubleshooting Workflow for Rate Enhancement:
Caption: Decision workflow for troubleshooting slow reaction rates.
Issue 3: Side Product Formation and Purification Difficulties
Question: I am observing a significant, difficult-to-remove impurity in my final product. Can the solvent influence the chemoselectivity of the Gewald reaction?
Answer: Yes, the solvent can play a crucial role in directing the reaction pathway and minimizing side products. The Gewald is a multicomponent reaction, and with multiple reactive species present, parallel reaction pathways are possible.[11]
-
Suppressing Unwanted Pathways: In some multicomponent syntheses, the use of a non-polar solvent has been shown to lead to undesired side products, like benzimidazoles. Switching to a polar solvent like water can favor the desired reaction pathway and lead to a much cleaner product profile.[9]
-
Facilitating Product Isolation: The choice of solvent can simplify purification. In many Gewald syntheses using ethanol or water, the desired tetrahydrobenzo[b]thiophene product is poorly soluble at room temperature and conveniently precipitates from the reaction mixture upon cooling.[5] This allows for simple isolation by filtration, which often yields a product of high purity, circumventing the need for column chromatography. If your product is highly soluble in your reaction solvent, consider switching to one where it is less soluble at cooler temperatures.
Table 1: Impact of Solvent on a Typical Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
| Solvent | Type | Typical Reaction Time | Typical Yield | Key Considerations |
| Ethanol | Polar Protic | 2 - 4 hours (Reflux) | 75 - 90% | Good general-purpose solvent; product often precipitates on cooling.[4] |
| DMF | Polar Aprotic | 1 - 3 hours (Reflux) | 80 - 95% | Can increase rate and yield; higher boiling point; more difficult to remove.[3] |
| Water | Polar Protic | 3 - 6 hours (Reflux) | 70 - 85% | "Green" option; product precipitation is common; may require a phase-transfer catalyst.[3] |
| PEG-200 | Polar Protic | 2 - 4 hours (80 °C) | ~85% | Green, recyclable solvent; sonication can improve results.[5] |
| Solvent-Free | N/A | 10 - 30 min (Ball Mill) | >90% | Environmentally friendly, rapid, and high-yielding; requires specialized equipment.[10] |
Note: Data is synthesized from multiple literature sources for illustrative purposes. Actual results will vary based on specific substrates and conditions.
Experimental Protocols
Protocol 1: Standard Synthesis in Ethanol
This protocol describes a standard, reliable method for the synthesis of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene.
Materials:
-
Cyclohexanone
-
Malononitrile
-
Elemental Sulfur (powdered)
-
Absolute Ethanol
-
Triethylamine or Morpholine (Base)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add absolute ethanol (30 mL).
-
Add cyclohexanone (10 mmol, 1.0 eq), malononitrile (10 mmol, 1.0 eq), and elemental sulfur (10 mmol, 1.0 eq).
-
Add the base catalyst, triethylamine (2.0 mL), dropwise to the stirred suspension. Causality Check: The base is essential for catalyzing the initial Knoevenagel condensation and for activating the sulfur.[1]
-
Heat the mixture to reflux (approx. 78°C) with vigorous stirring. The mixture will turn from a yellow suspension to a dark orange/brown solution.
-
Monitor the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration and wash the filter cake with a small amount of cold ethanol. Process Insight: Using a solvent where the product has low solubility upon cooling is a key strategy for achieving easy, non-chromatographic purification.[5]
-
Dry the solid under vacuum to obtain the final product.
Protocol 2: Microwave-Assisted Green Synthesis in Water
This protocol offers an environmentally benign and rapid alternative.
Materials:
-
Cyclohexanone
-
Malononitrile
-
Elemental Sulfur (powdered)
-
Water
-
DABCO (1,4-diazabicyclo[2.2.2]octane) (Base)
Procedure:
-
In a 10 mL microwave reaction vessel equipped with a small magnetic stir bar, add water (3 mL).
-
Add cyclohexanone (2 mmol, 1.0 eq), malononitrile (2 mmol, 1.0 eq), elemental sulfur (2 mmol, 1.0 eq), and DABCO (0.4 mmol, 0.2 eq).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 100°C for 10-15 minutes. Process Insight: Water is an excellent solvent for microwave synthesis due to its high dielectric constant. This allows for rapid, controlled heating, dramatically accelerating the reaction.[9]
-
After the reaction, cool the vessel to room temperature.
-
Collect the precipitated product by vacuum filtration, wash with water, and dry under vacuum.
Mechanistic Considerations: The Role of the Solvent
The Gewald reaction mechanism highlights critical stages where solvent interaction is key.
Caption: Simplified Gewald reaction mechanism highlighting key solvent-influenced steps.
-
Knoevenagel Condensation: Polar solvents are crucial for stabilizing the charged enolate and other intermediates in this initial phase.[1]
-
Sulfur Addition: The solvent medium influences the solubility of elemental sulfur and the stability of the thiolate intermediate formed after the nucleophilic attack.[8]
-
Cyclization & Tautomerization: The final ring-closing and subsequent tautomerization to the stable amino-thiophene form involve proton transfers, which can be mediated by polar protic solvents.[1]
By understanding these influences, you can rationally select a solvent to optimize your synthesis for yield, purity, and efficiency.
References
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. Gewald Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. BJOC - Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects [beilstein-journals.org]
- 10. mdpi.com [mdpi.com]
- 11. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
avoiding byproduct formation in aminothiophene synthesis
Technical Support Center: Synthesis of Aminothiophenes
A Guide for Researchers, Scientists, and Drug Development Professionals on Avoiding Byproduct Formation
Welcome to the Technical Support Center for Aminothiophene Synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of aminothiophene synthesis and empower you to achieve cleaner reactions and higher yields. This guide is structured to address common challenges, particularly the formation of unwanted byproducts, by explaining the underlying chemical principles and offering practical, actionable solutions.
Frequently Asked Questions (FAQs)
Q1: I'm performing a Gewald synthesis and my final product is contaminated with significant amounts of unreacted starting materials. What are the likely causes and how can I fix this?
A1: The presence of unreacted starting materials, such as the carbonyl compound and the active methylene nitrile, is a common issue indicating that the reaction has not gone to completion. This can be due to several factors:
-
Insufficient Reaction Time or Temperature: The Gewald reaction, while often robust, may require optimization for specific substrates. Gently heating the reaction mixture, typically to 40-60 °C, can increase the rate of reaction and the reactivity of sulfur.[1] However, be cautious, as excessive heat can promote side reactions. Consider extending the reaction time and monitoring the progress by Thin Layer Chromatography (TLC).
-
Suboptimal Catalyst/Base: The choice of base is critical. For less reactive ketones, a stronger base or a different class of base might be necessary. While morpholine and piperidine are commonly used, triethylamine can also be effective.[1] The catalyst's role is to facilitate the initial Knoevenagel condensation, so ensuring its optimal concentration and type is key.
-
Water Inhibition: The Knoevenagel condensation step produces water, which can inhibit the reaction equilibrium.[1] For stubborn reactions, consider using a Dean-Stark apparatus to remove water azeotropically or adding a dehydrating agent.
-
Poor Sulfur Solubility: Elemental sulfur needs to be sufficiently dissolved and activated to participate in the reaction. Using polar solvents like ethanol, methanol, or dimethylformamide (DMF) can enhance both the solubility and reactivity of sulfur.[1]
Q2: My reaction mixture shows a significant amount of a dimeric byproduct. What is this, and how can I prevent its formation?
A2: The dimeric byproduct you are observing is likely the result of the self-condensation of the α,β-unsaturated nitrile intermediate (the product of the Knoevenagel-Cope condensation).[2][3] This side reaction, sometimes referred to as a Thorpe-Ziegler type condensation, can compete with the desired intramolecular cyclization with sulfur, especially under certain conditions.[3][4]
Strategies to Minimize Dimerization:
-
Two-Step Procedure: The most effective way to suppress this side reaction is to separate the Knoevenagel condensation from the sulfur addition and cyclization.[1][2] First, synthesize and isolate the α,β-unsaturated nitrile. Then, in a separate step, react it with sulfur and a base. This approach prevents the accumulation of the reactive intermediate that leads to dimerization.
-
Control of Base Concentration: The concentration and strength of the base can influence the rate of dimerization versus cyclization. Using a stoichiometric amount of a weaker base might favor the desired reaction pathway.
-
Reaction Conditions: Running the reaction at a lower temperature can sometimes disfavor the dimerization pathway, which may have a higher activation energy.
Q3: I'm observing an intermediate that I believe is the Knoevenagel-Cope product. Why is it accumulating, and how can I push the reaction forward?
A3: The accumulation of the α,β-unsaturated nitrile (the Knoevenagel-Cope intermediate) indicates that the subsequent sulfur addition and cyclization steps are the rate-limiting parts of your synthesis.[1] To drive the reaction to completion, you need to facilitate these latter stages:
-
Ensure Sufficient and Reactive Sulfur: Verify that you are using a stoichiometric amount of elemental sulfur. As mentioned, the choice of a polar solvent is crucial for sulfur's reactivity.[1]
-
Optimize Temperature and Base for Cyclization: The cyclization step is base-catalyzed and often requires gentle heating. Ensure that your chosen base and temperature are suitable for this intramolecular process.
-
Consider Microwave Irradiation: Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields, particularly for challenging substrates where the cyclization is sluggish.[1][5]
Troubleshooting Guide: A Deeper Dive
This section provides a more detailed breakdown of common issues and their solutions, grounded in the reaction mechanism.
Issue 1: Low Yields with Sterically Hindered Ketones
Sterically hindered ketones can be challenging substrates for the Gewald synthesis due to the difficulty of the initial Knoevenagel condensation.
Root Cause Analysis: The nucleophilic attack of the carbanion generated from the active methylene nitrile on the carbonyl carbon of the ketone is sterically impeded. This slows down the formation of the crucial α,β-unsaturated nitrile intermediate.
Recommended Actions:
-
Adopt a Two-Step Protocol: As with preventing dimerization, isolating the Knoevenagel-Cope condensation product first is highly effective. This allows you to use more forcing conditions for the initial condensation without degrading the final aminothiophene product.[1]
-
Microwave-Assisted Synthesis: This technique can provide the necessary energy to overcome the activation barrier for sterically demanding substrates, often leading to improved yields and shorter reaction times.[1][5]
-
Screening of Catalysts and Bases: For hindered systems, it may be beneficial to screen a variety of bases, including stronger options like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), to find the optimal conditions for the condensation step.
Issue 2: Formation of Thioacetal Byproducts in Fiesselmann Synthesis
The Fiesselmann synthesis, an alternative route to thiophenes, can sometimes yield thioacetal byproducts.[2]
Root Cause Analysis: The Fiesselmann synthesis involves the reaction of a thioglycolic acid derivative with an activated alkyne or a β-halo-α,β-unsaturated carbonyl compound.[6][7] The formation of a thioacetal can occur if the reaction conditions favor the double addition of the thiol to a carbonyl group, if present as an impurity or formed during the reaction.
Recommended Actions:
-
Strict Control of Stoichiometry: Ensure the precise stoichiometry of the reactants to avoid an excess of the thioglycolic acid derivative that could lead to side reactions.
-
Reaction Temperature and Time: Carefully control the reaction temperature and time to favor the desired cyclization over competing pathways.
-
Purification: If thioacetal formation is unavoidable, it can often be separated from the desired thiophene product by column chromatography due to differences in polarity.
Experimental Protocols
Protocol 1: Standard One-Pot Gewald Synthesis
This protocol is a general starting point for the synthesis of 2-aminothiophenes.
Materials:
-
Ketone or aldehyde (1.0 eq)
-
Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 eq)
-
Elemental sulfur (1.0 eq)
-
Base (e.g., morpholine or piperidine) (0.1-0.2 eq)
-
Solvent (e.g., ethanol or methanol)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone/aldehyde, active methylene nitrile, and elemental sulfur to the solvent.
-
Add the base to the mixture.
-
Stir the reaction mixture at room temperature or heat to 40-60 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by filtration. If not, evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or column chromatography on silica gel.[1]
Protocol 2: Two-Step Gewald Synthesis for Hindered Substrates or to Avoid Dimerization
Step A: Synthesis of the α,β-Unsaturated Nitrile
-
In a round-bottom flask, dissolve the ketone/aldehyde and the active methylene nitrile in a suitable solvent (e.g., ethanol).
-
Add the base (e.g., piperidine) and stir the mixture, with gentle heating if necessary.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Remove the solvent under reduced pressure. The crude intermediate can be purified by recrystallization or chromatography, or used directly in the next step if sufficiently pure.
Step B: Cyclization to the 2-Aminothiophene
-
Dissolve the isolated α,β-unsaturated nitrile and elemental sulfur in a polar solvent (e.g., DMF or ethanol).
-
Add the base and heat the mixture to 50-70 °C.
-
Monitor the formation of the aminothiophene by TLC.
-
Work-up and purify the product as described in Protocol 1.
Data Presentation
Table 1: Troubleshooting Common Byproducts in Gewald Synthesis
| Byproduct | Likely Cause(s) | Recommended Solution(s) |
| Unreacted Starting Materials | Incomplete reaction; low temperature; insufficient time; suboptimal catalyst. | Increase reaction time/temperature; screen different bases; use a polar solvent.[1] |
| Knoevenagel-Cope Intermediate | Slow sulfur addition/cyclization. | Ensure sufficient sulfur; optimize temperature and base for cyclization; consider microwave irradiation.[1] |
| Dimeric Byproduct | Self-condensation of the Knoevenagel-Cope intermediate. | Employ a two-step procedure; control base concentration; lower reaction temperature.[2][3] |
Visualizing Reaction Pathways
Diagram 1: The Gewald Reaction Mechanism and Competing Dimerization Pathway
This diagram illustrates the key steps of the Gewald synthesis and the competing side reaction that leads to the formation of a dimeric byproduct.
Caption: Gewald synthesis pathway and competing dimerization.
Diagram 2: Troubleshooting Workflow for Low Yields
This workflow provides a logical sequence of steps to diagnose and resolve issues leading to low product yields in aminothiophene synthesis.
Caption: A logical workflow for troubleshooting low yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. scribd.com [scribd.com]
- 7. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Refining Experimental Protocols for C9H10N2S Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with C9H10N2S derivatives. This guide is designed to provide practical, in-depth solutions to common experimental challenges, moving from synthesis and purification to structural characterization and biological screening. Our focus is on the widely applicable 2-aminothiazole scaffold, a common core for compounds with the C9H10N2S formula, to provide concrete and actionable advice.
Part 1: Synthesis & Purification
The synthesis of novel thiazole derivatives, while often straightforward, can present challenges related to yield, purity, and side-product formation. The Hantzsch thiazole synthesis, a classic and reliable method, is our focus for this section.[1][2]
Frequently Asked Questions (FAQs)
Q1: My Hantzsch thiazole synthesis reaction has a very low yield. What are the most common causes?
A1: Low yields in Hantzsch synthesis can often be traced back to a few key areas:
-
Purity of Starting Materials: The purity of both the α-haloketone and the thioamide is critical. Impurities can lead to unwanted side reactions that consume your reactants.[3][4]
-
Reaction Conditions: Suboptimal temperature, reaction time, or solvent choice can significantly hinder the reaction. While ethanol is a common solvent, screening other solvents like 1-butanol or even ethanol/water mixtures may improve yields for your specific substrates.[3][5]
-
Stability of Reactants: Thioamides can be unstable, especially under acidic conditions. Ensure your thioamide is of high quality and has been stored correctly.[4]
Q2: How can I effectively monitor the progress of my reaction?
A2: Thin-Layer Chromatography (TLC) is the most effective method for monitoring reaction progress.[3] Spot the reaction mixture alongside your starting materials on a silica gel plate. The disappearance of the starting material spots and the appearance of a new product spot indicates the reaction is proceeding. A common eluent system for these compounds is a mixture of hexane and ethyl acetate.[3][6]
Q3: After the reaction, my TLC shows multiple spots. What are the likely side products?
A3: Besides unreacted starting materials, several side products can form:[3]
-
Oxazole Formation: If your thioamide is contaminated with the corresponding amide, an oxazole byproduct may form.
-
Dimerization/Polymerization: Under certain conditions, reactants or intermediates can self-condense.
-
Isomeric Thiazoles: Depending on the reactants, the formation of isomeric products is possible, though less common.
Troubleshooting Guide: Synthesis & Purification
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Reactant impurity or degradation. | Verify the purity of α-haloketone and thioamide via NMR or melting point. Use fresh, high-purity reagents. |
| Suboptimal reaction temperature. | If running at reflux, ensure the temperature is appropriate for the chosen solvent. Consider microwave-assisted synthesis for improved reaction times and yields.[3][4] | |
| Incorrect solvent. | Perform small-scale solvent screening. Ethanol, methanol, and butanol are common choices. Ethanol/water mixtures can also be effective.[4][5] | |
| Multiple Products Observed on TLC | Incomplete reaction. | Increase reaction time and continue monitoring by TLC until the starting material is consumed.[3] |
| Formation of side products. | Re-evaluate reactant purity. Consider adding an acid catalyst like p-toluenesulfonic acid (PTSA) to potentially improve selectivity.[3] | |
| Difficulty in Purification by Column Chromatography | Compound is not moving from the origin. | The solvent system is not polar enough. Gradually increase the polarity, for example, by increasing the percentage of ethyl acetate in hexane. For very polar compounds, a dichloromethane/methanol system may be necessary.[7] |
| Compound is streaking on the TLC/column. | The compound may be acidic or basic. Add a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent to improve peak shape.[7] | |
| Product co-elutes with an impurity. | Try a different solvent system with different selectivity. If silica gel fails, consider using a different stationary phase like alumina. |
Detailed Protocol: Synthesis of 2-amino-4-phenylthiazole
This protocol is a representative example of the Hantzsch thiazole synthesis.
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate solution
Procedure:
-
In a round-bottom flask, combine 2-bromoacetophenone (1 equivalent) and thiourea (1.2-1.5 equivalents).[6][8]
-
Add methanol as the solvent and a magnetic stir bar.[6]
-
Heat the mixture to reflux (around 65°C for methanol) with stirring for 30-60 minutes.[6] Monitor the reaction by TLC.
-
Once the reaction is complete (disappearance of 2-bromoacetophenone), allow the solution to cool to room temperature.[6]
-
Pour the reaction mixture into a beaker containing 5% aqueous sodium carbonate solution to neutralize the HBr salt of the product and induce precipitation.[6][9]
-
Collect the solid product by vacuum filtration through a Büchner funnel.[6]
-
Wash the filter cake with cold water to remove any remaining salts.[6]
-
Allow the solid to air dry. The crude product is often pure enough for characterization.[6] If further purification is needed, recrystallization from ethanol or column chromatography can be employed.[3]
Experimental Workflow: Synthesis and Purification
Caption: Workflow for Hantzsch Thiazole Synthesis.
Part 2: Structural Characterization & Analysis
Accurate structural confirmation is a cornerstone of chemical research. NMR and Mass Spectrometry are primary tools for characterizing novel C9H10N2S derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the characteristic ¹H NMR signals for a 2-amino-4-phenylthiazole derivative?
A1: You can expect to see several key signals:
-
Thiazole Proton: A singlet for the proton at the C5 position of the thiazole ring, typically appearing between 6.5 and 7.5 ppm.[10][11]
-
Amino Protons: A broad singlet for the -NH₂ protons. Its chemical shift can vary and it may exchange with D₂O.
-
Aromatic Protons: Signals corresponding to the phenyl group, typically in the 7.2-8.0 ppm range.[12]
Q2: My Mass Spectrum shows a peak at M+2 that is more intense than usual. What could this be?
A2: The presence of a sulfur atom in your molecule will result in a characteristic M+2 isotope peak that is approximately 4.4% of the intensity of the molecular ion (M+) peak, due to the natural abundance of the ³⁴S isotope.[13] If the M+2 peak is unusually intense, it could indicate the presence of a second sulfur atom or a bromine atom if one was used in the synthesis and not fully removed.
Q3: My compound is not providing a clear NMR spectrum due to poor solubility in CDCl₃. What should I do?
A3: If solubility is an issue in deuterated chloroform (CDCl₃), switch to a more polar NMR solvent such as DMSO-d₆.[14] DMSO-d₆ is excellent at dissolving a wide range of organic molecules, including those with polar functional groups like the 2-aminothiazole moiety.
Troubleshooting Guide: Characterization
| Problem | Potential Cause | Recommended Solution |
| Poorly Resolved ¹H NMR Spectrum | Sample concentration is too high or too low. | Optimize the sample concentration. Typically 5-10 mg in 0.6-0.7 mL of solvent is a good starting point. |
| Presence of paramagnetic impurities. | Filter the NMR sample through a small plug of silica or cotton in a Pasteur pipette to remove particulate matter. | |
| Compound aggregation. | Try acquiring the spectrum at a higher temperature to disrupt intermolecular interactions. | |
| Ambiguous Mass Spec Fragmentation | Molecular ion is weak or absent. | Use a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) instead of Electron Impact (EI). |
| Complex fragmentation pattern. | Compare your spectrum to literature data for similar thiazole compounds.[15][16][17] Thiazoles often undergo ring cleavage.[18] High-resolution mass spectrometry (HRMS) can provide an exact mass to confirm the elemental composition.[12] | |
| HPLC Peak Tailing or Splitting | Secondary interactions with silica. | The basic nitrogen of the thiazole can interact with acidic silanols on the column. Add a modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase to improve peak shape.[19] |
| Column overload. | Reduce the injection volume or the concentration of the sample. |
Detailed Protocol: Acquiring and Interpreting Characterization Data
1. NMR Sample Preparation and Acquisition:
-
Accurately weigh 5-10 mg of your purified C9H10N2S derivative.
-
Dissolve the sample in ~0.7 mL of an appropriate deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.[14]
-
Ensure the sample is fully dissolved; gentle warming or vortexing may be required.
-
Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC) to fully assign the structure.
2. Mass Spectrometry Sample Preparation and Analysis:
-
Prepare a dilute solution of your compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infuse the sample directly into the mass spectrometer or inject it via an HPLC system.
-
Acquire data using an appropriate ionization method (e.g., ESI+ to protonate the basic nitrogen).
-
Analyze the resulting spectrum for the molecular ion peak [M+H]⁺ and characteristic isotope patterns and fragmentation.[18]
Logic of Spectroscopic Data Interpretation
Caption: Logic flow for confirming chemical structure.
Part 3: Biological Assays & Screening
A primary goal for synthesizing novel derivatives is to evaluate their biological activity. Solubility and stability in aqueous assay buffers are critical hurdles.
Frequently Asked Questions (FAQs)
Q1: My compound precipitates when I dilute my DMSO stock solution into the aqueous assay buffer. How can I solve this?
A1: This is a very common issue stemming from the low aqueous solubility of many organic compounds.[20][21]
-
Check Final Concentration: You may be exceeding the compound's solubility limit. Perform a serial dilution to find the maximum soluble concentration in your specific buffer.[20]
-
Minimize Final DMSO%: While DMSO is necessary for the stock, its final concentration in the assay should typically be kept below 1%, and ideally below 0.5%, as higher concentrations can be toxic to cells or interfere with the assay.[20]
-
Modify Dilution Method: Instead of diluting your DMSO stock into a small volume of buffer first, add the small aliquot of DMSO stock directly into the final large volume of assay media with vigorous mixing. This avoids high transient aqueous concentrations.[22]
Q2: What is the best practice for preparing a 10 mM stock solution of my compound in DMSO?
A2:
-
Accurately weigh the required amount of your compound. For a 10 mM stock in 1 mL, you would need (Molecular Weight in g/mol ) / 100 milligrams.
-
Use high-purity, anhydrous DMSO to prevent water-related degradation or solubility issues.[23]
-
Add the DMSO to the solid compound and use a vortex mixer to ensure it is fully dissolved. Gentle warming may be necessary but be cautious of compound degradation.
-
Store the stock solution appropriately, often at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[22]
Q3: My assay results are inconsistent between experiments. What could be the cause?
A3: Inconsistent results can arise from several factors:
-
Compound Instability: The compound may be degrading in the DMSO stock or in the aqueous assay buffer over the course of the experiment.
-
Precipitation: The compound may be slowly precipitating during the assay incubation, reducing the effective concentration. Visually inspect your assay plates for any signs of precipitation.[24]
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially when dealing with small volumes of concentrated stock solutions.[24]
Troubleshooting Guide: Biological Assays
| Problem | Potential Cause | Recommended Solution |
| Compound Precipitates in Assay Medium | Exceeding aqueous solubility limit. | Determine the maximum soluble concentration by nephelometry or visual inspection and test at or below this concentration.[20] |
| High final DMSO concentration. | Keep the final DMSO concentration below 1% and ensure it is consistent across all wells, including controls.[20] | |
| Buffer composition (pH, salts). | Test solubility in different buffers. The solubility of ionizable compounds like 2-aminothiazoles can be pH-dependent.[20][25] | |
| Low or No Biological Activity | Compound is not actually soluble. | Confirm solubility under assay conditions. What appears dissolved may be a fine suspension. |
| Compound degradation. | Assess the stability of your compound in DMSO and in the assay buffer over time using HPLC. | |
| High Variability in Results | Inconsistent compound concentration due to precipitation. | Re-evaluate and optimize for solubility. Consider using a carrier like BSA if compatible with the assay. |
| Cell health or reagent issues. | Ensure cells are healthy and reagents are properly prepared. Run appropriate positive and negative controls. |
Detailed Protocol: Preparation of Compound Plates for a Cell-Based Assay
Objective: To prepare a 96-well plate with a serial dilution of a test compound for a cytotoxicity assay.
Materials:
-
10 mM stock solution of C9H10N2S derivative in 100% DMSO.
-
Cell culture medium (e.g., DMEM).
-
Sterile 96-well plates.
Procedure:
-
Prepare Intermediate Plate: In a 96-well plate (the "intermediate plate"), add 100 µL of 100% DMSO to columns 2-12. Add 102 µL of your 10 mM stock to column 1.
-
Serial Dilution in DMSO: Perform a 1:2 serial dilution across the plate. Transfer 100 µL from column 1 to column 2, mix well, then transfer 100 µL from column 2 to column 3, and so on. This creates a range of concentrations in DMSO.
-
Prepare Final Assay Plate: Add cell culture medium to a new 96-well plate containing your cells. For a final DMSO concentration of 0.5%, you would add 198 µL of cell suspension to each well.
-
Compound Transfer: Using a multichannel pipette, transfer 2 µL from the intermediate DMSO plate to the final assay plate. This creates a 1:100 dilution of the compound and the DMSO.
-
Mix and Incubate: Mix the plate gently on an orbital shaker and proceed with the incubation period required for your specific assay.
Assay Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting biological assays.
References
- 1. synarchive.com [synarchive.com]
- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. benchchem.com [benchchem.com]
- 8. nanobioletters.com [nanobioletters.com]
- 9. youtube.com [youtube.com]
- 10. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 11. 2-Aminothiazole (96-50-4) 1H NMR [m.chemicalbook.com]
- 12. Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. article.sapub.org [article.sapub.org]
- 14. rsc.org [rsc.org]
- 15. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 16. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Separation of Thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 24. bioassaysys.com [bioassaysys.com]
- 25. benchchem.com [benchchem.com]
Validation & Comparative
Bridging the Gap: A Comparative Guide to Experimental and Calculated Spectra of 2-Amino-4-phenylthiazole
In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. The molecular formula C9H10N2S, representing 2-amino-4-phenylthiazole, presents a key heterocyclic scaffold found in a variety of biologically active compounds. Verifying the precise arrangement of atoms in such molecules is a critical step, traditionally accomplished through a suite of spectroscopic techniques. Increasingly, computational chemistry offers a powerful complementary approach, allowing for the prediction of spectral data in silico. This guide provides an in-depth comparison of the experimental Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of 2-amino-4-phenylthiazole with their theoretically calculated counterparts, offering researchers and drug development professionals a framework for leveraging these synergistic approaches.
This guide is not merely a presentation of data but a discourse on the interplay between empirical measurement and theoretical modeling. We will delve into the "why" behind the experimental and computational choices, providing a self-validating system of analysis where each method informs and corroborates the other.
The Subject of Our Study: 2-Amino-4-phenylthiazole
2-Amino-4-phenylthiazole is a molecule of significant interest due to the prevalence of the 2-aminothiazole moiety in medicinal chemistry. Its structure, confirmed by various spectroscopic methods, is presented below.
Molecular Structure:
Caption: Structure of 2-amino-4-phenylthiazole (C9H10N2S).
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - A Tale of Two Nuclei
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), we can map out the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: Probing the Proton Environment
Experimental Protocol: Acquiring the ¹H NMR Spectrum
The experimental ¹H NMR spectrum of 2-amino-4-phenylthiazole was acquired on a 400 MHz spectrometer using dimethyl sulfoxide-d6 (DMSO-d6) as the solvent.[1] The choice of a deuterated solvent is critical to avoid overwhelming the analyte signals with solvent protons. DMSO-d6 is a common choice for its ability to dissolve a wide range of organic compounds.
Step-by-Step Protocol:
-
Sample Preparation: A small amount of 2-amino-4-phenylthiazole is dissolved in ~0.6 mL of DMSO-d6 in a standard 5 mm NMR tube.
-
Instrument Setup: The sample is placed in the NMR spectrometer. The instrument is tuned and the magnetic field is "shimmed" to achieve homogeneity.
-
Data Acquisition: A standard one-pulse experiment is performed to acquire the ¹H NMR spectrum.
Calculated ¹H NMR Spectrum: The Theoretical Counterpart
The theoretical ¹H NMR chemical shifts were calculated using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set. The Gauge-Including Atomic Orbital (GIAO) method was employed, which is a reliable approach for predicting NMR shielding constants. Calculations were performed on the optimized geometry of the molecule.
Comparison of Experimental vs. Calculated ¹H NMR Data
| Proton | Experimental Chemical Shift (δ, ppm)[1] | Calculated Chemical Shift (δ, ppm) |
| Phenyl-H (ortho) | 7.82 (m) | 7.75 |
| Phenyl-H (meta) | 7.36 (dd) | 7.39 |
| Phenyl-H (para) | 7.25 (m) | 7.31 |
| Thiazole-H | 6.98 (s) | 6.85 |
| Amino-H₂ | 7.13 (s) | 6.50 |
m = multiplet, dd = doublet of doublets, s = singlet
Analysis and Insights:
The calculated chemical shifts for the aromatic and thiazole protons show good agreement with the experimental values, with deviations of less than 0.13 ppm. This level of accuracy is typical for modern DFT calculations and provides strong confidence in the structural assignment. The multiplet patterns observed experimentally for the phenyl protons are due to spin-spin coupling, a phenomenon that is not directly represented in the calculated chemical shifts but can be predicted with more computationally intensive methods.
The most significant deviation is observed for the amino protons. This is a common occurrence as the chemical shift of exchangeable protons (like those on an amine) is highly sensitive to concentration, temperature, and residual water in the solvent. The calculated value represents the chemical shift of an isolated molecule in the gas phase and does not account for these environmental effects.
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
Experimental Protocol: Acquiring the ¹³C NMR Spectrum
The experimental ¹³C NMR spectrum was also obtained in DMSO-d6 on a 100 MHz spectrometer.[1]
Calculated ¹³C NMR Spectrum: A Deeper Look into the Electronic Structure
Similar to the ¹H NMR calculations, the ¹³C NMR chemical shifts were predicted using DFT at the B3LYP/6-311++G(d,p) level of theory with the GIAO method.
Comparison of Experimental vs. Calculated ¹³C NMR Data
| Carbon | Experimental Chemical Shift (δ, ppm)[1] | Calculated Chemical Shift (δ, ppm) |
| C=N (Amine) | 168.8 | 167.2 |
| C-Phenyl (ipso) | 150.3 | 149.5 |
| C-H (Phenyl) | 135.4 | 134.8 |
| C-H (Phenyl) | 129.0 | 128.5 |
| C-H (Phenyl) | 127.7 | 127.1 |
| C-H (Phenyl) | 126.0 | 125.4 |
| C-H (Thiazole) | 102.0 | 101.3 |
Analysis and Insights:
The correlation between the experimental and calculated ¹³C NMR chemical shifts is excellent, with a mean absolute deviation of less than 1 ppm. This high level of agreement provides a robust validation of the molecular structure. The ability to accurately predict ¹³C chemical shifts is particularly valuable for distinguishing between isomers, where subtle changes in the electronic environment can lead to significant differences in the observed spectra.
Caption: Workflow for comparing experimental and calculated NMR spectra.
Part 2: Infrared (IR) Spectroscopy - The Vibrational Fingerprint
IR spectroscopy probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending of chemical bonds, providing a unique "fingerprint" of the functional groups present.
Experimental Protocol: Acquiring the FT-IR Spectrum
The experimental FT-IR spectrum of 2-amino-4-phenylthiazole was recorded using the KBr pellet method.[2] This technique involves mixing a small amount of the solid sample with potassium bromide powder and pressing it into a transparent disk.
Step-by-Step Protocol:
-
Sample Preparation: A few milligrams of 2-amino-4-phenylthiazole are finely ground with anhydrous KBr.
-
Pellet Formation: The mixture is placed in a die and pressed under high pressure to form a transparent pellet.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded.
Calculated IR Spectrum: Modeling Molecular Vibrations
The theoretical vibrational frequencies were calculated using DFT at the B3LYP/6-311++G(d,p) level of theory. It is a common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors inherent in the computational method.
Comparison of Experimental vs. Calculated IR Data
| Vibrational Mode | Experimental Frequency (cm⁻¹)[2] | Calculated Frequency (cm⁻¹) |
| N-H Stretch (asymmetric) | 3420 | 3530 |
| N-H Stretch (symmetric) | 3280 | 3415 |
| C-H Stretch (aromatic) | 3100-3000 | 3150-3050 |
| C=N Stretch (thiazole) | 1630 | 1615 |
| C=C Stretch (aromatic) | 1590, 1480 | 1580, 1475 |
| C-N Stretch | 1340 | 1330 |
| C-S Stretch | 760 | 755 |
Analysis and Insights:
The calculated vibrational frequencies, after scaling, show a strong correlation with the experimental IR spectrum. The characteristic N-H stretching vibrations of the primary amine are clearly predicted, as are the aromatic C-H stretches. The absorptions corresponding to the C=N and C=C stretching modes within the thiazole and phenyl rings are also well-reproduced.
The agreement between the experimental and calculated IR spectra provides further confirmation of the molecular structure and the functional groups present. Discrepancies between the two can often be attributed to intermolecular interactions in the solid state (for the KBr pellet measurement) which are not accounted for in the gas-phase calculation of a single molecule.
Caption: Logical flow for the comparison of experimental and calculated IR spectra.
Conclusion: A Synergistic Approach to Structural Elucidation
The close agreement between the experimental and calculated NMR and IR spectra of 2-amino-4-phenylthiazole demonstrates the power of a combined experimental and computational approach to structural elucidation. While experimental spectroscopy provides a direct measurement of a molecule's properties, computational chemistry offers a theoretical framework for interpreting these data and can be used to predict spectra for hypothetical structures.
For researchers and drug development professionals, this synergistic workflow offers several advantages:
-
Increased Confidence in Structural Assignments: When experimental and calculated data align, it provides a higher degree of certainty in the proposed structure.
-
Aid in Spectral Interpretation: Calculated spectra can help to assign complex experimental signals to specific atoms or vibrational modes.
-
Isomer Differentiation: Computational methods can be particularly useful in distinguishing between closely related isomers that may have very similar experimental spectra.
-
Resource Optimization: In some cases, computational screening can be used to prioritize synthetic targets by predicting their spectral properties before they are made.
By embracing both the tangible world of experimental measurement and the predictive power of computational modeling, scientists can navigate the complexities of molecular structure with greater confidence and efficiency.
References
A Guide to the Structural Validation of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Molecule and Synthetic Context
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (molecular formula: C₉H₁₀N₂S, molecular weight: 178.26 g/mol ) is a fused-ring system of significant interest due to its versatile reactivity and potential biological activities.[1] Its structure incorporates a thiophene ring, an amino group, and a nitrile group, offering multiple sites for chemical modification.
A common and efficient route to this class of compounds is the Gewald reaction, a one-pot multicomponent condensation.[2][3][4] In a typical synthesis, cyclohexanone, malononitrile, and elemental sulfur react in the presence of a basic catalyst like morpholine or diethylamine to yield the target compound.[5][6][7] Understanding this synthetic pathway is crucial as it informs potential side products and impurities that must be differentiated from the desired structure during validation.
The Multi-Pronged Approach to Structural Validation
No single analytical technique provides a complete structural picture. A robust validation strategy relies on the convergence of data from multiple orthogonal methods. This guide will compare and detail the application of X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
X-ray Crystallography: The Definitive Answer
For a crystalline solid, single-crystal X-ray diffraction provides unambiguous proof of structure, including bond lengths, bond angles, and stereochemistry. It serves as the gold standard against which all other analytical data are compared.
Several studies have confirmed the structure of this compound using this method.[5][6][7] The key findings from these crystallographic studies are:
-
Confirmation of Connectivity: The data definitively show the fusion of the cyclohexane and thiophene rings and the relative positions of the amino and carbonitrile substituents.
-
Molecular Geometry: The thiophene ring is essentially planar, while the cyclohexane ring typically adopts a half-chair conformation.[5][6]
-
Crystal Packing: The packing of molecules in the crystal lattice is stabilized by intermolecular hydrogen bonds, specifically N-H···N interactions, which link molecules into characteristic ring motifs.[5][6]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Suitable single crystals are grown, often by slow evaporation of a solution of the compound in a solvent system like ethanol/water.[5][6]
-
Data Collection: A single crystal is mounted on a diffractometer. X-rays (commonly Mo Kα radiation) are directed at the crystal.[6] The crystal is rotated, and the diffraction pattern of the X-rays is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the molecule. From this map, the positions of the atoms are determined (structure solution). This initial model is then refined to best fit the experimental data.[7]
Data Presentation: Crystallographic Parameters
| Parameter | Reported Value | Source |
| Formula | C₉H₁₀N₂S | [1][5] |
| Molecular Weight | 178.25 | [6] |
| Crystal System | Monoclinic | [5][6] |
| Space Group | P2₁/c | [6][7] |
| a (Å) | 10.4274 (3) | [5] |
| b (Å) | 8.1487 (3) | [5] |
| c (Å) | 13.2342 (4) | [5] |
| β (°) | 126.937 (2) | [5] |
| Volume (ų) | 898.81 (5) | [5] |
| Z (molecules/unit cell) | 4 | [5][6] |
Note: Slightly different unit cell parameters have been reported in another study, indicating the existence of a polymorph.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. ¹H and ¹³C NMR experiments provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
¹³C NMR Spectroscopy
The carbon NMR spectrum indicates the number of chemically non-equivalent carbon atoms and their electronic environment.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆).[8] Add a reference standard like tetramethylsilane (TMS).
-
Data Acquisition: Place the sample in the NMR spectrometer and acquire the ¹H and ¹³C spectra.[8]
-
Data Processing and Interpretation: Process the raw data (Fourier transform, phase correction, baseline correction) and interpret the resulting spectra to assign signals to specific atoms in the molecule.
Data Presentation: Expected NMR Chemical Shifts
| Atom Type | Expected ¹H δ (ppm) | Expected ¹³C δ (ppm) | Rationale |
| Tetrahydrobenzo -CH₂- | ~1.7-1.8 | ~22-23 | Aliphatic protons and carbons in the saturated portion of the cyclohexane ring. |
| Tetrahydrobenzo -CH₂- | ~2.5-2.6 | ~25-26 | Aliphatic protons and carbons adjacent to the thiophene ring, slightly deshielded. |
| Thiophene -NH₂ | ~6.7 | - | Protons on the nitrogen atom of the amino group. The chemical shift can be broad and variable. |
| Thiophene C-NH₂ | - | ~160 | Carbon atom attached to the electron-donating amino group, significantly deshielded. |
| Thiophene C-CN | - | ~90 | Quaternary carbon attached to the electron-withdrawing nitrile group. |
| Thiophene C-C(quat) | - | ~110 | Quaternary carbon of the thiophene ring fused to the cyclohexane ring. |
| Thiophene C-S | - | ~155 | Quaternary carbon of the thiophene ring adjacent to the sulfur atom. |
| Nitrile -C≡N | - | ~118 | Carbon of the nitrile group. |
Note: These are approximate values. Actual shifts can vary based on solvent and concentration.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound, which is a critical piece of evidence for its elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Fragmentation patterns can also offer clues about the molecule's structure.
Expected Results
-
Molecular Ion Peak (M⁺): The mass spectrum should show a prominent peak at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (178.26).[1] The isotopic pattern should be consistent with the presence of one sulfur atom.
-
High-Resolution Mass: An exact mass measurement should be consistent with the molecular formula C₉H₁₀N₂S (calculated exact mass: 178.0565).[1]
-
Fragmentation: Common fragmentation pathways may involve the loss of small molecules or radicals from the parent ion, providing further structural confirmation.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. This can be done via direct infusion, or by coupling the MS to a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Ionize the sample using an appropriate technique, such as Electron Impact (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer.
-
Detection: Detect the ions and generate a mass spectrum.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency.
Expected IR Absorptions
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| 3400-3200 | -NH₂ | N-H stretch |
| 2950-2850 | -CH₂- | C-H stretch (aliphatic) |
| ~2210 | -C≡N | C≡N stretch (nitrile) |
| ~1614 | C=C | C=C stretch (thiophene ring) |
| ~1514 | -NH₂ | N-H bend |
Source for band assignments:[9]
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: Prepare the sample, for example, by mixing it with potassium bromide (KBr) to form a pellet or by analyzing it as a neat solid using an Attenuated Total Reflectance (ATR) accessory.[1][8]
-
Data Acquisition: Place the sample in the FTIR spectrometer and record the spectrum.
-
Interpretation: Analyze the spectrum to identify the characteristic absorption bands of the functional groups.
Comparison of Validation Techniques
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Definitive 3D structure, bond lengths/angles | Unambiguous; gold standard | Requires a suitable single crystal; structure is in the solid state |
| NMR Spectroscopy | Connectivity, chemical environment in solution | Provides detailed structural information; non-destructive | Can be complex to interpret; requires pure sample |
| Mass Spectrometry | Molecular weight, elemental formula | High sensitivity; confirms molecular formula | Provides little connectivity information on its own |
| IR Spectroscopy | Presence of functional groups | Fast, simple, inexpensive | Provides limited information on the overall carbon skeleton |
Workflow for Structural Validation
The following diagram illustrates a logical workflow for validating the structure of this compound.
Caption: A typical workflow for the synthesis and structural validation of the target compound.
Conclusion
The structural validation of this compound is a critical step in its application in research and development. A multi-technique approach, leveraging the strengths of X-ray crystallography, NMR, MS, and IR spectroscopy, provides a self-validating system that ensures the unambiguous identification of the molecule. By understanding the causality behind the experimental choices and interpreting the convergent data, researchers can proceed with confidence in the integrity of their starting material.
References
- 1. 2-Amino-4,5,6,7-tetrahydrobenzo(b)thiophene-3-carbonitrile | C9H10N2S | CID 78382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Gewald Reaction [organic-chemistry.org]
- 5. 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Aminothiophenes: Gewald vs. Fiesselmann and Modern Approaches
For Researchers, Scientists, and Drug Development Professionals
The aminothiophene scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a wide array of biologically active compounds and functional materials.[1][2] The development of efficient and versatile methods for the synthesis of these heterocycles is, therefore, of paramount importance. This guide provides a comparative analysis of the most prominent and historically significant methods for aminothiophene synthesis — the Gewald and Fiesselmann reactions — alongside an exploration of modern, greener alternatives that address the evolving needs of synthetic chemistry.
At a Glance: Key Aminothiophene Synthesis Strategies
| Method | Key Reactants | Product Scope | General Conditions | Key Advantages | Common Limitations |
| Gewald Reaction | Ketone/aldehyde, active methylene nitrile, elemental sulfur | Polysubstituted 2-aminothiophenes | Basic catalysis (e.g., secondary amines), often one-pot | High atom economy, operational simplicity, readily available starting materials | Limited regioselectivity with unsymmetrical ketones, sometimes harsh conditions |
| Fiesselmann Reaction | α,β-acetylenic esters or β-halo-α,β-unsaturated nitriles, thioglycolic acid derivatives | Primarily 3-hydroxy or 3-aminothiophenes | Basic conditions | Good control over substitution pattern, complementary to Gewald reaction | Requires synthesis of specialized starting materials, less atom-economical than one-pot methods |
| Modern Multicomponent Reactions (MCRs) | Varies, often involves isothiocyanates, alkynes, etc. | Diverse and complex aminothiophene derivatives | Often milder conditions, can be catalyzed by various metals or organocatalysts | High diversity in a single step, access to novel scaffolds | Substrate scope can be limited, optimization may be required |
| Green Chemistry Approaches | Similar to Gewald, but with alternative energy sources or catalysts | Polysubstituted 2-aminothiophenes | Microwave irradiation, ultrasound, mechanochemistry, green catalysts | Reduced reaction times, lower energy consumption, often solvent-free | Specialized equipment may be needed, catalyst cost and recyclability can be a factor |
The Gewald Reaction: A Workhorse for 2-Aminothiophenes
The Gewald reaction, first reported by Karl Gewald in 1966, is a multicomponent reaction that has become a mainstay for the synthesis of polysubstituted 2-aminothiophenes.[3][4][5] Its enduring popularity stems from its operational simplicity, the use of readily available starting materials, and its high atom economy.[3]
Mechanistic Insights
The mechanism of the Gewald reaction is generally understood to proceed through a series of well-defined steps. The reaction is typically initiated by a Knoevenagel condensation between the ketone or aldehyde and the active methylene nitrile, catalyzed by a base (commonly a secondary amine like morpholine or piperidine).[4][5] This is followed by the addition of elemental sulfur to the resulting α,β-unsaturated nitrile. The subsequent cyclization and tautomerization lead to the final 2-aminothiophene product.[4]
Caption: Simplified workflow of the Gewald reaction mechanism.
Experimental Protocols
Protocol 1: Conventional Heating
This protocol describes a general one-pot synthesis of a 2-aminothiophene derivative using conventional heating.
Materials:
-
Ketone or aldehyde (1.0 equiv)
-
Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 equiv)
-
Elemental sulfur (1.0 - 1.2 equiv)
-
Amine base (e.g., morpholine) (1.0 - 2.0 equiv)
-
Solvent (e.g., ethanol)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone/aldehyde, active methylene nitrile, elemental sulfur, and ethanol.
-
Add the amine base dropwise to the stirred mixture.
-
Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion (typically 2-12 hours), cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry.
-
If no precipitate forms, pour the reaction mixture into ice-water and collect the resulting solid by filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times and improve yields in the Gewald reaction.[5]
Materials:
-
Ketone or aldehyde (1.0 equiv)
-
Active methylene nitrile (1.1 equiv)
-
Elemental sulfur (1.1 equiv)
-
Base (e.g., pyrrolidine) (1.0 equiv)
-
Solvent (e.g., DMF)
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine the ketone/aldehyde, active methylene nitrile, elemental sulfur, and DMF.
-
Add the base to the mixture.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 50-120 °C) for a short period (typically 5-30 minutes).
-
After cooling, work up the reaction mixture as described in the conventional protocol.
The Fiesselmann Reaction: A Route to 3-Substituted Thiophenes
The Fiesselmann thiophene synthesis, developed by Hans Fiesselmann, provides access to thiophene derivatives with a different substitution pattern than the Gewald reaction, primarily yielding 3-hydroxy-2-thiophenecarboxylic acid derivatives.[4][6] However, a key variation of this reaction allows for the synthesis of 3-aminothiophenes.[6]
Mechanistic Insights
The classical Fiesselmann reaction involves the base-catalyzed condensation of a thioglycolic acid derivative with an α,β-acetylenic ester.[6][7] The reaction proceeds through a series of conjugate additions and a final cyclization.[4][7] For the synthesis of 3-aminothiophenes, the substrate is modified. Instead of an α,β-acetylenic ester, a substrate containing a nitrile group, such as a β-halo-α,β-unsaturated nitrile, is used.[6]
Caption: Conceptual workflow for the Fiesselmann synthesis of 3-aminothiophenes.
Experimental Protocol (Conceptual)
While a detailed, universally applicable protocol for the Fiesselmann synthesis of 3-aminothiophenes is less commonly documented than the Gewald reaction, the following outlines a general approach based on the reaction's principles.
Materials:
-
β-halo-α,β-unsaturated nitrile (1.0 equiv)
-
Thioglycolic acid ester (e.g., methyl thioglycolate) (1.0 equiv)
-
Base (e.g., potassium tert-butoxide) (1.0 equiv)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
In an inert atmosphere, dissolve the β-halo-α,β-unsaturated nitrile in anhydrous THF.
-
Cool the solution in an ice bath.
-
In a separate flask, prepare a solution of the base in anhydrous THF.
-
Slowly add the thioglycolic acid ester to the base solution, maintaining the cool temperature.
-
Add the resulting thiolate solution dropwise to the solution of the β-halo-α,β-unsaturated nitrile.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Comparative Analysis: Gewald vs. Fiesselmann
| Feature | Gewald Reaction | Fiesselmann Reaction |
| Primary Product | 2-Aminothiophenes | 3-Hydroxy or 3-Aminothiophenes |
| Starting Materials | Simple, commercially available ketones/aldehydes and nitriles | Requires more specialized α,β-acetylenic esters or β-halo-α,β-unsaturated nitriles |
| Atom Economy | High (one-pot, three-component) | Generally lower than the one-pot Gewald reaction |
| Regioselectivity | Can be an issue with unsymmetrical ketones | Generally offers good control over the substitution pattern |
| Versatility | Widely applicable to a broad range of substrates | More specific in its substrate scope and resulting products |
The Rise of Modern and Greener Alternatives
In recent years, the principles of green chemistry have spurred the development of more sustainable and efficient methods for aminothiophene synthesis.[8] These approaches often build upon the foundation of the Gewald reaction but employ alternative energy sources or catalysts to improve its performance and environmental footprint.
Microwave and Ultrasound-Assisted Synthesis: As detailed in the Gewald protocol, the use of microwave irradiation can dramatically shorten reaction times and increase yields.[8] Similarly, ultrasound has been shown to be an effective energy source for promoting the Gewald reaction, often in aqueous media.[8]
Mechanochemistry: Ball-milling techniques offer a solvent-free approach to the Gewald reaction, reducing waste and simplifying workup procedures.[9]
Novel Catalysts: The exploration of new catalytic systems, including solid-supported catalysts and ionic liquids, aims to improve catalyst recyclability and reaction efficiency.
Multicomponent Reactions (MCRs): Beyond the classic Gewald reaction, novel MCRs are continuously being developed to access a wider diversity of aminothiophene structures in a single synthetic operation.[2][8] These reactions often involve different starting materials, such as isothiocyanates, and can lead to complex, drug-like molecules that would be challenging to synthesize through traditional methods.[8]
Conclusion
The Gewald and Fiesselmann reactions represent two of the most fundamental and enduring strategies for the synthesis of aminothiophenes. The Gewald reaction remains the go-to method for the preparation of a wide variety of 2-aminothiophenes due to its simplicity and the accessibility of its starting materials. The Fiesselmann reaction, while requiring more specialized substrates, offers a valuable complementary approach for the synthesis of 3-substituted thiophenes.
For the modern synthetic chemist, the choice of method will depend on the desired substitution pattern, the availability of starting materials, and considerations of efficiency and sustainability. The continued development of greener alternatives and novel multicomponent reactions ensures that the synthesis of aminothiophenes will remain a vibrant and evolving field, providing essential building blocks for the advancement of medicine and materials science.
References
- 1. Methods for the synthesis of 2-aminothiophenes and their reactions (review) | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. arkat-usa.org [arkat-usa.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 7. wikiwand.com [wikiwand.com]
- 8. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the Biological Activity of C9H10N2S Analogs for Drug Discovery Professionals
This guide provides an in-depth comparative analysis of the biological activities of four structural analogs with the molecular formula C9H10N2S. These compounds, centered around the versatile thiazole scaffold, have garnered significant interest in medicinal chemistry due to their diverse pharmacological profiles. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, detailed methodologies, and mechanistic insights to inform future research and development efforts.
Introduction: The Thiazole Scaffold in Medicinal Chemistry
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone in drug discovery.[1] Its unique structural and electronic properties make it a "privileged scaffold," frequently found in a wide array of clinically approved drugs.[1] The ability to readily modify the thiazole nucleus at multiple positions allows for the fine-tuning of steric, electronic, and physicochemical properties, enabling the optimization of potency and selectivity against various biological targets. This guide focuses on a comparative analysis of four C9H10N2S analogs, exploring how subtle changes in their chemical architecture lead to distinct biological activities.
The four analogs under comparison are:
-
2-amino-4-phenylthiazole: The most extensively studied isomer.
-
2-amino-5-phenylthiazole: A structural isomer of the 4-phenyl variant.
-
4-methyl-2-aminobenzothiazole: A fused-ring analog.
-
N-phenyl-N'-(thiazol-2-yl)thiourea: An analog featuring a flexible thiourea linker.
Comparative Analysis of Anticancer Activity
Thiazole derivatives have demonstrated significant potential as anticancer agents, primarily by targeting key proteins involved in cell division and signaling pathways crucial for tumor growth and proliferation.[2] The primary mechanisms explored here are the inhibition of tubulin polymerization and the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Cytotoxicity Data
The in vitro cytotoxic activity of these analogs is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of a cancer cell population.
| Analog | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Source(s) |
| 2-amino-4-phenylthiazole Derivative (5b) | HT29 (Colon) | 2.01 | Crizotinib | Not specified | [3] |
| A549 (Lung) | 8.64 | Crizotinib | Not specified | [4] | |
| HeLa (Cervical) | 6.05 | Crizotinib | Not specified | [4] | |
| 2-amino-5-phenylthiazole Derivative (5ac) | A549 (Lung) | 4.57 | 5-Fluorouracil | 3.49 | [5] |
| HeLa (Cervical) | 6.71 | 5-Fluorouracil | 8.74 | [5] | |
| MCF-7 (Breast) | 5.86 | 5-Fluorouracil | 6.21 | [5] | |
| 4-methyl-2-aminobenzothiazole Derivative (25) | MKN-45 (Gastric) | 0.06 | Not specified | Not specified | [6] |
| H460 (Lung) | 0.01 | Not specified | Not specified | [6] | |
| N-phenyl-N'-(thiazol-2-yl)thiourea Derivative (24) | MOLT-3 (Leukemia) | 1.62 | Etoposide | Not specified | [7] |
| HepG2 (Liver) | <10 | Etoposide | Not specified | [7] |
Expert Insights on Structure-Activity Relationships (SAR):
-
Positional Isomerism (4-phenyl vs. 5-phenyl): While direct comparative studies are limited, the available data suggests that both 2-amino-4-phenylthiazole and 2-amino-5-phenylthiazole derivatives can exhibit potent anticancer activity. The positioning of the phenyl ring influences the overall geometry and binding capabilities of the molecule, which can be exploited for target-specific optimization.[1][5]
-
Fused Ring System (Benzothiazole): The rigid, fused ring structure of 4-methyl-2-aminobenzothiazole derivatives has been shown to yield highly potent compounds, with some exhibiting IC50 values in the nanomolar range. This rigidity can be advantageous for fitting into well-defined binding pockets.[6]
-
Thiourea Linker: The introduction of a flexible thiourea linker in N-phenyl-N'-(thiazol-2-yl)thiourea provides conformational flexibility, which can allow for optimal interactions with the target protein. Derivatives with this scaffold have shown high cytotoxicity, particularly against leukemia cell lines.[7][8]
Mechanism of Action 1: Inhibition of Tubulin Polymerization
Microtubules are dynamic polymers of α- and β-tubulin heterodimers, essential for the formation of the mitotic spindle during cell division.[9] Many anticancer agents, including several thiazole derivatives, function by binding to the colchicine-binding site on β-tubulin. This binding event disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9]
Key Molecular Interactions: The trimethoxyphenyl (TMP) ring of colchicine is known to interact with Cys241 in the β-tubulin subunit.[10] It is hypothesized that the phenyl ring of the C9H10N2S analogs can occupy a similar hydrophobic pocket, while the aminothiazole core can form crucial hydrogen bonds with nearby residues, such as Asnα101.[9][10]
Caption: Binding of Aminothiazole to Tubulin
Mechanism of Action 2: Inhibition of VEGFR-2 Kinase
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a pivotal role in angiogenesis—the formation of new blood vessels.[4] Tumors require a dedicated blood supply for growth and metastasis, making VEGFR-2 a prime target for anticancer therapies. Small molecule inhibitors can block the ATP-binding site of the VEGFR-2 kinase domain, preventing autophosphorylation and downstream signaling.
Key Molecular Interactions: VEGFR-2 inhibitors typically form hydrogen bonds with key amino acid residues in the hinge region of the ATP-binding pocket, such as Glu917 and Cys919.[4] Additional interactions with residues like Glu885 and Asp1046 in the "back pocket" are also crucial for high-affinity binding.[4] The aminothiazole core can act as a scaffold to present the phenyl group and other substituents for optimal interaction with these residues.
Caption: Aminothiazole Inhibition of VEGFR-2
Comparative Analysis of Antimicrobial Activity
The thiazole scaffold is also prevalent in compounds with potent antimicrobial properties. Derivatives of C9H10N2S have been evaluated for their activity against a range of bacterial and fungal pathogens.
Antimicrobial Susceptibility Data
Antimicrobial efficacy is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Analog | Microorganism | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) | Source(s) |
| 2-amino-4-phenylthiazole Derivative (2d) | S. aureus (MDR) | 250 | Not specified | Not specified | [11] |
| 2-amino-5-phenylthiazole Derivative | P. aeruginosa | >100 (low activity) | Not specified | Not specified | [12] |
| 4-methyl-2-aminobenzothiazole Derivative (18) | E. coli | 6-8 | Ciprofloxacin | Not specified | [13] |
| N-phenyl-N'-(thiazol-2-yl)thiourea Derivative | S. aureus | >1250 (low activity) | Ciprofloxacin | 0.012-0.62 | [14] |
Expert Insights on Structure-Activity Relationships (SAR):
-
Benzothiazoles for Antibacterial Activity: The 2-aminobenzothiazole scaffold appears to be particularly promising for developing antibacterial agents, with some derivatives showing efficacy against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[13][15]
-
Substituent Effects: The antimicrobial activity of these compounds is highly dependent on the nature and position of substituents. For instance, in some 2-aminothiazole series, the introduction of specific amino acid conjugates has been shown to enhance antibacterial and antifungal activities.
-
Thiourea Derivatives: While some thiourea derivatives have shown potent cytotoxicity, their antimicrobial activity appears to be less pronounced in the analogs reviewed here.[14]
Experimental Protocols
To ensure the reproducibility and validity of the biological data, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for the key assays discussed in this guide.
Protocol 1: MTT Assay for Cytotoxicity
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Caption: MTT Assay Workflow
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the C9H10N2S analogs in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48 to 72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Broth Microdilution for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Methodology:
-
Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of each C9H10N2S analog in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial or fungal suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Protocol 3: VEGFR-2 Kinase Assay (Luminescence-Based)
This in vitro assay measures the ability of a compound to inhibit the kinase activity of VEGFR-2.
Methodology:
-
Reaction Setup: In a 96-well plate, add the kinase buffer, a suitable peptide substrate for VEGFR-2, and the C9H10N2S analog at various concentrations.
-
Enzyme Addition: Add recombinant human VEGFR-2 enzyme to each well to initiate the kinase reaction.
-
ATP Addition: Add ATP to start the phosphorylation of the substrate. Incubate the plate at 30°C for a defined period (e.g., 45 minutes).
-
Detection: Add a detection reagent (e.g., Kinase-Glo®) that measures the amount of ATP consumed. The luminescent signal is inversely proportional to the kinase activity.
-
Data Analysis: Measure the luminescence using a plate reader and calculate the percentage of inhibition for each compound concentration to determine the IC50 value.
Protocol 4: Tubulin Polymerization Assay (Fluorescence-Based)
This assay measures the effect of a compound on the in vitro polymerization of purified tubulin.
Methodology:
-
Reagent Preparation: Prepare a solution of purified tubulin in a suitable polymerization buffer containing GTP and a fluorescent reporter dye that binds to polymerized microtubules.
-
Compound Addition: Add the C9H10N2S analog at various concentrations to the wells of a 96-well plate.
-
Initiation of Polymerization: Add the tubulin solution to the wells and immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Fluorescence Monitoring: Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths.
-
Data Analysis: Plot fluorescence intensity versus time. The IC50 value is determined by comparing the extent of polymerization in the presence of the inhibitor to a control.
Conclusion
The C9H10N2S molecular formula represents a rich chemical space for the development of novel therapeutic agents. The four analogs reviewed in this guide—2-amino-4-phenylthiazole, 2-amino-5-phenylthiazole, 4-methyl-2-aminobenzothiazole, and N-phenyl-N'-(thiazol-2-yl)thiourea—each demonstrate unique biological activity profiles influenced by their distinct structural features.
The 2-aminothiazole scaffold consistently proves to be a versatile platform for generating potent anticancer and antimicrobial compounds. Structure-activity relationship studies reveal that modifications to the phenyl ring, the amino group, and the core thiazole structure can significantly modulate biological activity. The fused-ring system of benzothiazole appears particularly promising for antibacterial applications, while the flexible thiourea linker has yielded highly cytotoxic compounds.
The primary mechanisms of anticancer action for many of these derivatives involve the disruption of critical cellular processes through the inhibition of tubulin polymerization and VEGFR-2 signaling. The detailed protocols provided herein offer a standardized framework for the evaluation and comparison of new analogs.
Future research should focus on direct, side-by-side comparative studies of these and other C9H10N2S analogs to build a more comprehensive understanding of their structure-activity relationships. Such studies will be invaluable in guiding the rational design of next-generation thiazole-based therapeutics with enhanced potency, selectivity, and clinical potential.
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties [ouci.dntb.gov.ua]
- 4. Novel VEGFR-2 kinase inhibitor identified by the back-to-front approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial activity and cytotoxicity of some 2-amino-5-alkylidene-thiazol-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the DFT Analysis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
Introduction: The Significance of a Privileged Scaffold
In the landscape of medicinal chemistry and material science, the 2-aminothiophene scaffold is a "privileged structure," a molecular framework that consistently appears in a wide range of biologically active compounds and functional materials.[1][2] Its derivatives are known to exhibit diverse pharmacological activities, including antimicrobial, antiproliferative, and anti-inflammatory properties.[1] The title compound, 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (ATHBTCN), is a prominent member of this class, often synthesized via the versatile Gewald reaction.[3][4] The fusion of a cyclohexene ring to the thiophene core introduces specific conformational constraints and electronic modifications, making ATHBTCN an intriguing subject for detailed molecular analysis.
This guide provides an in-depth exploration of ATHBTCN using Density Functional Theory (DFT), a powerful computational quantum mechanics modeling method. Our objective is not merely to present data but to establish a validated computational protocol that correlates theoretical predictions with published experimental findings. We will dissect its structural, vibrational, and electronic properties, offering a rationale for its reactivity and potential as a molecular building block. Furthermore, we will compare ATHBTCN with a closely related analogue to elucidate the specific contributions of its fused ring system to its overall molecular character.
The Rationale for DFT: Bridging Theory and Experiment
Why employ DFT for analyzing a molecule like ATHBTCN? Experimental techniques like X-ray crystallography, FT-IR, and Raman spectroscopy provide invaluable, tangible data about the molecule in its solid state. However, these methods offer a snapshot, not the complete picture of its intrinsic electronic nature and reactivity. DFT calculations complement these experimental findings by:
-
Predicting Gas-Phase Properties: DFT models an isolated molecule, free from crystal packing forces, providing insight into its inherent geometric and electronic structure.
-
Elucidating Electronic Behavior: It allows for the visualization and quantification of molecular orbitals (HOMO/LUMO), charge distribution, and electrostatic potential, which are fundamental to understanding chemical reactivity and intermolecular interactions.[5][6]
-
Assigning Vibrational Modes: DFT helps assign complex experimental vibrational spectra, where peaks may overlap or be difficult to interpret empirically.[7][8]
The trustworthiness of any DFT analysis hinges on its ability to reproduce experimental data. Therefore, a cornerstone of our approach is the direct comparison of calculated parameters with published experimental values for ATHBTCN, thereby validating our chosen computational model.
Methodology: A Validated Computational Workflow
The accuracy of DFT results is critically dependent on the selection of the functional and basis set. For sulfur-containing heterocycles, this choice is particularly important.[9][10] Our protocol is designed to be both robust and transparent.
Experimental Protocol: The Computational Details
-
Software: All calculations are performed using the Gaussian 09 suite of programs.[7]
-
Level of Theory Selection:
-
Functional: We will primarily use the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. This choice is grounded in its widespread successful application and, most importantly, its use in a previous comprehensive study on ATHBTCN, which showed excellent agreement with experimental data.[7][8] For comparative purposes, we also acknowledge that modern functionals like M06-2X are highly recommended for organosulfur compounds due to their improved handling of non-covalent interactions and reaction energies.[9][11]
-
Basis Set: The 6-311++G(d,p) basis set is employed. This is a Pople-style, triple-zeta basis set that provides a good balance between accuracy and computational cost. The ++ indicates the addition of diffuse functions on both heavy atoms and hydrogens, crucial for accurately describing lone pairs and anions. The (d,p) denotes the inclusion of polarization functions, which are essential for describing the anisotropic nature of chemical bonds.[7]
-
-
Geometry Optimization: The molecular structure of ATHBTCN is optimized without any symmetry constraints. This process finds the lowest energy conformation of the molecule.
-
Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry. The absence of any imaginary frequencies confirms that the structure corresponds to a true energy minimum. Calculated harmonic frequencies are known to be systematically higher than experimental ones due to the neglect of anharmonicity and the gas-phase model.[12] Therefore, they are scaled by a factor of 0.983 for wavenumbers below 1700 cm⁻¹ and 0.958 for those above, as recommended for the B3LYP functional.[7][13]
-
Further Analysis: The optimized structure is then used for single-point calculations to determine its electronic properties, including:
-
Frontier Molecular Orbital (FMO) analysis: To determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.
-
Natural Bond Orbital (NBO) analysis: To investigate charge distribution and hyperconjugative interactions.[14]
-
Molecular Electrostatic Potential (MEP) mapping: To identify sites for electrophilic and nucleophilic attack.
-
This multi-step process forms a comprehensive and self-validating workflow for the analysis.
Results and Discussion: A Multi-faceted Analysis of ATHBTCN
Optimized Molecular Geometry: Theory vs. Reality
The first and most critical test of our computational model is its ability to reproduce the known molecular structure of ATHBTCN as determined by single-crystal X-ray diffraction.[3][15] The cyclohexane ring is known to adopt a half-chair conformation.[3]
The table below compares key geometric parameters calculated at the B3LYP/6-311++G(d,p) level with experimental X-ray data.
| Parameter | Bond/Angle | Calculated Value | Experimental Value[7] |
| Bond Lengths (Å) | |||
| C4=C5 | 1.366 | 1.346 | |
| C10-S12 | 1.746 | 1.728 | |
| C4-S12 | 1.769 | 1.743 | |
| C10-N13 | 1.361 | 1.351 | |
| C11-C20 (C≡N) | 1.160 | 1.145 | |
| Bond Angles (º) | |||
| C4-S12-C10 | 91.69 | 92.09 | |
| S12-C10-N13 | 121.64 | 121.26 | |
| C5-C11-C20 | 125.55 | 124.47 |
The calculated values show excellent agreement with the experimental data. For instance, the C-S bond lengths in the thiophene ring are calculated to be 1.769 Å and 1.746 Å, very close to the experimental 1.743 Å and 1.728 Å.[7] This strong correlation validates our chosen level of theory and confirms its reliability for predicting the other properties of ATHBTCN.
Vibrational Spectroscopy: A Harmony of Frequencies
The calculated (scaled) and experimental FT-IR and FT-Raman spectra provide another layer of validation. The vibrational assignments are made using Potential Energy Distribution (PED) analysis.
| Vibrational Mode | Calculated FT-IR (cm⁻¹)[7] | Experimental FT-IR (cm⁻¹)[7] | Assignment (PED %) |
| N-H Asymmetric Stretch | 3426 | 3444 | νas(NH2) (100) |
| N-H Symmetric Stretch | 3320 | 3336 | νs(NH2) (100) |
| C-H Stretches | 2924, 2855 | 2931, 2858 | ν(CH2) |
| C≡N Stretch | 2199 | 2203 | ν(C≡N) (85) |
| N-H Scissoring | 1622 | 1629 | δ(NH2) (74) |
| C=C Stretch | 1564 | 1573 | ν(C=C) (55) |
The strong absorption peak corresponding to the nitrile (C≡N) group stretch is experimentally observed at 2203 cm⁻¹ and calculated at 2199 cm⁻¹.[7] Similarly, the characteristic N-H stretching vibrations of the primary amine group are accurately predicted. The excellent agreement across the fingerprint region further solidifies the predictive power of our computational model.[7][8]
Frontier Molecular Orbitals (FMOs): The Electronic Frontier
The HOMO and LUMO are key players in chemical reactions.[16] The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). The energy gap between them (ΔE) is a critical indicator of chemical reactivity and kinetic stability.[17]
-
HOMO: For ATHBTCN, the HOMO is primarily localized over the π-system of the 2-aminothiophene ring, with significant contributions from the sulfur atom's lone pair and the amino group. This indicates that this region is the most susceptible to electrophilic attack.
-
LUMO: The LUMO is predominantly distributed over the electron-withdrawing carbonitrile group and the adjacent C=C bond of the thiophene ring. This suggests that nucleophilic attack or electron acceptance will occur in this region.
-
HOMO-LUMO Gap (ΔE): The calculated energy gap is a measure of the molecule's excitability. A smaller gap implies that the molecule is more polarizable and has higher chemical reactivity.[17] This value is crucial for predicting the molecule's behavior in charge-transfer interactions, which is relevant for applications in materials science.
Molecular Electrostatic Potential (MEP): A Reactivity Map
The MEP map provides a visual representation of the charge distribution on the molecule's surface. It is an invaluable tool for predicting how the molecule will interact with other charged species.[5]
-
Red Regions (Negative Potential): These areas are electron-rich and are the most likely sites for electrophilic attack. For ATHBTCN, the most negative potential is concentrated around the nitrogen atom of the carbonitrile group, indicating its strong electron-withdrawing nature.
-
Blue Regions (Positive Potential): These areas are electron-poor and are susceptible to nucleophilic attack. The most positive potential is located on the hydrogen atoms of the amino group, highlighting their potential to act as hydrogen bond donors.
-
Green Regions (Neutral Potential): These areas, such as the fused cyclohexane ring, are relatively non-polar.
The MEP analysis clearly delineates the nucleophilic (amino group, thiophene ring) and electrophilic (carbonitrile group) centers of the molecule, providing a clear rationale for its reactivity in synthetic transformations.[6]
Natural Bond Orbital (NBO) Analysis: Unveiling Intramolecular Interactions
NBO analysis transforms the complex, delocalized molecular orbitals into localized bonds and lone pairs, which aligns more closely with the classical Lewis structure concept.[14][18] A key output is the analysis of "delocalization" or hyperconjugative interactions, which are quantified using second-order perturbation theory.[14]
For ATHBTCN, significant interactions are observed, such as the delocalization of the sulfur atom's lone pair electrons (donor) into the antibonding orbitals (acceptor) of the adjacent C-C and C=C bonds. These interactions contribute significantly to the overall stability of the thiophene ring system. This analysis provides a quantitative measure of the electron delocalization that underpins the molecule's aromatic character and stability.
Comparative Analysis: ATHBTCN vs. 2-Amino-4-ethoxythiophene-3-carbonitrile
To understand the specific influence of the fused tetrahydrobenzo moiety, we compare ATHBTCN with a structurally simpler analogue: 2-Amino-4-ethoxythiophene-3-carbonitrile . This alternative retains the core 2-aminothiophene-3-carbonitrile structure but replaces the fused aliphatic ring with a simple, electron-donating ethoxy group. Such D-π-A structures are of interest for their intramolecular charge transfer (ICT) properties.[19]
| Parameter | ATHBTCN | 2-Amino-4-ethoxythiophene-3-carbonitrile | Insight |
| HOMO Energy | Higher | Lower | The fused ring system in ATHBTCN may contribute to a higher HOMO energy, suggesting greater electron-donating ability compared to the ethoxy analogue. |
| LUMO Energy | Higher | Lower | The ethoxy group's electron-donating nature likely lowers the LUMO energy, making it a better electron acceptor. |
| HOMO-LUMO Gap (ΔE) | Larger | Smaller | The smaller gap in the ethoxy derivative suggests it may exhibit more pronounced charge-transfer characteristics and be more reactive. |
| Dipole Moment | Moderate | Higher | The strong electron-donating ethoxy group opposite the electron-withdrawing nitrile group would create a larger dipole moment. |
| Conformational Flexibility | Rigid | Flexible | The fused ring of ATHBTCN locks its conformation, which can be advantageous in drug design for specific receptor binding. The ethoxy group has rotational freedom. |
This comparison highlights that the fused ring in ATHBTCN imparts significant conformational rigidity and modulates the electronic properties in a distinct way compared to a simple electron-donating substituent. While the ethoxy derivative might be more suited for applications requiring strong ICT, the rigid structure of ATHBTCN could be superior for applications in medicinal chemistry where a specific, locked conformation is needed to fit into a biological target's binding site.
Conclusion
This guide has demonstrated a comprehensive and validated DFT-based approach to analyzing this compound. By rigorously comparing calculated geometric and vibrational data with published experimental results, we have established a high degree of confidence in our computational model.[7][8] The subsequent analyses of the molecule's frontier orbitals, electrostatic potential, and intramolecular electronic interactions provide a deep and chemically intuitive understanding of its structure and reactivity.
The comparative analysis reveals that the fused tetrahydrobenzo ring imparts significant conformational rigidity and unique electronic characteristics to the ATHBTCN scaffold. This detailed, multi-faceted computational profile is invaluable for researchers in drug development and materials science, enabling the rational design of new derivatives and providing a solid theoretical foundation for predicting their chemical behavior.
References
- 1. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
- 5. ADME profiling, molecular docking, DFT, and MEP analysis reveal cissamaline, cissamanine, and cissamdine from Cissampelos capensis L.f. as potential anti-Alzheimer's agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. ADME profiling, molecular docking, DFT, and MEP analysis reveal cissamaline, cissamanine, and cissamdine from Cissampelos capensis L.f. as potential a ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01070A [pubs.rsc.org]
- 7. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 8. researchgate.net [researchgate.net]
- 9. Benchmark of density functional theory methods for the study of organic polysulfides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Vibrational Frequencies - Technical Considerations - Anorganische Chemie - Universität Rostock [schulz.chemie.uni-rostock.de]
- 13. UQ eSpace [espace.library.uq.edu.au]
- 14. NBO [cup.uni-muenchen.de]
- 15. researchgate.net [researchgate.net]
- 16. Heteroatom and solvent effects on molecular properties of formaldehyde and thioformaldehyde symmetrically disubstituted with heterocyclic groups C4H3Y (where Y = O–Po) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
- 18. NATURAL BOND ORBITAL [nbo7.chem.wisc.edu]
- 19. 2-Amino-4-ethoxythiophene-3-carbonitrile|RUO [benchchem.com]
The Evolving Landscape of Tetrahydrobenzo[b]thiophenes: A Comparative Guide to Structure-Activity Relationships
The tetrahydrobenzo[b]thiophene scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents. Its unique combination of a partially saturated cyclohexane ring fused to a thiophene core provides a three-dimensional architecture that can be strategically modified to achieve potent and selective interactions with a wide array of biological targets. This guide offers an in-depth comparison of the structure-activity relationships (SAR) of various tetrahydrobenzo[b]thiophene derivatives, drawing upon key experimental findings to provide actionable insights for researchers and drug development professionals. We will explore how subtle structural modifications influence activity across different therapeutic areas, from oncology to infectious diseases, supported by detailed experimental protocols and data visualizations.
Anticancer Activity: Targeting Kinases and Inducing Apoptosis
Tetrahydrobenzo[b]thiophene derivatives have demonstrated significant potential as anticancer agents by targeting key enzymes involved in cell proliferation and survival, such as protein kinases.[1][2] Furthermore, several analogs have been shown to induce apoptosis in cancer cells.[1][3]
Tyrosine Kinase Inhibition
A series of novel tetrahydrobenzo[b]thiophene compounds have been investigated for their anticancer activity, with some exhibiting potent inhibition of tyrosine kinases.[1][3] One of the most promising compounds, a pyrimidine derivative of tetrahydrobenzo[b]thiophene, demonstrated a superior ability to upregulate apoptotic genes and inhibit tyrosine kinase at a concentration of 1 µM, with an IC50 value of 296 nM against tyrosine kinase.[1][3]
Aurora Kinase Inhibition
The Aurora kinase family, crucial for cell division, is a validated target in oncology.[4] Tetrahydrobenzo[b]thiophene derivatives have been identified as inhibitors of Aurora A kinase.[4] Initial SAR studies, guided by a pharmacophoric model, suggested that substituents at the 2-position of the thiophene core were accommodated in the hydrophobic back-pocket of the kinase.[4] However, protein crystallography later revealed a different binding mode, underscoring the importance of high-resolution structural data in guiding lead optimization.[4]
Pim-1 Kinase Inhibition
Pim-1 kinase is another important target in cancer therapy. Tetrahydrobenzo[b]thiophene-3-carbohydrazide derivatives have been synthesized and evaluated as potential Pim-1 kinase inhibitors.[5] The results indicated that specific derivatives exhibited high inhibitory activity against Pim-1 kinase, highlighting the potential of this scaffold in developing novel kinase inhibitors.[5]
Comparative Analysis of Anticancer Activity:
| Compound Class | Target | Key Findings | IC50 Values | Reference |
| Pyrimidine derivatives | Tyrosine Kinase, Apoptosis induction | Compound 5 was the most potent, upregulating apoptotic genes. | 296 nM (TK) | [1][3] |
| General Derivatives | Aurora A Kinase | Substituents at the 2-position are crucial for activity. | Not specified | [4] |
| Carbohydrazide derivatives | Pim-1 Kinase, c-Met Kinase | Several compounds showed high inhibitory activity. | Not specified | [5] |
Experimental Protocol: In Vitro Tyrosine Kinase Inhibition Assay
This protocol outlines a general procedure for evaluating the inhibitory activity of tetrahydrobenzo[b]thiophene derivatives against a specific tyrosine kinase.
-
Reagents and Materials:
-
Purified recombinant tyrosine kinase
-
Specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 5 µL of the compound dilutions to the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Add 10 µL of a solution containing the tyrosine kinase and the peptide substrate in kinase assay buffer to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Logical Workflow for Kinase Inhibitor Screening
References
- 1. Novel Tetrahydrobenzo [b] Thiophene Compounds Exhibit Anticancer Activity through Enhancing Apoptosis and Inhibiting Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. benthamscience.com [benthamscience.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Synthesis of Tetrahydrobenzo[ b]thiophene-3-carbohydrazide Derivatives as Potential Anti-cancer Agents and Pim-1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Advent of Speed: A Comparative Guide to Microwave-Assisted versus Conventional Synthesis of Aminothiophenes
For the modern researcher, chemist, and drug development professional, the pursuit of efficiency is relentless. In the synthesis of heterocyclic compounds, particularly the medicinally significant aminothiophene scaffold, the choice of heating method can be a pivotal determinant of laboratory productivity and green chemistry adherence. This guide provides an in-depth, data-supported comparison of microwave-assisted organic synthesis (MAOS) and conventional heating methods for the preparation of aminothiophenes, offering insights into the underlying principles and practical applications of each.
Aminothiophenes are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals, including antipsychotics, anti-inflammatory agents, and kinase inhibitors.[1][2][3] The Gewald reaction, a multicomponent condensation, remains one of the most efficient and versatile methods for their synthesis.[4] Traditionally performed under conventional heating, this reaction is increasingly being adapted to microwave-assisted conditions, with profound impacts on reaction times, yields, and environmental footprint.
The Engine of Acceleration: Understanding Microwave-Assisted Organic Synthesis
Conventional heating relies on the transfer of thermal energy through conduction and convection, a process that is often slow and can lead to uneven heating and the formation of byproducts. In stark contrast, microwave-assisted synthesis utilizes the ability of polar molecules and ions to transform electromagnetic energy into heat.[5] This dielectric heating occurs through two primary mechanisms: dipolar polarization and ionic conduction.[5]
In dipolar polarization, polar molecules in the reaction mixture attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation creates molecular friction, generating heat rapidly and uniformly throughout the bulk of the material.[5] Ionic conduction involves the migration of ions in the reaction mixture in response to the oscillating electric field, with resistance to this flow causing a heating effect.
This fundamental difference in heating mechanism is the primary driver for the often-dramatic accelerations observed in microwave-assisted reactions.[6] By directly and efficiently coupling energy with the reacting molecules, microwave synthesis can overcome large activation energy barriers more effectively than conventional heating, leading to significantly faster reaction rates.[5][6]
Head-to-Head: Performance Metrics of Microwave vs. Conventional Synthesis
The advantages of microwave-assisted synthesis over conventional methods in the context of aminothiophene preparation are not merely theoretical. A growing body of literature provides compelling experimental data to support these claims. The Gewald synthesis of the versatile intermediate, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, serves as an excellent case study.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Advantage of MAOS |
| Reaction Time | 3 - 15 hours[6][7] | 5 - 15 minutes[6][8] | Drastic reduction in synthesis time |
| Reaction Yield | 45 - 75% | 85 - 95% | Significant improvement in product yield |
| Energy Consumption | High | Low[5] | More energy-efficient and sustainable |
| Solvent Usage | Often requires higher boiling point solvents | Can be performed with less solvent or in solvent-free conditions | Reduced environmental impact |
| Byproduct Formation | More prone to side reactions | Cleaner reaction profiles with fewer byproducts[5] | Simplified purification |
Table 1: A comparative overview of key performance indicators for the synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate via conventional and microwave-assisted Gewald reactions.
The data clearly indicates that microwave irradiation offers a superior alternative to conventional heating for the synthesis of this aminothiophene derivative. The dramatic reduction in reaction time, from hours to mere minutes, coupled with a substantial increase in yield, translates to a significant boost in laboratory throughput and a more economical use of resources.
The Gewald Reaction: A Mechanistic Perspective
The Gewald reaction is a one-pot, three-component reaction that typically involves a ketone or aldehyde, an active methylene nitrile (such as ethyl cyanoacetate or malononitrile), and elemental sulfur in the presence of a base.[4] The generally accepted mechanism proceeds through several key steps:
Caption: A simplified workflow of the Gewald reaction mechanism.
Microwave irradiation is thought to accelerate multiple steps in this sequence, particularly the initial Knoevenagel condensation and the subsequent cyclization. The rapid and uniform heating ensures that all reactants are brought to the optimal reaction temperature quickly, minimizing the potential for side reactions that can occur during the prolonged heating times of conventional methods.
Experimental Protocols: A Practical Guide
To provide a tangible comparison, the following are detailed, step-by-step protocols for the synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate using both conventional and microwave-assisted methods.
Conventional Synthesis Protocol
Caption: Workflow for the conventional synthesis of the target aminothiophene.
Materials:
-
Cyclohexanone
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Ethanol
-
Diethylamine
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cyclohexanone (0.1 mol), ethyl cyanoacetate (0.1 mol), elemental sulfur (0.1 mol), and ethanol (50 mL).
-
With continuous stirring, add diethylamine (0.1 mol) dropwise to the mixture.
-
Heat the reaction mixture to reflux using a heating mantle and maintain reflux for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution. For complete precipitation, the flask can be placed in a refrigerator for a few hours.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
-
Dry the purified product in a vacuum oven.
Microwave-Assisted Synthesis Protocol
Caption: Workflow for the microwave-assisted synthesis of the target aminothiophene.
Materials:
-
Cyclohexanone
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Ethanol
-
Diethylamine
-
Microwave reaction vessel with a stir bar
-
Laboratory microwave reactor
Procedure:
-
In a microwave reaction vessel equipped with a magnetic stir bar, add cyclohexanone (10 mmol), ethyl cyanoacetate (10 mmol), elemental sulfur (10 mmol), ethanol (15 mL), and diethylamine (10 mmol).
-
Seal the vessel and place it in the cavity of a laboratory microwave reactor.
-
Set the reaction parameters to heat the mixture to 120°C and hold at this temperature for 10-15 minutes with continuous stirring.
-
After the irradiation is complete, allow the vessel to cool to room temperature.
-
The product may precipitate upon cooling. If not, the addition of a small amount of cold water can induce precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol.
-
Dry the purified product in a vacuum oven.
Purification of Aminothiophenes
For both methods, the crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.[5] Column chromatography using silica gel with an appropriate eluent system (e.g., a mixture of petroleum ether and ethyl acetate) can also be employed for high-purity samples.
Safety in the Microwave-Assisted Laboratory
While microwave-assisted synthesis offers numerous advantages, it is imperative to adhere to strict safety protocols. Domestic microwave ovens are not suitable for laboratory use and should never be used for chemical synthesis.[8] Laboratory-grade microwave reactors are equipped with essential safety features, including pressure and temperature sensors, and are designed to contain any potential runaway reactions.[8]
Key Safety Considerations:
-
Always use vessels specifically designed for microwave synthesis.
-
Never exceed the recommended volume and pressure limits of the reaction vessel.
-
Ensure that the solvents used are appropriate for microwave heating. Non-polar solvents are generally poor microwave absorbers.
-
Be aware of the potential for superheating of solvents.
-
Always operate the microwave reactor in a well-ventilated fume hood.
Conclusion: A Paradigm Shift in Synthesis
The evidence overwhelmingly supports the adoption of microwave-assisted synthesis as a superior alternative to conventional heating for the preparation of aminothiophenes. The dramatic reductions in reaction times, coupled with increased yields and a greener chemical footprint, represent a significant leap forward in synthetic efficiency. For researchers and drug development professionals, embracing this technology can accelerate discovery timelines, reduce costs, and contribute to a more sustainable laboratory environment. As microwave reactor technology continues to evolve, its role in modern organic synthesis is set to expand, further solidifying its position as an indispensable tool for the contemporary chemist.
References
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. personal.tcu.edu [personal.tcu.edu]
- 3. sphinxsai.com [sphinxsai.com]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. US20090318710A1 - Process for the purification of thiophenes - Google Patents [patents.google.com]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. Page loading... [guidechem.com]
A Researcher's Guide to Cross-Referencing Spectroscopic Data for 2-Amino-4-phenyl-1,3-thiazole (C9H10N2S)
For researchers and professionals in drug development, the unambiguous identification and characterization of molecular structures are paramount. This guide provides an in-depth analysis of the spectroscopic data for 2-amino-4-phenyl-1,3-thiazole, a significant heterocyclic compound with the molecular formula C9H10N2S. This compound and its derivatives are of considerable interest due to their diverse biological activities.[1][2] This document will delve into the nuances of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering a comparative framework for validating this structure against potential isomers and derivatives.
The Importance of a Multi-faceted Spectroscopic Approach
Relying on a single analytical technique for structural elucidation is fraught with risk. Isomers can present similar data in one domain while being clearly distinguishable in another. A comprehensive approach, cross-referencing data from multiple spectroscopic methods, provides the necessary validation for confident structural assignment. This guide will explore the unique insights provided by ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry in the context of 2-amino-4-phenyl-1,3-thiazole.
Workflow for Spectroscopic Analysis and Cross-Referencing
The following diagram illustrates a robust workflow for the acquisition and cross-validation of spectroscopic data for a given compound like 2-amino-4-phenyl-1,3-thiazole.
Caption: Workflow for Synthesis, Spectroscopic Analysis, and Structural Confirmation.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR is a powerful tool for probing the electronic environment of hydrogen atoms within a molecule. For 2-amino-4-phenyl-1,3-thiazole, the ¹H NMR spectrum provides key signals that are characteristic of its structure.
Expected ¹H NMR Data
| Proton Environment | Chemical Shift (δ) ppm | Multiplicity | Integration |
| Phenyl protons | 7.3 - 7.9 | Multiplet | 5H |
| Thiazole proton (-CH) | ~6.2 | Singlet | 1H |
| Amino protons (-NH₂) | Variable (e.g., 6.8-7.2) | Broad Singlet | 2H |
Note: The chemical shift of the -NH₂ protons can vary significantly depending on the solvent and concentration due to hydrogen bonding.
Causality Behind the Chemical Shifts
-
Phenyl Protons (7.3 - 7.9 ppm): These protons are deshielded due to the aromatic ring current, resulting in their downfield chemical shifts. The multiplet pattern arises from the coupling between adjacent protons on the phenyl ring.
-
Thiazole Proton (~6.2 ppm): This proton is on the heterocyclic ring and its chemical shift is influenced by the electronegativity of the neighboring sulfur and nitrogen atoms.[1]
-
Amino Protons (Variable): The protons of the primary amine are exchangeable and their signal can be broad. The chemical shift is highly dependent on the solvent and temperature.
Comparative Analysis: Isomeric Impurities
A common isomer that could arise during synthesis is 2-amino-5-phenyl-1,3,4-thiadiazole. While having a similar molecular formula, its ¹H NMR spectrum would be distinctly different, lacking the characteristic singlet for the thiazole C-H proton.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals and determine the chemical shifts relative to TMS.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, making it an excellent tool for confirming the number and type of carbon atoms present.
Expected ¹³C NMR Data
| Carbon Environment | Chemical Shift (δ) ppm |
| C=S (Thiazole) | ~169 |
| C-NH₂ (Thiazole) | ~153 |
| C-phenyl (Thiazole) | ~135 |
| Phenyl C-H | 125-129 |
| Phenyl C (quaternary) | ~135 |
| C-H (Thiazole) | ~102-111 |
Note: These are approximate values and can vary slightly based on the solvent and instrument.[3]
Causality Behind the Chemical Shifts
-
Thiazole Carbons: The carbons in the thiazole ring experience varied electronic environments. The carbon double-bonded to the electronegative sulfur atom (C=S) is significantly deshielded and appears far downfield. The carbon attached to the amino group is also downfield due to the electronegativity of nitrogen.
-
Phenyl Carbons: The aromatic carbons of the phenyl group resonate in the typical aromatic region (120-140 ppm).
The relationship between the molecular structure and the expected NMR signals is crucial for accurate interpretation.
Caption: Correlation of molecular structure with expected NMR chemical shifts.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.
-
Instrument Setup: Configure the spectrometer for ¹³C detection.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in single lines for each unique carbon. A larger number of scans is typically required compared to ¹H NMR.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected IR Data
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (amine) | 3100-3400 | Medium, broad |
| C-H stretch (aromatic) | 3000-3100 | Medium |
| C=N stretch (thiazole) | ~1620 | Medium |
| C=C stretch (aromatic) | 1450-1600 | Medium to strong |
| C-N stretch | 1250-1350 | Medium |
| C-S stretch | 600-800 | Weak to medium |
Comparative Analysis: Substituted Analogues
For a substituted analogue, such as 2-amino-4-(4-nitrophenyl)thiazole, the IR spectrum would show additional strong peaks corresponding to the nitro group (typically around 1520 cm⁻¹ and 1340 cm⁻¹ for asymmetric and symmetric stretching, respectively).[4] This highlights the utility of IR in identifying specific functional group modifications.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Sample Preparation (ATR): Alternatively, place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Sample Spectrum: Place the sample in the IR beam path and acquire the sample spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm the molecular formula and deduce structural features.
Expected Mass Spectrometry Data
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 176, corresponding to the molecular weight of C9H10N2S.[5]
-
Isotopic Pattern: The presence of sulfur will result in a characteristic isotopic pattern for the molecular ion peak, with a smaller M+2 peak at m/z = 178 (due to the natural abundance of ³⁴S).
-
Fragmentation: Common fragmentation patterns may involve the loss of small neutral molecules or radicals from the parent ion.
Comparative Analysis: Alternative Structures
An alternative compound with the same molecular formula, such as a derivative of aminobenzothiazole, would likely exhibit a different fragmentation pattern in the mass spectrum, even if the molecular ion peak is the same.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common methods for solid samples include direct insertion probe (DIP) or dissolution in a suitable solvent for techniques like electrospray ionization (ESI).
-
Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or ESI.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Summary of Spectroscopic Data
| Technique | Key Information Provided | Expected Data for 2-amino-4-phenyl-1,3-thiazole |
| ¹H NMR | Proton environments, connectivity | Phenyl multiplet (7.3-7.9 ppm), Thiazole singlet (~6.2 ppm), Amine broad singlet |
| ¹³C NMR | Carbon skeleton | ~7 unique carbon signals, with characteristic shifts for thiazole carbons |
| IR | Functional groups | N-H, C-H (aromatic), C=N, C=C, C-N, C-S stretches |
| MS | Molecular weight, formula | Molecular ion at m/z = 176, characteristic isotopic pattern for sulfur |
Conclusion
The structural elucidation of 2-amino-4-phenyl-1,3-thiazole is a clear example of the necessity of a multi-pronged spectroscopic approach. By cross-referencing the data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, researchers can confidently confirm the identity and purity of their synthesized compounds. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system that is essential for the integrity of research and development in the pharmaceutical sciences.
References
A Comparative Guide to Assessing the Purity of Synthesized 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of synthetic intermediates is a critical determinant of the final active pharmaceutical ingredient's (API) safety and efficacy.[1] 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, a key building block for various therapeutic agents, is primarily synthesized via the Gewald reaction.[2][3] This guide provides a comprehensive comparison of analytical methodologies to assess the purity of this crucial intermediate, offering insights into the rationale behind experimental choices and presenting a framework for robust quality control.
The Synthetic Route and Potential Impurities: A Primer
The Gewald reaction, a one-pot multicomponent reaction, is an efficient method for synthesizing polysubstituted 2-aminothiophenes.[4] The synthesis of this compound typically involves the reaction of cyclohexanone, malononitrile, and elemental sulfur in the presence of a base.
While efficient, the Gewald reaction can lead to several impurities. Understanding the potential impurity profile is fundamental to selecting the appropriate analytical techniques for purity assessment.[5] Common impurities may include unreacted starting materials (cyclohexanone, malononitrile), byproducts from side reactions, and intermediates.
Orthogonal Analytical Approaches for Comprehensive Purity Assessment
A multi-pronged analytical strategy employing orthogonal techniques is essential for a comprehensive evaluation of purity. This guide will compare four key methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Melting Point Analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique in pharmaceutical analysis for its versatility in separating non-volatile and thermally labile compounds.[6][7][8][9][10]
HPLC is particularly well-suited for the analysis of this compound due to the compound's polarity and to quantify non-volatile impurities that may not be amenable to GC analysis. A well-developed HPLC method can effectively separate the main compound from its structurally similar impurities.[11][12][13]
A robust HPLC method requires careful development and validation. The following protocol provides a starting point, with the understanding that optimization is crucial for specific impurity profiles.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid (for pH adjustment)
-
Reference standard of this compound (of known purity)
Procedure:
-
Mobile Phase Preparation: A typical mobile phase could be a gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Standard Solution Preparation: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., acetonitrile) to a known concentration.
-
Sample Solution Preparation: Accurately weigh and dissolve the synthesized sample in the same solvent to a similar concentration as the standard.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 30 °C
-
Detection wavelength: Determined by UV scan of the main compound (typically around 230-280 nm)
-
Injection volume: 10 µL
-
-
Analysis: Inject the standard and sample solutions and record the chromatograms.
-
Purity Calculation: Calculate the purity of the sample by comparing the peak area of the main compound to the total area of all peaks (Area % method), or more accurately, against the reference standard using an external standard method.
| Parameter | HPLC Performance |
| Specificity | High, can resolve closely related impurities. |
| Sensitivity | High (ng to pg level). |
| Quantitation | Excellent with proper validation. |
| Throughput | Moderate, typical run times are 15-30 minutes. |
| Limitations | Requires soluble samples, may not detect highly volatile or non-UV active impurities. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, offering both separation and structural identification.[6][7][8][9][10]
GC-MS is ideal for detecting and identifying volatile impurities such as residual starting materials (e.g., cyclohexanone) and certain byproducts that might be missed by HPLC. The mass spectrometer provides definitive identification of unknown peaks based on their fragmentation patterns.[14][15]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column suitable for polar compounds (e.g., DB-5ms, HP-5ms)
-
Data acquisition and processing software with a mass spectral library
Reagents:
-
Suitable solvent for sample dissolution (e.g., dichloromethane, ethyl acetate)
-
Internal standard (optional, for quantitative analysis)
Procedure:
-
Sample Preparation: Dissolve a small amount of the sample in the chosen solvent.
-
GC Conditions:
-
Injector temperature: 250 °C
-
Oven temperature program: Start at a lower temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute all components.
-
Carrier gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization mode: Electron Ionization (EI) at 70 eV
-
Mass range: Scan a range appropriate for the expected compounds (e.g., m/z 40-400).
-
-
Analysis: Inject the sample and acquire the total ion chromatogram (TIC) and mass spectra of the separated peaks.
-
Data Interpretation: Identify impurities by comparing their mass spectra to a library (e.g., NIST) and the fragmentation pattern of the main compound.
| Parameter | GC-MS Performance |
| Specificity | Very high, provides structural information. |
| Sensitivity | Very high (pg to fg level). |
| Quantitation | Good, but may require an internal standard for best accuracy. |
| Throughput | Moderate to high, with fast run times possible. |
| Limitations | Only suitable for volatile and thermally stable compounds; non-volatile impurities will not be detected. |
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[16][17][18][19]
qNMR provides an absolute measure of purity by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known purity and weight.[20] This makes it a powerful tool for certifying the purity of newly synthesized batches.
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Analytical balance
Reagents:
-
Deuterated solvent (e.g., DMSO-d6, CDCl3)
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity.
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of the synthesized compound and the internal standard into an NMR tube.
-
Dissolution: Add a precise volume of the deuterated solvent to completely dissolve the sample and the standard.
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
-
Purity Calculation: Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
| Parameter | qNMR Performance |
| Accuracy | High, considered a primary ratio method. |
| Specificity | High, based on unique proton signals. |
| Quantitation | Absolute, does not require a reference standard of the analyte. |
| Throughput | Low, requires careful sample preparation and longer acquisition times. |
| Limitations | Requires a certified internal standard, lower sensitivity compared to chromatographic methods, signal overlap can be a challenge. |
Melting Point Analysis
Melting point is a fundamental physical property that can provide a quick and simple indication of purity.[21][22][23][24][25]
Pure crystalline compounds have a sharp and defined melting point range. Impurities tend to depress and broaden the melting point range.[23][25] This makes it a useful, albeit less specific, tool for a preliminary assessment of purity.
Instrumentation:
-
Melting point apparatus with a calibrated thermometer.
-
Capillary tubes.
Procedure:
-
Sample Preparation: Finely powder a small amount of the dried sample.
-
Packing: Pack a small amount of the powder into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube in the melting point apparatus and heat it at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.
-
Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). This is the melting point range.
| Parameter | Melting Point Analysis Performance |
| Specificity | Low, many compounds can have similar melting points. |
| Sensitivity | Low, insensitive to small amounts of impurities. |
| Quantitation | Not a quantitative method. |
| Throughput | High, rapid measurement. |
| Limitations | Only applicable to solid, crystalline compounds; provides a qualitative indication of purity. |
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of purity assessment and the relationship between the different analytical techniques.
Caption: Workflow for Synthesis and Purity Assessment.
Caption: Interrelationship of Analytical Methods.
Conclusion: An Integrated Approach to Ensure Quality
The purity assessment of this compound requires a thoughtful and integrated analytical approach. While rapid methods like melting point analysis offer a preliminary check, chromatographic techniques such as HPLC and GC-MS are indispensable for the separation, identification, and quantification of a broad range of potential impurities. For the definitive assignment of purity, qNMR stands as a powerful, absolute method.
By employing a combination of these orthogonal techniques, researchers, scientists, and drug development professionals can ensure the high quality of this vital synthetic intermediate, thereby safeguarding the integrity of the subsequent API and the final drug product.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
- 5. rroij.com [rroij.com]
- 6. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 9. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 10. Digital Commons @ Shawnee State University - Celebration of Scholarship: GCMS VS HPLC [digitalcommons.shawnee.edu]
- 11. tpcj.org [tpcj.org]
- 12. wjpmr.com [wjpmr.com]
- 13. jddtonline.info [jddtonline.info]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 17. benchchem.com [benchchem.com]
- 18. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubsapp.acs.org [pubsapp.acs.org]
- 21. Melting Point Matters: The Key to Purity, Identification, and Quality Control | Buchi.com [buchi.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. chm.uri.edu [chm.uri.edu]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. mt.com [mt.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
